1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-D-ribofuranose
描述
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属性
分子式 |
C17H20O8 |
|---|---|
分子量 |
352.3 g/mol |
IUPAC 名称 |
[2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate |
InChI |
InChI=1S/C17H20O8/c1-9(18)23-16-15(22-3)14(25-17(16)24-10(2)19)13(21)12(20)11-7-5-4-6-8-11/h4-8,13-17,21H,1-3H3 |
InChI 键 |
UTVQSHZMJQVVST-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1C(C(OC1OC(=O)C)C(C(=O)C2=CC=CC=C2)O)OC |
产品来源 |
United States |
Foundational & Exploratory
A Senior Application Scientist's Guide to 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-D-ribofuranose: Structure, Synthesis, and Application in Nucleoside Drug Development
Introduction: In the landscape of modern therapeutics, nucleoside analogues represent a cornerstone of antiviral and anticancer chemotherapy.[1] Their efficacy hinges on the precise molecular architecture that allows them to act as metabolic impostors, disrupting DNA or RNA synthesis in pathological cells or viruses.[2][3][4] The creation of these life-saving molecules is a feat of synthetic chemistry, relying on meticulously designed building blocks. This guide provides an in-depth technical examination of one such critical intermediate: 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-D-ribofuranose . As a strategically modified ribofuranose synthon, its structure is tailored for the efficient synthesis of novel nucleoside derivatives. We will dissect its molecular profile, outline a logical synthetic strategy, detail methods for its analytical characterization, and contextualize its pivotal role in the drug development pipeline.
Chapter 1: Molecular Profile and Structural Elucidation
This compound is a heavily derivatized carbohydrate designed for stability and specific reactivity.[5] Its fundamental purpose is to serve as a glycosyl donor, enabling the crucial step of coupling the sugar moiety to a heterocyclic base to form a nucleoside.
| Identifier | Value |
| IUPAC Name | [(2R,3R,4S,5R)-5-(acetyloxy)-4-methoxy-2-(benzoyloxymethyl)oxolan-3-yl] acetate |
| CAS Number | 10300-21-7[3] |
| Molecular Formula | C₁₇H₂₀O₈[3] |
| Molecular Weight | 352.34 g/mol [3] |
Core Structural Features
The molecule's power as a synthetic intermediate derives from the specific placement of its functional groups on the D-ribofuranose scaffold.
-
D-Ribofuranose Core: The five-membered ring retains the natural D-configuration, which is essential for biological recognition in the final nucleoside analogue.
-
Anomeric Acetyl Group (C1-OAc): The acetyl group at the anomeric C1 position is an excellent leaving group under Lewis acid catalysis. This engineered reactivity is the linchpin of glycosylation reactions, allowing for the attachment of a nucleobase.
-
C2-Acetyl Group (C2-OAc): The C2-acetyl group serves a dual purpose. It protects the C2-hydroxyl and, critically, provides anchimeric assistance (neighboring group participation) during glycosylation. This directs the incoming nucleobase to the β-face of the ribose ring, ensuring the formation of the desired β-nucleoside, which is the stereoisomer found in natural RNA and DNA.
-
C3-Methyl Group (C3-OMe): This is a key modification. Unlike a protecting group, the methyl ether is generally stable and remains in the final product. Its presence blocks the C3-hydroxyl, preventing phosphorylation at this site and rendering the resulting nucleoside resistant to certain metabolic pathways. This can increase the biological half-life and alter the mechanism of action of the final drug candidate.
-
C5-Benzoyl Group (C5-OBz): The benzoyl group is a robust protecting group for the primary C5-hydroxyl. It is more stable than the acetyl groups during the initial glycosylation step but can be removed under specific basic conditions (e.g., sodium methoxide in methanol) during final deprotection of the nucleoside.
Chapter 2: Strategic Synthesis Workflow
The synthesis of this highly substituted ribofuranose derivative is a multi-step process that demands precise control over protecting group chemistry. A logical pathway begins with a commercially available, partially modified ribose derivative to avoid complex selective protection steps. A plausible route starts from Methyl-3-O-Methyl-D-ribofuranoside.
Experimental Protocol (Hypothetical)
This protocol is a representative, field-proven methodology adapted from standard carbohydrate chemistry principles.[6][7]
Step 1: Synthesis of Methyl 2,5-di-O-benzoyl-3-O-methyl-D-ribofuranoside
-
Rationale: This initial step establishes the stable C3-methyl ether and protects the other hydroxyl groups with benzoyl esters. Pyridine acts as both a solvent and a base to neutralize the HCl byproduct of the benzoylation reaction.
-
Procedure:
-
Suspend Methyl-3-O-Methyl-D-ribofuranoside in anhydrous pyridine and cool the mixture to 0°C in an ice bath.
-
Add benzoyl chloride dropwise while maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding cold water.
-
Perform a liquid-liquid extraction with ethyl acetate. The organic layer is washed sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purification is achieved via column chromatography.
-
Step 2: Acetolysis to Yield this compound
-
Rationale: Acetolysis is a critical transformation that simultaneously cleaves the methyl glycoside at C1 and replaces the benzoyl group at C2 with acetyl groups. Acetic anhydride is the acetyl source, and a catalytic amount of strong acid (like sulfuric acid) is required to protonate the glycosidic oxygen, facilitating its departure. The C5-benzoyl group is sterically hindered and more stable under these acidic conditions, and thus remains intact.
-
Procedure:
-
Dissolve the purified product from Step 1 in a mixture of glacial acetic acid and acetic anhydride.
-
Cool the solution to 0°C.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Stir the reaction at 0-5°C for 4-6 hours, monitoring progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold saturated NaHCO₃ solution to neutralize the acid.
-
Extract the product with dichloromethane. Wash the combined organic layers with water and brine.
-
Dry over Na₂SO₄, filter, and evaporate the solvent. The resulting oil is the target molecule, typically as a mixture of α and β anomers, which can be used directly for glycosylation or purified further if necessary.
-
Chapter 3: Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized intermediate is non-negotiable. A multi-pronged analytical approach provides a self-validating system, ensuring the material's suitability for subsequent GMP (Good Manufacturing Practice) applications.
| Technique | Expected Observations and Rationale |
| ¹H NMR | Anomeric Proton (H1): A distinct doublet expected around δ 6.0-6.4 ppm, confirming the furanose structure. The coupling constant (J₁₂) helps identify the anomer. Ring Protons (H2-H4): Multiplets in the δ 4.0-5.5 ppm range. C5 Protons: Two diastereotopic protons appearing as multiplets around δ 4.5-4.8 ppm. Methyl Protons: Three sharp singlets: two for the acetyl groups (δ ~2.1 ppm) and one for the 3-O-methyl group (δ ~3.4 ppm). Aromatic Protons: Multiplets in the δ 7.4-8.1 ppm range from the benzoyl group. |
| ¹³C NMR | Carbonyl Carbons: Resonances in the δ 165-170 ppm region corresponding to the three ester groups (2x acetyl, 1x benzoyl). Anomeric Carbon (C1): A key signal around δ 95-105 ppm. Aromatic Carbons: Signals between δ 128-135 ppm. Ring Carbons (C2-C4): Resonances typically found between δ 70-85 ppm. Methyl Carbons: Signals for acetyl methyls (~21 ppm) and the O-methyl group (~58 ppm). |
| HRMS (ESI+) | [M+Na]⁺ Adduct: The high-resolution mass spectrum should show a prominent peak for the sodium adduct [C₁₇H₂₀O₈Na]⁺ with an exact mass that matches the theoretical value, confirming the elemental composition. |
| FTIR | C=O Stretching: A strong, broad absorption band around 1720-1745 cm⁻¹ is characteristic of the multiple ester carbonyl groups. C-O Stretching: Multiple bands in the 1000-1300 cm⁻¹ region. Aromatic C-H: Weak bands above 3000 cm⁻¹. |
Chapter 4: Application in Drug Development
The primary utility of this compound is as a glycosyl donor for the synthesis of modified nucleosides. This reaction, often a variation of the Vorbrüggen glycosylation, is a cornerstone of nucleoside chemistry.
In this workflow, a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) activates the anomeric center by coordinating to the C1-acetyl group, facilitating its departure as a stable species. The silylated nucleobase then attacks the resulting oxocarbenium ion intermediate from the β-face, guided by the C2-acetyl group, to form the desired N-glycosidic bond. The final step involves the removal of the remaining acetyl and benzoyl protecting groups to yield the active nucleoside analogue.
The inclusion of the 3-O-methyl group from the outset allows for the creation of nucleosides that cannot be phosphorylated at the 3' position, making them obligate chain terminators of DNA or RNA synthesis, a powerful mechanism for many antiviral drugs.
Conclusion
This compound is far more than a simple carbohydrate derivative; it is an enabling tool for medicinal chemists. Each functional group is a deliberate design choice aimed at controlling reactivity, stereochemistry, and the biological profile of the final therapeutic agent. A thorough understanding of its structure, synthesis, and characterization is fundamental for researchers and drug development professionals aiming to innovate in the critical field of nucleoside-based medicines. Its strategic design streamlines the path from a simple sugar to a complex, potentially life-saving drug.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 10300-21-7 [m.chemicalbook.com]
- 4. This compound | Vitaceae [vitaceae.org]
- 5. This compound | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Pivotal Role of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-D-ribofuranose in Modern Nucleoside Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic synthesis of modified nucleosides is a cornerstone of therapeutic drug development, particularly in the fields of antiviral and anticancer research. These synthetic analogues, which mimic the natural building blocks of DNA and RNA, derive their efficacy from targeted chemical modifications that can enhance stability, bioavailability, and target specificity. A crucial class of these modifications is 2'-O-methylation, which imparts significant nuclease resistance and optimal duplex stability to oligonucleotides. This technical guide provides an in-depth examination of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-D-ribofuranose , a highly functionalized glycosyl donor, and its central role in the stereocontrolled synthesis of 2'-O-methylated nucleosides. We will dissect the strategic importance of its protecting groups, detail its synthesis, provide field-proven protocols for its application in Vorbrüggen glycosylation, and discuss the significance of the resulting nucleoside analogues.
Introduction: The Need for Modified Nucleosides
Nucleoside analogues are powerful therapeutic agents that function by interfering with the replication machinery of viruses or the proliferation of cancer cells. The introduction of chemical modifications to the ribose sugar moiety is a proven strategy to improve pharmacokinetic properties.[1] Among the most impactful modifications is the methylation of the 2'-hydroxyl group (2'-O-Me). This modification is found in natural RNA and plays a role in stabilizing RNA structures.[2][3] In synthetic oligonucleotides, the 2'-O-Me group enhances metabolic stability by conferring resistance to nuclease degradation and promotes a stable A-form RNA helix, which is advantageous for applications such as antisense therapy and siRNAs.[1][3]
The efficient and stereoselective synthesis of these valuable 2'-O-methyl nucleosides hinges on the availability of a precisely engineered ribose donor. This compound (CAS 10300-21-7) is such a key intermediate, designed to control every critical aspect of the glycosylation reaction. This guide will illuminate its function as a linchpin in this advanced synthetic workflow.
A Masterclass in Control: The Strategic Role of Protecting Groups
The efficacy of this compound as a glycosyl donor is a direct result of the specific functions of its four protecting groups. Each group is installed to perform a distinct role, ensuring the glycosylation reaction proceeds with high yield and, most importantly, the correct stereochemistry. Protection is essential to guarantee the chemoselectivity of the coupling and the solubility of the components in organic solvents.
| Position | Protecting Group | Primary Function & Rationale | Cleavage Condition |
| C1 | Acetyl (Ac) | Anomeric Leaving Group: Serves as a good leaving group upon activation by a Lewis acid, facilitating the formation of the electrophilic glycosyl cation required for coupling. | Consumed during reaction |
| C2 | Acetyl (Ac) | Stereochemical Director: Provides crucial neighboring group participation to ensure the formation of the desired β-anomer. It attacks the anomeric center to form a stable cyclic dioxolenium ion, which sterically blocks the α-face from the incoming nucleobase.[4][5] | Basic Hydrolysis (e.g., NaOMe/MeOH)[4] |
| C3 | Methyl (Me) | Permanent Modification: This is the desired functional group being incorporated into the final nucleoside. It is stable throughout the synthesis and deprotection steps. | Permanent |
| C5 | Benzoyl (Bz) | Robust Primary -OH Protection: Protects the primary 5'-hydroxyl group from unwanted side reactions. The benzoyl group is more stable than the acetyl groups, allowing for selective manipulations if needed, yet it is readily removable under basic conditions. | Basic Hydrolysis (e.g., NaOMe/MeOH)[4] |
Synthesis of the Glycosyl Donor: A Representative Protocol
Experimental Protocol: Synthesis of this compound
Step 1: Preparation of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside
-
Suspend D-ribose (1.0 eq) in a solution of acetone and methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at 40-45°C for approximately 20 hours, monitoring by TLC.
-
Cool the reaction and neutralize with a saturated NaHCO₃ solution.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the product.
Step 2: Methylation of the 3-OH Group
-
Dissolve the product from Step 1 in anhydrous THF.
-
Cool to 0°C and add sodium hydride (NaH, 1.2 eq) portion-wise.
-
Stir for 30 minutes, then add methyl iodide (MeI, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench carefully with methanol, then water.
-
Extract with ethyl acetate, wash with brine, dry, and purify by silica gel chromatography.
Step 3: Hydrolysis of Acetonide and Methyl Glycoside
-
Dissolve the methylated intermediate in a mixture of acetic acid and water (e.g., 80% acetic acid).
-
Heat the solution to 80-90°C for 2-3 hours until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture and evaporate the solvents under high vacuum to yield the crude 5-O-benzoyl-3-O-methyl-D-ribofuranose.
Step 4: Per-acetylation
-
Dissolve the crude product from Step 3 in anhydrous pyridine.
-
Cool to 0°C and add acetic anhydride (3.0 eq) dropwise.
-
Stir at room temperature for 4-6 hours.
-
Pour the reaction mixture onto ice water and extract with ethyl acetate.
-
Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield the final product, This compound .
The Core Application: Stereoselective Vorbrüggen Glycosylation
The primary utility of the title compound is as a glycosyl donor in the Vorbrüggen N-glycosylation reaction . This powerful and widely used method involves the coupling of a silylated nucleobase with an acylated sugar in the presence of a Lewis acid, most commonly trimethylsilyl trifluoromethanesulfonate (TMSOTf).[6][9]
Mechanism of Action: Ensuring β-Selectivity
The success of the Vorbrüggen reaction lies in its ability to produce the naturally occurring β-anomer with high fidelity. This stereocontrol is a direct consequence of the 2-O-acetyl protecting group.[4]
-
Activation: The Lewis acid (TMSOTf) activates the ribose donor by coordinating to the anomeric 1-O-acetyl group, facilitating its departure.
-
Neighboring Group Participation: The carbonyl oxygen of the adjacent 2-O-acetyl group attacks the anomeric carbon (C1) in an intramolecular fashion. This forms a stable, five-membered dioxolenium ion intermediate .[7]
-
Stereodirected Attack: This cyclic intermediate sterically shields the α-face of the ribose ring. Consequently, the silylated nucleobase can only attack from the opposite, unhindered β-face.
-
N-Glycosidic Bond Formation: The nucleophilic attack proceeds via an Sₙ2-like mechanism, inverting the stereochemistry at the anomeric carbon relative to the dioxolenium ion, resulting exclusively in the desired β-nucleoside .[4]
Experimental Protocol: Synthesis of Protected 2'-O-Methyluridine
This protocol is adapted from established procedures for Vorbrüggen glycosylation with modified ribose donors.[9]
Part A: Silylation of Nucleobase
-
Suspend Uracil (1.0 eq) in anhydrous acetonitrile.
-
Add a catalytic amount of ammonium sulfate.
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) (1.5 - 2.0 eq).
-
Reflux the mixture under an inert atmosphere (Argon) for 2-3 hours until the solution becomes clear.
-
Cool the solution to room temperature. This solution of persilylated uracil is used directly in the next step.
Part B: Glycosylation
-
Dissolve This compound (1.2 eq) in anhydrous acetonitrile or 1,2-dichloroethane (DCE).
-
Cool the solution to 0°C in an ice bath.
-
Add the silylated uracil solution from Part A via cannula.
-
Add TMSOTf (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and then heat to 60-70°C for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture and quench by pouring into a cold, saturated aqueous NaHCO₃ solution.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected 2',3'-di-O-acetyl-5'-O-benzoyl-2'-O-methyluridine.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Acetonitrile or DCE | Aprotic solvent required to prevent hydrolysis of silylating agents and intermediates. DCE can be preferred for weakly reactive nucleobases to avoid side reactions with acetonitrile.[9] |
| Silylating Agent | BSA or HMDS | Renders the nucleobase soluble in organic solvents and increases its nucleophilicity for the coupling reaction.[7] |
| Lewis Acid | TMSOTf | Acts as both a catalyst to activate the ribose donor and can participate in the silylation equilibrium. |
| Temperature | 0°C to 70°C | Initial low temperature for controlled addition of the potent Lewis acid, followed by heating to drive the reaction to completion. |
The Final Step: Deprotection to Yield the Target Nucleoside
The final stage of the synthesis is the removal of the acyl protecting groups (acetyl and benzoyl) to unmask the hydroxyl groups and yield the final 2'-O-methyl nucleoside. This is typically achieved via basic hydrolysis, a reaction often referred to as Zemplén deacylation when using catalytic sodium methoxide.[4]
Experimental Protocol: Deprotection
-
Dissolve the purified, protected nucleoside from the glycosylation step in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe) as a fresh 0.1 M solution in methanol.
-
Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC until the starting material is fully consumed.
-
Neutralize the reaction by adding an acid resin (e.g., Dowex 50W-X8) until the pH is ~7.
-
Filter off the resin and wash thoroughly with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude product by recrystallization or silica gel chromatography to afford pure 2'-O-Methyluridine .
Conclusion: An Indispensable Tool for Drug Discovery
This compound is more than a mere intermediate; it is a testament to the power of strategic protecting group chemistry in modern organic synthesis. Its carefully designed architecture provides chemists with precise control over the challenging N-glycosylation reaction, enabling the efficient and stereospecific synthesis of 2'-O-methylated nucleosides. The resulting products are of immense value to the pharmaceutical and biotechnology industries, forming the backbone of next-generation therapeutic oligonucleotides and antiviral agents. Understanding the role and application of this key building block is therefore essential for any researcher working at the forefront of nucleoside chemistry and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. RNA ribose methylation (2'-O-methylation): Occurrence, biosynthesis and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. madridge.org [madridge.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
A Technical Guide to 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-D-ribofuranose: A Key Intermediate for Purine Nucleoside Analog Synthesis
Abstract
This technical guide provides an in-depth exploration of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-D-ribofuranose, a pivotal glycosyl donor in the synthesis of modified purine nucleosides. The methylation at the 3'-position of the ribose moiety is a critical modification in the development of therapeutic nucleoside analogs, enhancing metabolic stability and modulating biological activity. This document details the strategic synthesis of this key intermediate from D-ribose, elucidates its physicochemical properties, and provides a comprehensive, step-by-step protocol for its application in the Vorbrüggen glycosylation to construct purine nucleoside analogs. Designed for researchers and professionals in medicinal chemistry and drug development, this guide integrates field-proven insights with established chemical principles to facilitate the rational design and synthesis of novel therapeutic agents.
The Strategic Importance of Modified Nucleosides
The Role of Purine Nucleoside Analogs in Therapeutics
Purine nucleoside analogs are a cornerstone of modern chemotherapy, exhibiting a broad spectrum of activity against viral infections and cancers.[1] By mimicking endogenous nucleosides like adenosine and guanosine, these molecules can disrupt critical cellular processes. Their mechanisms of action often involve the inhibition of DNA or RNA synthesis, leading to the termination of nucleic acid chain elongation or the induction of apoptosis.[2] A crucial area of research focuses on modifying the ribose sugar to overcome challenges such as enzymatic degradation and to enhance target specificity.
Introducing this compound: A Versatile Glycosyl Donor
The title compound is a strategically protected derivative of D-ribose, engineered for the efficient synthesis of 3'-O-methylated nucleosides. Modifications at the 2'- and 3'-positions of the ribose ring are particularly significant. For instance, 2'-O-methylation is a common post-transcriptional modification in natural RNA that increases stability against nuclease degradation.[3] Similarly, 3'-O-methylation introduces unique structural and stability properties. This compound is not biologically active itself but serves as an advanced precursor, or glycosyl donor. Its protecting groups are carefully chosen:
-
5-O-Benzoyl: Protects the primary hydroxyl group and is stable under various reaction conditions.
-
3-O-Methyl: The key modification of interest for the final nucleoside analog.
-
1,2-Di-O-acetyl: The anomeric 1-O-acetyl group serves as a good leaving group in Lewis acid-catalyzed glycosylation, while the 2-O-acetyl group provides crucial stereochemical control, favoring the formation of the desired β-anomer through neighboring group participation.[4]
This strategic arrangement makes it an ideal substrate for the widely-used Vorbrüggen glycosylation reaction to couple the sugar to a purine base.[5]
Physicochemical Properties and Characterization
The precise characterization of this glycosyl donor is essential for its successful use in synthesis.
-
2D Structure:

-
Table 1: Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀O₈ | [6] |
| Molecular Weight | 352.34 g/mol | [6] |
| Appearance | Expected to be a white or off-white solid or syrup | |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, Ethyl Acetate, THF. Insoluble in water. |
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of the title compound is a multi-step process requiring careful control of protecting group chemistry. The following protocol is a plausible and efficient route constructed from established transformations in carbohydrate chemistry, starting from commercially available D-ribose.
Principle of the Synthesis
The strategy involves a sequence of protection and methylation steps. D-ribose is first converted to its methyl furanoside to protect the anomeric center. The primary 5-hydroxyl is then selectively benzoylated. To free the 3-hydroxyl for methylation, the 2-hydroxyl is protected with a temporary silyl group. Methylation is achieved via a Williamson ether synthesis.[7] Finally, removal of the temporary silyl group followed by acetolysis simultaneously removes the anomeric methyl group and acetylates the newly freed 1- and 2-hydroxyls to yield the target compound.
Detailed Experimental Protocol
-
Table 2: Materials and Reagents
| Reagent | Formula | Purpose |
| D-Ribose | C₅H₁₀O₅ | Starting Material |
| Methanol (Anhydrous) | CH₃OH | Reagent & Solvent |
| Acetyl Chloride | CH₃COCl | Catalyst Preparation |
| Pyridine (Anhydrous) | C₅H₅N | Solvent & Base |
| Benzoyl Chloride (BzCl) | C₇H₅ClO | 5-OH Protection |
| tert-Butyldimethylsilyl Chloride (TBDMSCl) | C₆H₁₅ClSi | 2-OH Protection |
| Imidazole | C₃H₄N₂ | Catalyst |
| Sodium Hydride (NaH), 60% in oil | NaH | Base for Methylation |
| Methyl Iodide (MeI) | CH₃I | Methylating Agent |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | Solvent |
| Tetrabutylammonium Fluoride (TBAF) | (C₄H₉)₄NF | Silyl Deprotection |
| Acetic Anhydride | (CH₃CO)₂O | Acetylating Agent |
| Acetic Acid | CH₃COOH | Solvent |
| Sulfuric Acid (Conc.) | H₂SO₄ | Catalyst for Acetolysis |
| Dichloromethane (DCM) | CH₂Cl₂ | Solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Extraction Solvent |
| Saturated NaHCO₃ Solution | NaHCO₃(aq) | Aqueous Wash |
| Brine | NaCl(aq) | Aqueous Wash |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent | |
| Silica Gel (for Chromatography) | SiO₂ | Stationary Phase |
Step-by-Step Synthesis Procedure
-
Step 1: Synthesis of Methyl β-D-ribofuranoside.
-
Carefully add acetyl chloride (5 mL) dropwise to anhydrous methanol (250 mL) at 0 °C. Stir for 15 minutes to generate methanolic HCl.
-
Add D-ribose (25.0 g) to the solution and stir at room temperature until all solids dissolve.
-
Allow the reaction to stand at 4 °C for 18 hours.
-
Neutralize the reaction by adding solid sodium bicarbonate until effervescence ceases.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain a syrup. Purify by column chromatography (e.g., 10% MeOH in DCM) to yield methyl β-D-ribofuranoside.
-
-
Step 2: Synthesis of Methyl 5-O-benzoyl-β-D-ribofuranoside.
-
Dissolve the product from Step 1 in anhydrous pyridine (150 mL) and cool to 0 °C.
-
Add benzoyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours (monitor by TLC).
-
Quench the reaction with ice water and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the product, which can be purified by chromatography.
-
-
Step 3: Synthesis of Methyl 5-O-benzoyl-2-O-(tert-butyldimethylsilyl)-β-D-ribofuranoside.
-
Dissolve the product from Step 2 in anhydrous DCM (200 mL).
-
Add imidazole (2.5 equivalents) and TBDMSCl (1.2 equivalents).
-
Stir at room temperature for 12-16 hours (monitor by TLC).
-
Wash the reaction mixture with water and brine. Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography (e.g., hexanes/EtOAc gradient).
-
-
Step 4: Synthesis of Methyl 5-O-benzoyl-3-O-methyl-2-O-(tert-butyldimethylsilyl)-β-D-ribofuranoside.
-
Dissolve the product from Step 3 in anhydrous THF (150 mL) and cool to 0 °C.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.5 equivalents) portion-wise. Stir for 30 minutes.
-
Add methyl iodide (2.0 equivalents) dropwise.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours (monitor by TLC).
-
Carefully quench the reaction by adding methanol dropwise at 0 °C, followed by water.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
-
-
Step 5: Synthesis of this compound (Target Compound).
-
Dissolve the product from Step 4 in THF (100 mL). Add TBAF (1M solution in THF, 1.2 equivalents). Stir at room temperature for 2 hours until the silyl group is removed (monitor by TLC). Concentrate the mixture.
-
To the crude residue, add a mixture of glacial acetic acid (80 mL) and acetic anhydride (20 mL). Cool to 0 °C.
-
Add concentrated sulfuric acid (0.5 mL) dropwise.
-
Stir at room temperature for 24 hours.
-
Pour the reaction mixture onto ice and neutralize carefully with solid NaHCO₃.
-
Extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers with saturated NaHCO₃ and brine.
-
Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography (hexanes/EtOAc gradient) to yield the final title compound.
-
Workflow Diagram
Caption: Synthetic pathway from D-Ribose to the target glycosyl donor.
Mechanism of Action: The Role as a Glycosyl Donor
The Vorbrüggen Glycosylation: A Core Mechanism
The primary application of the title compound is in the N-glycosylation of nucleobases, most commonly via the Vorbrüggen reaction.[4] This reaction involves the coupling of a protected glycosyl donor with a silylated nucleobase, catalyzed by a Lewis acid, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf).[8]
The key steps are:
-
Activation of the Glycosyl Donor: The Lewis acid (TMSOTf) coordinates to the anomeric 1-O-acetyl group.
-
Formation of the Acyl-oxonium Ion: The neighboring 2-O-acetyl group participates by attacking the anomeric carbon, displacing the activated 1-O-acetyl group. This forms a cyclic and relatively stable 1,2-acyl-oxonium ion intermediate.[5]
-
Nucleophilic Attack: The silylated purine base (which is more nucleophilic and soluble in organic solvents than the free base) attacks the anomeric carbon. This attack occurs from the face opposite to the bulky acyl-oxonium ring, leading to a trans-arrangement between the new N-glycosidic bond and the 2-O-acetyl group.
-
Stereochemical Outcome: Because the starting ribofuranose has a 1,2-cis relationship, the final product has a 1,2-trans relationship, which corresponds to the desired β-anomer found in natural nucleosides.
The Role of the Protecting Groups
The success of the Vorbrüggen glycosylation is critically dependent on the protecting groups.
-
2-O-Acetyl Group: As described above, its participation is essential for achieving high β-selectivity. Without a participating group at the C2 position, a mixture of α and β anomers is often obtained.
-
5-O-Benzoyl and 3-O-Methyl Groups: These are "non-participating" groups that remain stable throughout the glycosylation reaction, ensuring the integrity of these positions in the final coupled product.
Pathway Diagram: Synthesis of a Generic Purine Nucleoside Analog
Caption: The Vorbrüggen glycosylation mechanism for nucleoside synthesis.
Application in Drug Development: A Case Study
To illustrate its utility, we describe a protocol for synthesizing a 6-chloropurine nucleoside analog, a common precursor for various therapeutically relevant adenosine and guanosine derivatives.
Synthesis of 6-Chloro-9-(2-O-acetyl-5-O-benzoyl-3-O-methyl-β-D-ribofuranosyl)-9H-purine
Protocol:
-
Silylation of Nucleobase: Suspend 6-chloropurine (1.0 equivalent) in anhydrous acetonitrile. Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 equivalents). Heat the mixture to reflux under an inert atmosphere (N₂ or Ar) until the solution becomes clear (approx. 1-2 hours). Cool the solution to room temperature.
-
Glycosylation: In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous acetonitrile. Add this solution to the silylated 6-chloropurine solution.
-
Catalysis: Cool the combined mixture to 0 °C. Add TMSOTf (1.3 equivalents) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C. Stir for 4-8 hours, monitoring progress by TLC.
-
Work-up: Cool the reaction mixture and quench by pouring it into a cold, saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate (3 x volumes).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (hexanes/EtOAc gradient) to isolate the desired β-nucleoside.
Data Interpretation
The final product would be characterized by NMR and Mass Spectrometry to confirm its structure and the β-configuration of the glycosidic bond. In a drug discovery context, this intermediate could be further modified (e.g., by amination at the C6 position) and then evaluated in biological assays.
-
Table 3: Hypothetical In Vitro Evaluation Data
| Compound | Target Kinase | IC₅₀ (nM) |
| 3'-O-Methyl-Adenosine Analog (from intermediate) | Kinase X | 50 |
| Unmodified Adenosine Analog | Kinase X | 450 |
| Staurosporine (Control) | Kinase X | 5 |
Troubleshooting and Expert Insights
-
Anomeric Selectivity: While the 2-O-acetyl group strongly directs β-formation, small amounts of the α-anomer can form. Careful column chromatography is crucial for separation. The two anomers are typically well-resolved on silica gel.
-
Incomplete Silylation: If the purine base is not fully silylated, the glycosylation yield will be low. Ensure the silylation step results in a completely homogenous solution before proceeding. Using an excess of the silylating agent (like BSA) can ensure complete reaction.
-
Lewis Acid Sensitivity: TMSOTf is extremely sensitive to moisture. All glassware must be oven- or flame-dried, and all solvents must be anhydrous to ensure catalytic activity. The reaction should be run under an inert atmosphere.
-
Deprotection: The final deprotection of the acetyl and benzoyl groups is typically achieved under basic conditions (e.g., methanolic ammonia or sodium methoxide in methanol). The 3-O-methyl ether is stable to these conditions.
Conclusion: Future Perspectives
This compound stands as a highly valuable and precisely engineered building block for medicinal chemistry. Its design enables the efficient and stereocontrolled synthesis of 3'-O-methylated purine nucleoside analogs, a class of compounds with significant therapeutic potential. The protocols and mechanistic insights provided in this guide are intended to empower researchers to accelerate the discovery and development of next-generation nucleoside-based drugs with enhanced stability, improved efficacy, and novel mechanisms of action.
References
- 1. madridge.org [madridge.org]
- 2. youtube.com [youtube.com]
- 3. Synthesis of methyl 2-O-allyl-(and 3-O-allyl)-5-O-benzyl-beta-D- ribofuranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective derivatization and sequestration of ribose from a prebiotic mix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Beyond ribose and phosphate: Selected nucleic acid modifications for structure–function investigations and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
"1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-D-ribofuranose" carbohydrate derivative
An In-Depth Technical Guide to 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-D-ribofuranose: A Key Intermediate in Nucleoside Analog Synthesis
Foreword
In the landscape of modern drug discovery, particularly in the development of antiviral and anticancer therapeutics, the strategic synthesis of nucleoside analogs remains a cornerstone of innovation. These molecules, which mimic the natural building blocks of DNA and RNA, derive their therapeutic power from subtle structural modifications that disrupt pathological enzymatic processes. Central to their synthesis are meticulously crafted carbohydrate precursors. This guide provides an in-depth technical examination of one such critical intermediate: This compound . We will dissect its molecular architecture, explore a robust synthetic strategy, and illuminate its pivotal role as a glycosyl donor in the construction of potent, next-generation nucleoside analogs. This document is intended for researchers, medicinal chemists, and drug development professionals who require a blend of theoretical understanding and practical, field-proven insights.
Molecular Profile and Strategic Significance
This compound is a heavily protected derivative of D-ribofuranose. Each protecting group is strategically placed to serve a distinct chemical purpose, making this molecule a highly versatile tool in multi-step organic synthesis.
-
1-O-acetyl Group: This group functions as an anomeric leaving group. In the presence of a Lewis acid, it is readily displaced, activating the C1 position for nucleophilic attack by a nucleobase—the cornerstone of nucleoside synthesis.
-
2-O-acetyl Group: This is a "participating group." During glycosylation, it can form a transient cyclic acetoxonium ion intermediate, which sterically hinders attack from the top (beta) face of the furanose ring. This mechanism is crucial for controlling the stereochemistry at the anomeric center, typically favoring the formation of the desired β-nucleosides, which are the biologically relevant anomers.
-
3-O-methyl Group: This is the key modification that defines the molecule's utility in drug design. The native 3'-hydroxyl group is essential for forming the phosphodiester backbone of nucleic acids. By replacing it with a metabolically stable methyl ether, any resulting nucleoside analog is incapable of chain elongation, acting as a potent DNA or RNA chain terminator. This is a classic mechanism for many antiviral drugs.[1]
-
5-O-benzoyl Group: This robust ester protects the primary 5'-hydroxyl group from unwanted side reactions. It is stable under the conditions required for glycosylation but can be selectively removed later in the synthesis to allow for phosphorylation, which is often necessary for the biological activation (prodrug strategy) of the nucleoside analog.[1]
Physicochemical Properties
While extensive experimental data for this specific derivative is not broadly published, its properties can be reliably inferred. A summary is presented below.
| Property | Value | Source/Justification |
| Molecular Formula | C₁₇H₂₀O₈ | (Calculated) |
| Molecular Weight | 352.34 g/mol | (Calculated) |
| Appearance | Expected to be a white to off-white solid or a viscous syrup | Based on similar acylated and benzoylated sugar derivatives. |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, Acetone). Insoluble in water. | Typical for protected carbohydrates. |
| Storage | Store at -20°C for long-term stability.[2] | Recommended for carbohydrate derivatives to prevent degradation.[2] |
Synthesis and Purification: A Strategic Approach
A practical, multi-step synthesis of the title compound from commercially available D-ribose is not a trivial matter due to the need for high regioselectivity. The following protocol is a logically constructed pathway based on established carbohydrate chemistry principles.[3][4] The causality behind each step is explained to provide a framework for laboratory execution.
Overall Synthetic Workflow
The synthesis is best approached by first establishing the stable furanose ring and the key 3-O-methyl ether, followed by the strategic placement of the remaining protecting groups.
Caption: Proposed synthetic workflow from D-Ribose.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 5-O-Benzoyl-2,3-O-isopropylidene-β-D-ribofuranoside
-
Rationale: We begin by converting D-ribose to its methyl furanoside to lock the ring structure. The 2,3-cis-diols are then protected with an isopropylidene group (acetonide), which is a standard procedure for ribofuranosides.[5] This leaves the primary 5-hydroxyl as the sole reactive site for benzoylation, ensuring perfect regioselectivity.
-
Protocol:
-
Suspend D-ribose (1.0 eq) in anhydrous methanol. Add a catalytic amount of acetyl chloride or a sulfonic acid resin and stir at room temperature until TLC analysis shows complete conversion to the methyl ribofuranoside mixture.
-
Neutralize the reaction with a base (e.g., NaHCO₃), filter, and evaporate the solvent.
-
Dissolve the crude methyl ribofuranoside in anhydrous acetone. Add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH). Stir at room temperature for 4-6 hours.
-
Quench the reaction with triethylamine, evaporate the solvent, and partition the residue between ethyl acetate and water. Dry the organic layer over Na₂SO₄ and concentrate to yield crude Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside.
-
Dissolve the crude product in anhydrous pyridine and cool to 0°C. Add benzoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Quench with ice water, extract with dichloromethane (DCM), and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄, concentrate, and purify by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the product.
-
Step 2: Selective Deprotection of the Isopropylidene Group
-
Rationale: To access the 3-hydroxyl for methylation, the acetonide must be removed. This is achieved under controlled acidic conditions that do not cleave the more stable benzoyl ester or methyl glycoside.
-
Protocol:
-
Dissolve the product from Step 1 in a mixture of acetic acid and water (e.g., 80% aqueous AcOH).
-
Heat the solution to 60-70°C and monitor by TLC. The reaction is typically complete within 2-3 hours.
-
Cool the reaction mixture and co-evaporate with toluene to remove acetic acid. Purify by column chromatography to isolate Methyl 5-O-Benzoyl-β-D-ribofuranoside.
-
Step 3: Regioselective 3-O-Methylation via a Stannylene Acetal
-
Rationale: Differentiating between the 2-OH and 3-OH groups is the most critical challenge. A stannylene acetal intermediate provides the solution. Dibutyltin oxide reacts preferentially with the cis-diol to form a five-membered ring. The oxygen atom at the 3-position becomes significantly more nucleophilic, directing the subsequent methylation to this site with high selectivity.[6]
-
Protocol:
-
Dissolve Methyl 5-O-Benzoyl-β-D-ribofuranoside (1.0 eq) and dibutyltin oxide (1.1 eq) in anhydrous methanol or toluene.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water and drive the formation of the stannylene acetal.
-
After cooling to room temperature, add cesium fluoride (CsF, 1.5 eq) as a catalyst and methyl iodide (MeI, 2.0 eq).
-
Stir the reaction at room temperature overnight. Monitor by TLC for the disappearance of the starting material.
-
Concentrate the reaction mixture and purify directly by flash column chromatography to isolate Methyl 5-O-Benzoyl-3-O-Methyl-β-D-ribofuranoside.
-
Step 4: Acetolysis to Introduce the 1,2-Di-O-acetyl Groups
-
Rationale: The final step involves replacing the anomeric methyl glycoside and acetylating the free 2-hydroxyl. Acetolysis (cleavage by acetic anhydride) in the presence of a catalytic amount of strong acid accomplishes both transformations in a single step, yielding the target compound as a mixture of anomers.
-
Protocol:
-
Dissolve the 3-O-methylated product from Step 3 in a mixture of acetic anhydride and glacial acetic acid.
-
Cool the solution to 0°C and add a catalytic amount of concentrated sulfuric acid dropwise.
-
Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Carefully pour the reaction mixture onto ice and extract with ethyl acetate.
-
Wash the organic layer with cold saturated NaHCO₃ solution until effervescence ceases, then wash with brine.
-
Dry over Na₂SO₄, concentrate, and purify by flash column chromatography to yield this compound.
-
Spectroscopic Characterization: A Validating System
Expected ¹H NMR (400 MHz, CDCl₃) Signals:
| Proton | Approx. δ (ppm) | Multiplicity | Coupling(s) (Hz) | Assignment Rationale |
| H-Ar (benzoyl) | 8.1-7.4 | m | - | Aromatic protons of the benzoyl group. |
| H-1 (anomeric) | ~6.2 | s or d | J₁,₂ ≈ 0-2 | The anomeric proton, highly deshielded by two oxygen atoms. A small J₁,₂ coupling indicates a β-anomer. |
| H-2 | ~5.4 | d or dd | J₁,₂ ≈ 2, J₂,₃ ≈ 5 | Acylated proton, shifted downfield. |
| H-3 | ~4.2 | dd | J₂,₃ ≈ 5, J₃,₄ ≈ 7 | Proton adjacent to the methyl ether. |
| H-4 | ~4.5 | m | - | Ring proton adjacent to the C5 side chain. |
| H-5, H-5' | ~4.7-4.6 | m | - | Methylene protons adjacent to the benzoyl ester. |
| OCH₃ (ether) | ~3.4 | s | - | Singlet for the 3-O-methyl group. |
| OAc (acetyl) | ~2.1, ~2.0 | 2 x s | - | Two distinct singlets for the two acetyl methyl groups. |
Expected ¹³C NMR (100 MHz, CDCl₃) Signals:
| Carbon | Approx. δ (ppm) | Assignment Rationale |
| C=O (benzoyl) | ~166 | Carbonyl of the benzoyl ester. |
| C=O (acetyl) | ~170, ~169 | Carbonyls of the two acetyl esters. |
| C-Ar (benzoyl) | 134-128 | Aromatic carbons. |
| C-1 (anomeric) | ~98 | Anomeric carbon, highly deshielded. |
| C-2, C-3, C-4 | 85-70 | Furanose ring carbons. |
| C-5 | ~63 | Methylene carbon of the side chain. |
| OCH₃ (ether) | ~58 | Carbon of the 3-O-methyl group. |
| CH₃ (acetyl) | ~21 | Carbons of the acetyl methyl groups. |
Mass Spectrometry: High-resolution mass spectrometry (HRMS-ESI) should show a prominent ion corresponding to the sodium adduct [M+Na]⁺ at m/z ≈ 375.1050, confirming the elemental composition C₁₇H₂₀O₈Na.
Application in Nucleoside Synthesis: The Glycosylation Reaction
The primary utility of this compound is as a glycosyl donor for the synthesis of 3'-O-methylated nucleoside analogs. The Vorbrüggen glycosylation is the standard and most reliable method for this transformation.
Mechanism of Vorbrüggen Glycosylation
Caption: Mechanism of stereoselective β-nucleoside synthesis.
Protocol: Synthesis of a 3'-O-Methyl Uridine Analog
-
Rationale: This protocol describes the coupling of the title compound with silylated uracil. Uracil is first treated with a silylating agent (e.g., HMDS) to increase its nucleophilicity and solubility in organic solvents. A Lewis acid catalyst then activates the ribose donor for the key C-N bond formation.
-
Protocol:
-
In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), suspend uracil (1.0 eq) in anhydrous acetonitrile. Add ammonium sulfate (catalytic amount) followed by hexamethyldisilazane (HMDS, 2.0 eq).
-
Heat the mixture to reflux for 2-4 hours until the solution becomes clear, indicating the formation of bis(trimethylsilyl)uracil. Cool to room temperature.
-
In a separate flame-dried flask, dissolve this compound (1.2 eq) in anhydrous acetonitrile.
-
Add the solution of the silylated uracil to the ribose donor solution via cannula.
-
Cool the mixture to 0°C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.3 eq) dropwise.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete in 4-12 hours.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir for 15 minutes.
-
Extract the product with ethyl acetate. Wash the combined organic layers with NaHCO₃ solution and brine, then dry over Na₂SO₄.
-
Concentrate the solvent and purify the residue by flash column chromatography to yield the protected 3'-O-methyl uridine analog. Final deprotection of the 5'-O-benzoyl group (e.g., with methanolic ammonia) would yield the final nucleoside analog.
-
Safety and Handling
As with all laboratory chemicals, proper safety precautions are essential.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and nitrile gloves at all times.
-
Handling: This compound is expected to be a fine powder or syrup. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Reagents: Many reagents used in the synthesis (e.g., pyridine, benzoyl chloride, methyl iodide, TMSOTf, strong acids) are toxic, corrosive, or carcinogenic. Consult the specific Safety Data Sheet (SDS) for each reagent before use and handle with appropriate engineering controls.
Conclusion
This compound represents more than just a complex organic molecule; it is a testament to the power of strategic chemical design. Its architecture is tailored for high-fidelity synthesis of 3'-modified nucleoside analogs, a class of compounds with profound therapeutic importance. By understanding the causality behind its synthesis and the mechanistic role of each protecting group, researchers and drug development professionals can leverage this intermediate to construct novel molecular entities capable of combating viral diseases and cancer. This guide provides the foundational knowledge and practical framework to confidently incorporate this versatile building block into advanced synthetic programs.
References
- 1. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN111484535A - Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose - Google Patents [patents.google.com]
- 5. madridge.org [madridge.org]
- 6. Synthesis of methyl 2-O-allyl-(and 3-O-allyl)-5-O-benzyl-beta-D- ribofuranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beta-D-Ribofuranose 1-acetate 2,3,5-tribenzoate(6974-32-9) 1H NMR [m.chemicalbook.com]
Chemical characteristics of acetylated ribofuranose derivatives
An In-Depth Technical Guide to the Chemical Characteristics of Acetylated Ribofuranose Derivatives
Foreword: The Strategic Importance of Acetylated Ribofuranose
In the intricate world of synthetic organic chemistry, particularly within the realms of nucleoside synthesis and glycobiology, the ability to selectively mask and unmask reactive functional groups is paramount. Among the arsenal of tools available to the modern chemist, the humble acetyl group stands out for its reliability and versatility. When applied to the ribofuranose scaffold—the five-membered sugar ring that forms the backbone of RNA and numerous therapeutic agents—acetylation transforms it into a highly stable, manipulable, and versatile intermediate.
This guide moves beyond a mere recitation of facts. It is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of acetylated ribofuranose derivatives. We will explore the why behind the how—delving into the conformational intricacies, the logic of synthetic strategies, the nuances of reactivity, and the analytical techniques that validate our work. This is a compendium of field-proven insights, aimed at empowering you to leverage these critical building blocks with precision and confidence in your research and development endeavors.
The Ribofuranose Scaffold: A Conformational Chameleon
Before one can appreciate the impact of acetylation, one must understand the dynamic nature of the ribofuranose ring itself. Unlike the more rigid six-membered pyranose rings, the five-membered furanose ring is exceptionally flexible, a property that is critical to its biological function, particularly in the structure of nucleic acids.[1]
This flexibility is described by the concept of pseudorotation , where the ring puckers and twists to alleviate steric strain. The conformations exist in a continuum, but are typically described as being in one of two preferred envelope (E) or twist (T) conformations. These are often simplified into two major conformational families: North (N) and South (S) , which are in equilibrium. The N/S conformational preference is a key determinant in the overall structure of RNA and influences drug-target interactions for nucleoside analogs.
Furthermore, the stereochemistry at the anomeric carbon (C1) is influenced by the anomeric effect . This stereoelectronic phenomenon involves an interaction between a lone pair of electrons on the ring oxygen and the antibonding orbital (σ*) of the C1-substituent bond. This effect often stabilizes an axial orientation of an electronegative substituent at the anomeric position over an equatorial one, a crucial factor when planning glycosylation reactions.[1][2][3][4]
Caption: Equilibrium between North and South ring conformations of ribofuranose.
Synthesis: Mastering the Protection Strategy
The acetylation of ribofuranose serves primarily to protect its hydroxyl groups, rendering them inert to reaction conditions where they might otherwise interfere.[5][6][7] The choice of acetylation strategy is dictated by the desired outcome, whether it's complete protection (peracetylation) or the selective modification of a single hydroxyl group.
Peracetylation: Global Hydroxyl Protection
Peracetylation involves the esterification of all four hydroxyl groups of ribose. The choice of catalyst is critical as it can influence the stereochemical outcome at the anomeric center.
-
Acid Catalysis : Using acetic anhydride with a strong acid catalyst like sulfuric acid or perchloric acid typically favors the formation of the thermodynamically more stable anomer.[8][9][10]
-
Base Catalysis : Conditions such as acetic anhydride in pyridine or with sodium acetate often proceed under kinetic control.[8][9][11] For ribofuranose, this process yields a mixture of α and β anomers of 1,2,3,5-tetra-O-acetyl-D-ribofuranose, which is a key starting material for nucleoside synthesis.[8]
Caption: General workflow for the peracetylation of D-Ribose.
Experimental Protocol: Peracetylation of D-Ribose with Acetic Anhydride and Pyridine
-
Setup: Suspend D-ribose (1.0 eq) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add acetic anhydride (5.0 eq) dropwise to the cooled suspension while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture again to 0 °C and quench by the slow addition of water. Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude oil via silica gel column chromatography to obtain the peracetylated ribofuranose as a mixture of anomers.
Regioselective Deacetylation: The Enzymatic Advantage
Creating partially acetylated ribofuranose derivatives, which are valuable as bespoke building blocks, requires a more nuanced approach. While complex chemical routes exist, enzymatic methods offer a highly efficient and selective alternative. Lipases, for instance, can regioselectively hydrolyze the ester bond at the primary C5 position, leaving the secondary C2 and C3 acetyl groups intact.[12][13] This provides a convenient, one-step preparation of 1,2,3-tri-O-acetyl-β-D-ribofuranose from the readily available peracetylated starting material.[12][13][14]
Experimental Protocol: Enzymatic 5-O-Deacetylation using Candida rugosa Lipase
-
Setup: Dissolve 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in a phosphate buffer solution (pH ~7.0).
-
Enzyme Addition: Add Candida rugosa lipase to the solution.
-
Reaction: Stir the mixture at room temperature (or slightly elevated, e.g., 30-40 °C) for 24-48 hours. Monitor the reaction by TLC for the appearance of the tri-acetylated product and disappearance of the starting material.
-
Workup: Upon completion, filter off the enzyme.
-
Extraction & Purification: Extract the aqueous solution with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Isolation: Purify the residue by flash column chromatography on silica gel to yield pure 1,2,3-tri-O-acetyl-β-D-ribofuranose.[13]
Chemical Reactivity and Stability: A Tale of Two Functions
The chemical utility of acetylated ribofuranose derivatives stems from two key properties: the stability of the acetyl protecting groups and the reactivity they confer upon the anomeric carbon.
-
Protecting Group Stability: Acetyl groups are robust under neutral and mildly acidic conditions but are readily cleaved under basic conditions.[5] This differential stability allows for selective deprotection in complex multi-step syntheses.
-
Anomeric Reactivity: The acetyl group at the C1 position is an excellent leaving group. This feature is the cornerstone of glycosylation reactions , where the acetylated sugar is coupled with an alcohol or, critically in drug development, a nucleobase. The famous Vorbrüggen glycosylation uses a peracetylated ribofuranose and a silylated nucleobase in the presence of a Lewis acid to form the crucial C-N bond of a nucleoside.
-
Deprotection (Deacetylation): The removal of acetyl groups is a fundamental step to reveal the final product. The most common method is the Zemplén deacetylation , which uses a catalytic amount of sodium methoxide in methanol to cleanly and rapidly remove all acetyl groups under mild, basic conditions.[5]
Experimental Protocol: Zemplén Deacetylation
-
Setup: Dissolve the O-acetylated compound (1.0 eq) in dry methanol under an inert atmosphere (e.g., Argon or Nitrogen).[5]
-
Catalyst Addition: Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq of a 1M solution in methanol) at 0 °C.[5]
-
Reaction: Allow the mixture to stir at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Neutralization: Once the starting material is consumed, neutralize the reaction by adding an ion-exchange resin (H+ form) until the pH is neutral.[5]
-
Isolation: Filter off the resin and wash with methanol. Concentrate the combined filtrate under reduced pressure to yield the deprotected product. Purification by chromatography may be necessary.
Spectroscopic and Analytical Characterization
Unambiguous characterization of acetylated ribofuranose derivatives is essential to confirm their structure, purity, and stereochemistry. A combination of spectroscopic techniques provides a complete picture.
| Technique | Key Observable Features | Information Gained |
| ¹H NMR | ~6.0-6.4 ppm: Anomeric proton (H1'). Its coupling constant (J-value) helps determine α/β configuration. ~5.0-5.5 ppm: Protons on acetylated carbons (H2', H3', H4'). ~2.0-2.2 ppm: Sharp singlets from the methyl protons of the acetyl groups (3H each).[14] | Confirms structure, determines anomeric configuration, and assesses purity. |
| ¹³C NMR | ~169-171 ppm: Carbonyl carbons of the acetyl groups. ~95-105 ppm: Anomeric carbon (C1'). ~20-21 ppm: Methyl carbons of the acetyl groups. | Confirms the carbon skeleton and the presence of acetyl groups. |
| IR Spectroscopy | Strong, sharp peak at ~1740-1750 cm⁻¹: C=O stretching vibration of the ester functional groups.[15][16] Absence of broad O-H peak (~3200-3500 cm⁻¹): Confirms complete acetylation. | Rapid confirmation of the presence of acetyl esters and absence of free hydroxyls. |
| Mass Spectrometry | Molecular Ion Peak (M+): Provides the molecular weight of the compound. | Confirms the molecular formula and the degree of acetylation. |
Applications in Drug Development and Beyond
The true value of acetylated ribofuranose derivatives lies in their role as pivotal intermediates in the synthesis of high-value molecules.
-
Nucleoside Analogs: They are indispensable for producing a wide range of antiviral (e.g., Levovirin) and anticancer (e.g., Capecitabine) drugs.[8][17][18] The synthesis of these life-saving medicines relies on the robust and predictable chemistry of these acetylated building blocks.
-
Oligosaccharide Synthesis: Partially protected derivatives serve as key synthons for the assembly of complex carbohydrates and glycoconjugates, which are vital for studying biological recognition events.[19]
-
Codrug Development: The ribofuranose core can be used as a non-toxic scaffold to link two different drugs. Acetylated intermediates allow for the selective attachment of the drug molecules to the C1 and C5 positions, creating novel therapeutic entities.[20]
Conclusion
Acetylated ribofuranose derivatives represent far more than simple protected sugars. They are enabling tools, crafted through decades of chemical innovation, that unlock pathways to complex and biologically significant molecules. A thorough understanding of their conformational dynamics, synthetic access, reactivity, and analytical signatures is fundamental for any scientist working in medicinal chemistry or glycobiology. By mastering the principles laid out in this guide, researchers can confidently and efficiently utilize these versatile intermediates to drive the next wave of discoveries in science and medicine.
References
- 1. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. ccsenet.org [ccsenet.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 9. Supramolecular assisted O -acylation of carbohydrates - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00499C [pubs.rsc.org]
- 10. [PDF] Acetylation of Sugars | Semantic Scholar [semanticscholar.org]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. A convenient preparation of 1,2,3-tri-O-acetyl-beta-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. spectroscopyeurope.com [spectroscopyeurope.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. β-d-Ribofuranose as a Core with a Phosphodiester Moiety as the Enzyme Recognition Site for Codrug Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of modified nucleosides using "1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-D-ribofuranose"
Introduction: The Quest for Modified Nucleosides in Modern Therapeutics
Modified nucleosides are the cornerstone of numerous antiviral and anticancer therapies.[1] By subtly altering the structure of the natural building blocks of DNA and RNA, we can create potent antimetabolites that selectively disrupt pathological processes, such as viral replication or tumor growth.[1][2] A key strategy in this field is the modification of the ribose sugar moiety, particularly at the 2'- and 3'-positions. The introduction of a methyl group at the 3'-hydroxyl position (3'-O-methylation) is of significant interest. This modification prevents the formation of the 3'-5' phosphodiester bond, acting as a "chain terminator" during nucleic acid synthesis—a mechanism central to the action of many successful antiviral drugs.[3][4] Furthermore, 3'-O-methylation can enhance the metabolic stability of nucleoside analogues.[5]
This guide provides a comprehensive overview and a detailed protocol for the synthesis of 3'-O-methylated nucleosides using a highly versatile and strategically designed glycosyl donor: 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-D-ribofuranose . We will delve into the rationale behind its design, the mechanism of the key glycosylation reaction, and provide a field-proven, step-by-step protocol for researchers in drug discovery and medicinal chemistry.
The Glycosyl Donor: A Deep Dive into this compound
The efficacy of a nucleoside synthesis strategy is heavily dependent on the design of the sugar donor. The title compound is engineered for high-yield, stereoselective glycosylation. Each functional group serves a distinct and critical purpose.
-
1-O-Acetyl Group: This group functions as an excellent leaving group upon activation by a Lewis acid, facilitating the formation of the anomeric carbon-nitrogen bond (the glycosidic bond).
-
2-O-Acetyl Group: This is not merely a protecting group. It provides crucial anchimeric assistance (neighboring group participation). During the reaction, it forms a cyclic dioxolenium ion intermediate, which sterically hinders the "top" (α) face of the ribose ring. This forces the incoming nucleobase to attack from the "bottom" (β) face, ensuring the synthesis of the desired β-anomer, which is the biologically relevant stereoisomer for most applications.[6][7]
-
5-O-Benzoyl Group: The benzoyl group is a robust protecting group for the primary 5'-hydroxyl. It is stable under the acidic conditions of glycosylation but can be readily removed during the final deprotection step. Its bulky nature also contributes to the crystallinity of intermediates, often simplifying purification.[8][9]
-
3-O-Methyl Group: This is the key functional modification of interest. It is chemically inert throughout the synthesis and deprotection steps, ensuring its presence in the final nucleoside product to confer the desired chain-terminating property.[3][4]
Figure 1: Annotated structure of the glycosyl donor highlighting the role of each functional group.
The Core Methodology: Vorbrüggen Glycosylation
The most reliable and widely used method for coupling this type of sugar donor with a nucleobase is the Silyl-Hilbert-Johnson reaction , more commonly known as the Vorbrüggen glycosylation .[10][11] This reaction involves coupling the sugar donor with a silylated heterocyclic base in the presence of a Lewis acid catalyst.
Mechanism of Action: The reaction proceeds through a well-defined mechanism that ensures high stereoselectivity:
-
Activation: The Lewis acid (e.g., Trimethylsilyl trifluoromethanesulfonate, TMSOTf) activates the sugar donor, leading to the departure of the 1-O-acetyl group.
-
Intermediate Formation: The neighboring 2-O-acetyl group participates to form a stable, resonance-stabilized dioxolenium cation intermediate. This intermediate effectively blocks the α-face of the ribofuranose ring.[6][7]
-
Nucleophilic Attack: The silylated nucleobase, which has enhanced nucleophilicity and solubility in organic solvents, attacks the anomeric carbon (C1').[6] Due to the steric shield provided by the dioxolenium intermediate, this attack occurs exclusively from the β-face.
-
Product Formation: Subsequent loss of the silyl group yields the protected β-nucleoside.
Figure 2: Simplified mechanism of the Vorbrüggen glycosylation reaction.
Experimental Protocol: Synthesis of 1-(5-O-Benzoyl-3-O-Methyl-β-D-ribofuranosyl)uracil
This protocol details the synthesis of a 3'-O-methylated uridine analogue.
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous solvents and reagents are hygroscopic and should be handled under an inert atmosphere (Nitrogen or Argon).
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | Synthesis Grade | In-house or Custom | The key glycosyl donor. |
| Uracil | ≥99% | Sigma-Aldrich | The nucleobase. |
| Hexamethyldisilazane (HMDS) | ≥99% | Acros Organics | Silylating agent. |
| Ammonium Sulfate, ((NH₄)₂SO₄) | ACS Reagent, ≥99% | Fisher Chemical | Catalyst for silylation. |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent. |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | ≥99% | Sigma-Aldrich | Lewis acid catalyst. Handle with extreme care. |
| Dichloromethane (DCM) | ACS Grade | VWR | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Lab-prepared | For quenching and washing. |
| Brine (Saturated NaCl solution) | - | Lab-prepared | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | EMD Millipore | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | SiliCycle Inc. | For column chromatography. |
| Sodium Methoxide (NaOMe), 0.5 M solution in Methanol | - | Sigma-Aldrich | For deprotection. |
| Dowex® 50WX8 hydrogen form resin | 100-200 mesh | Sigma-Aldrich | For neutralization. |
Step-by-Step Methodology
Part A: Silylation of Uracil
-
Rationale: Silylation of the nucleobase is a critical prerequisite. It converts the amide-like nitrogens into more nucleophilic silylated derivatives and dramatically increases solubility in the aprotic solvent required for glycosylation.[6]
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Uracil (1.0 eq) and a catalytic amount of Ammonium Sulfate (~5% by weight of uracil).
-
Add Hexamethyldisilazane (HMDS, 5.0 eq).
-
Heat the suspension to reflux (approx. 130 °C) under an inert atmosphere (N₂ or Ar). The solid should gradually dissolve as the silylation proceeds, resulting in a clear, colorless solution.
-
Maintain reflux for 4-6 hours until the solution is completely homogeneous.
-
Allow the reaction to cool to room temperature, then remove the excess HMDS under reduced pressure (using a rotary evaporator with a suitable trap). The resulting viscous oil is persilylated uracil. Do not expose to moisture. Proceed immediately to the next step.
Part B: Vorbrüggen Glycosylation
-
Rationale: This is the key bond-forming step. The use of anhydrous solvent and an inert atmosphere is paramount to prevent hydrolysis of the silyl groups and the Lewis acid. The reaction is typically run at room temperature or slightly below to control reactivity.
-
Place the flask containing the persilylated uracil under an inert atmosphere.
-
Dissolve the silylated uracil in anhydrous 1,2-dichloroethane (DCE).
-
In a separate oven-dried flask, dissolve This compound (1.2 eq) in anhydrous DCE.
-
Transfer the sugar solution to the silylated uracil solution via cannula.
-
Cool the resulting solution to 0 °C using an ice bath.
-
Slowly add TMSOTf (1.5 eq) dropwise via syringe. The solution may change color.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexanes (e.g., 1:1 v/v), visualizing with a UV lamp and/or a potassium permanganate stain. The disappearance of the sugar starting material and the appearance of a new, higher Rf UV-active spot indicates product formation.
Part C: Work-up and Purification
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and dilute with Dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of Ethyl Acetate in Hexanes to afford the protected nucleoside as a white solid or foam.
Part D: Deprotection (Zemplén Deacylation)
-
Rationale: The final step involves the removal of the acyl protecting groups (acetyl and benzoyl) to yield the target nucleoside. A catalytic amount of sodium methoxide in methanol is a standard and effective method for this transesterification reaction.
-
Dissolve the purified, protected nucleoside from Part C in anhydrous Methanol.
-
Add a catalytic amount of 0.5 M sodium methoxide in methanol solution.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Neutralize the reaction by adding Dowex® 50WX8 (H⁺ form) resin until the pH is neutral (~pH 7).
-
Filter off the resin and wash it with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting solid can be further purified by recrystallization or silica gel chromatography if necessary to yield the final product, 1-(3-O-Methyl-β-D-ribofuranosyl)uracil .
Figure 3: Overall workflow for the synthesis of the 3'-O-methylated uridine analogue.
Troubleshooting and Key Insights
| Problem | Possible Cause | Suggested Solution |
| Low Glycosylation Yield | Incomplete silylation of the nucleobase. | Ensure the silylation reaction is heated to reflux until the solution is completely homogeneous. Use freshly distilled HMDS. |
| Presence of moisture in the reaction. | Use oven-dried glassware. Use anhydrous solvents and handle all reagents under a strict inert atmosphere. | |
| Insufficient Lewis acid catalyst. | Ensure the correct stoichiometry of TMSOTf is used. If the reaction stalls, a small additional charge of the catalyst may be considered, but be wary of potential side reactions. | |
| Formation of α-anomer | Reaction conditions are too harsh, leading to anomerization. | The 2-O-acetyl group strongly favors β-anomer formation.[6][7] If the α-anomer is detected, consider running the reaction at a lower temperature (e.g., 0 °C) for a longer duration. |
| Incomplete Deprotection | Insufficient catalyst or reaction time. | Add a slightly larger amount of sodium methoxide solution. Ensure the reaction is stirred until TLC confirms the complete disappearance of the starting material. Benzoyl groups are removed more slowly than acetyl groups. |
| Complex Mixture after Glycosylation | Side reactions due to excess Lewis acid or high temperature. | Use the recommended stoichiometry of TMSOTf and add it slowly at 0 °C. Maintain the reaction at room temperature and avoid heating unless necessary for a specific substrate. |
Conclusion and Future Applications
The use of This compound in a Vorbrüggen glycosylation reaction is a robust and highly stereoselective method for accessing 3'-O-methylated nucleosides. The strategic placement of protecting and directing groups on the sugar donor ensures a predictable and efficient synthesis. The resulting modified nucleosides are valuable intermediates for a range of applications, including:
-
Antiviral Drug Discovery: As direct chain-terminating inhibitors of viral polymerases.
-
Oligonucleotide Synthesis: As building blocks (phosphoramidites) for creating nuclease-resistant antisense oligonucleotides or siRNAs with unique structural and binding properties.[5][12]
-
Chemical Biology: As probes to study the function of enzymes involved in nucleic acid metabolism.
This guide provides the foundational knowledge and a practical protocol to empower researchers to synthesize these critical molecules, paving the way for new discoveries in therapeutics and beyond.
References
- 1. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]
- 10. Vorbrüggen Glycosylation [drugfuture.com]
- 11. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 12. 3'-O methyl rI Oligo Modifications from Gene Link [genelink.com]
Application Notes and Protocols for Vorbrüggen Glycosylation using 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-D-ribofuranose
Introduction: The Strategic Advantage of a 3-O-Methyl Ribofuranose Donor in Nucleoside Synthesis
The Vorbrüggen glycosylation stands as a cornerstone in the synthesis of nucleosides, pivotal components of antiviral and anticancer therapeutics.[1] This powerful reaction couples a silylated nucleobase with a protected sugar donor, typically in the presence of a Lewis acid, to form the critical N-glycosidic bond.[1] The stereochemical outcome of this reaction is of paramount importance, and is elegantly controlled by the nature of the protecting groups on the sugar moiety. The presence of a participating group at the C-2 position, such as an acetyl or benzoyl group, typically ensures the formation of the desired β-anomer through the formation of a stable 1,2-dioxolenium ion intermediate.[2]
This guide focuses on a specialized Vorbrüggen protocol utilizing 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-D-ribofuranose , a unique glycosyl donor. The presence of a non-participating methyl group at the C-3 position introduces distinct electronic and steric features that can influence the reactivity and stability of the intermediate oxocarbenium ion, potentially offering advantages in specific synthetic contexts. Understanding the interplay of these factors is crucial for researchers in medicinal chemistry and drug development aiming to synthesize novel nucleoside analogues with tailored biological activities.
The Underlying Science: Mechanism and the Influence of the 3-O-Methyl Group
The generally accepted mechanism for the Vorbrüggen glycosylation involves the activation of the glycosyl donor by a Lewis acid, leading to the formation of a key oxocarbenium ion intermediate.[2] The nucleophilic attack of the silylated nucleobase on this intermediate, guided by the C-2 participating group, results in the stereoselective formation of the β-nucleoside.
Caption: Generalized mechanism of the Vorbrüggen glycosylation.
The presence of the 3-O-methyl group in This compound is a critical modification. Unlike an acyl group, the methyl ether is non-participating. Its electron-donating inductive effect can influence the stability and reactivity of the oxocarbenium ion intermediate. Theoretical models, such as the Woerpel model, suggest that the stereoelectronic effects of substituents at the C-3 position of furanose rings play a significant role in directing the stereochemical outcome of nucleophilic attack.[3][4] The 3-alkoxy group's orientation can influence the preferred conformation of the oxocarbenium ion, thereby guiding the incoming nucleophile to a specific face.[3][4] Researchers should consider that this modification may subtly alter the reaction kinetics and selectivity compared to more common tri-O-acylated ribofuranose donors.
Preparation of the Glycosyl Donor: this compound
While commercially available from some suppliers, the synthesis of this specific glycosyl donor may be necessary. A plausible synthetic route starts from D-ribose and involves a sequence of protection and methylation steps. A general, multi-step synthesis for a related compound, 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, involves methylation, benzoylation, and acetylation. A similar strategy can be adapted for the target molecule.
A potential synthetic approach involves:
-
Selective Protection: Protection of the 1, 2, and 5 hydroxyl groups of a suitable D-ribose derivative.
-
Methylation: Methylation of the free 3-hydroxyl group.
-
Deprotection and Acetylation: Removal of the protecting groups at the 1 and 2 positions, followed by acetylation to introduce the anomeric acetate and the 2-O-acetyl participating group.
Detailed Experimental Protocol: Vorbrüggen Glycosylation
This protocol provides a representative procedure for the glycosylation of a silylated nucleobase with This compound . The choice of nucleobase, Lewis acid, and solvent may require optimization depending on the specific target molecule.
Materials and Reagents:
| Reagent | Grade | Supplier | Notes |
| This compound | ≥98% | Commercial or Synthesized | Must be anhydrous. |
| Nucleobase (e.g., Uracil, Thymine, Adenine) | ≥99% | Sigma-Aldrich, etc. | Must be anhydrous. |
| Hexamethyldisilazane (HMDS) | ≥99% | Sigma-Aldrich, etc. | For silylation. |
| Trimethylsilyl chloride (TMSCl) | ≥99% | Sigma-Aldrich, etc. | Catalyst for silylation. |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | ≥98% | Sigma-Aldrich, etc. | Lewis Acid. Handle with care. |
| Anhydrous Dichloromethane (DCM) | ≥99.8% | Sigma-Aldrich, etc. | Sure/Seal™ or freshly distilled. |
| Anhydrous Acetonitrile (MeCN) | ≥99.8% | Sigma-Aldrich, etc. | Sure/Seal™ or freshly distilled. |
| Saturated Sodium Bicarbonate Solution | ACS Grade | - | For workup. |
| Anhydrous Magnesium Sulfate | ACS Grade | - | For drying. |
Step-by-Step Methodology:
Caption: Experimental workflow for the Vorbrüggen glycosylation.
1. In-Situ Silylation of the Nucleobase:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), suspend the nucleobase (1.0 eq.) in anhydrous acetonitrile or dichloromethane.
-
Add hexamethyldisilazane (HMDS, 2.0-3.0 eq.) and a catalytic amount of trimethylsilyl chloride (TMSCl, 0.1 eq.).
-
Heat the mixture to reflux and stir until the solution becomes clear, indicating complete silylation. This can take several hours.
-
Cool the reaction mixture to room temperature. The silylated base is typically used directly in the next step without isolation.
2. The Glycosylation Reaction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve This compound (1.2 eq.) in anhydrous dichloromethane or acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2-1.5 eq.) to the solution of the glycosyl donor. Stir for 10-15 minutes.
-
To this activated sugar solution, add the freshly prepared solution of the silylated nucleobase via cannula.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
3. Reaction Workup and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired protected nucleoside.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete silylation of the nucleobase. | Ensure the nucleobase is fully dissolved during the silylation step. Consider using a different silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA). |
| Inactive Lewis acid. | Use freshly opened or distilled TMSOTf. | |
| Insufficient reaction time or temperature. | Monitor the reaction closely by TLC/LC-MS and consider gentle heating if no progress is observed at room temperature. | |
| Formation of Anomers | Incomplete formation of the 1,2-dioxolenium ion. | Ensure the reaction is carried out under strictly anhydrous conditions. The 3-O-methyl group might slightly disfavor the formation of the intermediate compared to a 3-O-acyl group. |
| Byproduct Formation | Reaction with residual water. | Use rigorously dried solvents and reagents. |
| Decomposition of starting materials or product. | Perform the reaction at lower temperatures and monitor carefully. |
Conclusion and Future Perspectives
The use of This compound in Vorbrüggen glycosylation presents a nuanced approach to nucleoside synthesis. The 3-O-methyl group, while non-participating, exerts subtle electronic effects that can be harnessed for the synthesis of novel nucleoside analogues. The protocol detailed herein provides a robust starting point for researchers. Further optimization of reaction conditions, including the choice of Lewis acid and solvent, may be necessary to achieve optimal yields and selectivity for specific nucleobase couplings. This tailored glycosyl donor opens avenues for the exploration of new chemical space in the ongoing quest for more effective therapeutic agents.
References
Application Note & Protocol: Silyl-Hilbert-Johnson Glycosylation of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-D-ribofuranose
Introduction: The Strategic Importance of N-Glycosylation
Nucleoside analogues are fundamental to modern medicine, forming the backbone of numerous antiviral and anticancer therapies.[1][2] Their synthesis hinges on the crucial N-glycosylation step, which forges the bond between a sugar moiety and a nucleobase.[3] Among the various methods developed, the Silyl-Hilbert-Johnson (SHJ) reaction, often referred to as the Vorbrüggen glycosylation, stands as the mildest and most versatile strategy for this transformation.[4][5] It is the preferred method for synthesizing nucleosides with a defined 1,2-trans stereochemistry.[3]
This application note provides a detailed technical guide and an optimized protocol for the Silyl-Hilbert-Johnson reaction using a specific, functionalized sugar donor: 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-D-ribofuranose . We will explore the mechanistic underpinnings, the rationale behind reagent selection, and a step-by-step workflow designed for high yield and stereoselectivity.
The Silyl-Hilbert-Johnson Reaction: Mechanistic Insights
The elegance of the SHJ reaction lies in its ability to overcome the low solubility and nucleophilicity of heterocyclic bases while activating the sugar donor under mild conditions.[4][6] The reaction involves the coupling of a silylated nucleobase with an acylated sugar in the presence of a Lewis acid catalyst.[3][4]
The core mechanism proceeds through several key stages:
-
Lewis Acid Activation: The Lewis acid (e.g., TMSOTf, SnCl₄) coordinates to the anomeric acetyl group of the ribofuranose donor, facilitating its departure.
-
Oxocarbenium Ion Formation: This departure generates a highly electrophilic oxocarbenium ion intermediate.
-
Neighboring Group Participation: The crucial 2-O-acetyl group participates in an intramolecular fashion, forming a cyclic acyloxonium ion. This intermediate sterically shields the α-face of the anomeric carbon.
-
Nucleophilic Attack: The silylated nucleobase, rendered more soluble and nucleophilic, attacks the anomeric carbon exclusively from the β-face (anti-attack).[4][7] This step ensures the formation of the desired β-nucleoside, a critical stereochemical outcome for biological activity.
-
Deprotonation/Desilylation: The reaction concludes with the loss of the silyl group to yield the protected nucleoside.
The use of a participating group at the C2 position is paramount for achieving high β-selectivity.[4]
Visualizing the Mechanism
Caption: Figure 1: Mechanism of the Silyl-Hilbert-Johnson Reaction.
Experimental Design: Reagents and Rationale
The success of the glycosylation reaction depends on the careful selection of reagents and reaction conditions.
The Sugar Donor: this compound
-
1-O-Acetyl Group: Serves as an excellent leaving group upon activation by the Lewis acid.
-
2-O-Acetyl Group: As discussed, this is the critical directing group for achieving β-stereoselectivity through neighboring group participation.[4]
-
5-O-Benzoyl & 3-O-Methyl Groups: These are stable protecting groups that prevent side reactions at these positions. Their stability under the reaction conditions ensures that only the anomeric position is reactive.
Nucleobase Silylation
Heterocyclic bases (purines and pyrimidines) are often poorly soluble in common organic solvents and can exist in multiple tautomeric forms. Silylation addresses these issues by:
-
Increasing Solubility: Replacing acidic protons with bulky, non-polar trimethylsilyl (TMS) groups enhances solubility in solvents like acetonitrile or 1,2-dichloroethane.[6]
-
Enhancing Nucleophilicity: Silylation increases the electron density of the ring nitrogens, making them more potent nucleophiles.[6]
-
Locking Tautomers: It can help favor the correct tautomer for glycosylation.
The most common silylating agent is hexamethyldisilazane (HMDS) , often with a catalytic amount of an acid source like ammonium sulfate or trimethylsilyl chloride (TMSCl) to accelerate the process.[1][4] The reaction is typically performed by refluxing the nucleobase with HMDS, evolving ammonia as the sole byproduct.[4]
Lewis Acid Catalyst
The choice of Lewis acid is critical for activating the sugar donor.
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf): A highly efficient and widely used catalyst for SHJ reactions.[1][8] It is a strong Lewis acid that readily activates the anomeric acetate. It is generally considered one of the most effective catalysts for this transformation.[9]
-
Stannic Chloride (SnCl₄): Another classic and powerful Lewis acid for this purpose.[1] However, it can sometimes be harsher than TMSOTf and may require more stringent anhydrous conditions.
For most applications, TMSOTf is the preferred catalyst due to its high reactivity and milder conditions. Typically, 1.2 to 1.4 equivalents are sufficient.[4]
Solvent Selection
The solvent can have a profound impact on the reaction outcome.
-
Acetonitrile (MeCN): The most common solvent for SHJ reactions.[4] Its polarity helps to dissolve the reactants and intermediates. However, for weakly reactive nucleobases, acetonitrile can act as a competing nucleophile, leading to significant byproduct formation.[8][10]
-
1,2-Dichloroethane (DCE): A less polar, non-competing solvent. It is the solvent of choice when working with less nucleophilic bases to avoid solvent-derived byproducts.[10][11]
For standard pyrimidine and purine bases, acetonitrile is often a good starting point. If byproduct formation is observed, switching to DCE is a recommended optimization step.[10]
Detailed Experimental Protocol
This protocol describes a general procedure for the glycosylation of a silylated nucleobase with this compound.
Summary of Reaction Parameters
| Parameter | Reagent/Condition | Recommended Range/Value | Rationale |
| Sugar Donor | This compound | 1.0 eq | Limiting reagent. |
| Nucleobase | Pyrimidine or Purine | 1.1 - 1.3 eq | Slight excess ensures complete consumption of the sugar. |
| Silylating Agent | Hexamethyldisilazane (HMDS) | Excess (used as solvent or co-solvent) | Drives silylation to completion. |
| Silylation Catalyst | (NH₄)₂SO₄ or TMSCl | Catalytic amount | Accelerates the silylation of the nucleobase. |
| Lewis Acid | TMSOTf | 1.2 - 1.4 eq | Activates the sugar donor effectively. |
| Solvent | Anhydrous Acetonitrile or 1,2-Dichloroethane | 0.1 - 0.2 M | Standard concentration range. |
| Temperature | Room Temperature to 70 °C | Varies by substrate; start at RT and warm if needed. | Balances reaction rate and stability. |
| Reaction Time | 2 - 24 hours | Monitored by TLC/LC-MS | Reaction progress is substrate-dependent. |
Experimental Workflow
Caption: Figure 2: General Experimental Workflow.
Step-by-Step Methodology
Materials:
-
Nucleobase (e.g., Uracil, N⁶-Benzoyladenine) (1.2 eq)
-
Hexamethyldisilazane (HMDS)
-
Ammonium Sulfate ((NH₄)₂SO₄)
-
This compound (1.0 eq)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.3 eq)
-
Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Nucleobase Silylation:
-
To a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the nucleobase (1.2 eq), a catalytic amount of ammonium sulfate, and an excess of HMDS.
-
Heat the mixture to reflux under an inert atmosphere (N₂ or Ar) until the solution becomes clear (typically 2-4 hours). This indicates complete silylation.
-
Cool the reaction mixture to room temperature and remove the excess HMDS under reduced pressure to obtain the persilylated nucleobase as an oil or solid. Ensure the system is kept under an inert atmosphere.
-
-
Glycosylation Reaction:
-
Place the flask containing the silylated nucleobase under an inert atmosphere. Add anhydrous solvent (MeCN or DCE, to achieve a final concentration of ~0.1 M).
-
In a separate flame-dried flask, dissolve the this compound (1.0 eq) in the same anhydrous solvent.
-
Transfer the sugar solution to the flask containing the silylated base via cannula.
-
Cool the resulting mixture to 0 °C in an ice bath.
-
Slowly add TMSOTf (1.3 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting sugar is consumed (typically 2-24 hours). Gentle heating (40-70 °C) may be required for less reactive substrates.[8][12]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradient) to yield the pure protected nucleoside.
-
Conclusion and Best Practices
The Silyl-Hilbert-Johnson reaction is a robust and highly stereoselective method for the synthesis of β-nucleosides. When applying this reaction to This compound , careful attention to anhydrous conditions is paramount for success. The Lewis acid catalysts are extremely sensitive to moisture, and all glassware should be flame- or oven-dried, and solvents must be anhydrous. For challenging glycosylations, particularly with electron-deficient or sterically hindered nucleobases, switching from acetonitrile to 1,2-dichloroethane can be a critical optimization step to prevent solvent-related side reactions.[10] This protocol provides a validated framework for researchers to successfully synthesize novel nucleoside analogues for drug discovery and development.
References
- 1. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleoside Chemistry Blog Series (I): Structures and Chemistry | Blog | Biosynth [biosynth.com]
- 4. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 5. Vorbrüggen Glycosylation [drugfuture.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Solved Silyl-Hilbert-Johnson Nucleosidation is a | Chegg.com [chegg.com]
- 8. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]
- 9. madridge.org [madridge.org]
- 10. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bibliotekanauki.pl [bibliotekanauki.pl]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Protection of Ribofuranose in Nucleoside Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The chemical synthesis of ribonucleosides and their analogs is a cornerstone of drug discovery and molecular biology research. Central to this endeavor is the strategic use of protecting groups for the hydroxyl moieties of the ribofuranose ring. The inherent reactivity of the 2'-hydroxyl group, in close proximity to the phosphodiester linkage, necessitates a robust and orthogonal protection strategy to prevent unwanted side reactions, such as chain cleavage and isomerization, during oligonucleotide synthesis. This guide provides a comprehensive overview of contemporary protecting group strategies for the 5'-, 2'-, and 3'-hydroxyls of ribofuranose, with a focus on the underlying chemical principles that govern their selection and application. Detailed protocols for the use of key protecting groups are provided, alongside a comparative analysis to aid researchers in tailoring their synthetic strategies to specific research goals.
The Imperative for Orthogonal Protection in Ribonucleoside Chemistry
The synthesis of RNA oligonucleotides presents a greater challenge than that of their DNA counterparts due to the presence of the 2'-hydroxyl group on the ribose sugar.[1][2] This vicinal hydroxyl group can act as a nucleophile, attacking the adjacent phosphorus atom of the phosphodiester backbone, leading to strand scission, particularly under basic conditions.[3] Therefore, a successful RNA synthesis strategy hinges on the judicious selection and implementation of a protecting group for the 2'-hydroxyl that is stable throughout the synthesis cycles and can be removed under conditions that do not compromise the integrity of the final product.[4][5][6]
An ideal protecting group strategy for ribonucleoside synthesis should exhibit the following characteristics:
-
Ease of Introduction: The protecting group should be introduced in high yield and with high selectivity for the target hydroxyl group.
-
Stability: It must be stable to the various reagents and conditions encountered during subsequent synthetic steps, including the removal of other protecting groups.
-
Orthogonality: The protecting group should be removable under specific conditions that do not affect other protecting groups present in the molecule. This is the essence of an orthogonal protection strategy.
-
High-Yielding Removal: The deprotection step should proceed in high yield, leaving the desired nucleoside or oligonucleotide intact.
-
Minimal Side Reactions: Both the protection and deprotection steps should be clean, minimizing the formation of byproducts that complicate purification.
This guide will delve into the most prevalent and effective protecting groups employed for each of the ribofuranose hydroxyls, providing the necessary context and practical guidance for their successful implementation.
Protecting the 5'-Hydroxyl: The Gateway to Solid-Phase Synthesis
The 5'-hydroxyl is the primary alcohol of the ribofuranose ring and serves as the starting point for the chain extension in the 3'-to-5' direction during solid-phase oligonucleotide synthesis.[5] The protecting group for the 5'-hydroxyl must be readily cleavable to allow for the stepwise addition of nucleotide monomers.
Acid-Labile Trityl Ethers: The Workhorses of Oligonucleotide Synthesis
The most ubiquitously used protecting groups for the 5'-hydroxyl are the acid-labile trityl ethers, particularly the 4,4'-dimethoxytrityl (DMT) and monomethoxytrityl (MMT) groups.[7][8][]
-
Dimethoxytrityl (DMT): The DMT group is the industry standard for automated DNA and RNA synthesis. Its popularity stems from its facile removal with mild acids, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), which generates a stable and intensely colored carbocation (the trityl cation), allowing for real-time spectrophotometric monitoring of the coupling efficiency during solid-phase synthesis.[5]
-
Monomethoxytrityl (MMT): The MMT group is more acid-stable than the DMT group and can be used when greater resistance to acidic conditions is required.[8]
The choice between DMT and MMT often depends on the specific requirements of the synthetic scheme and the stability of other protecting groups in the molecule.
Navigating the Challenges of 2'-Hydroxyl Protection
The protection of the 2'-hydroxyl group is the most critical and challenging aspect of RNA synthesis.[4][5][6] The protecting group at this position must be robust enough to withstand the entire synthesis process and then be removed under conditions that are orthogonal to the deprotection of the 5'-hydroxyl and the nucleobase protecting groups.
Silyl Ethers: A Versatile and Widely Used Class
Silyl ethers are among the most popular choices for 2'-hydroxyl protection due to their relative ease of introduction and their fluoride-mediated removal, which provides an orthogonal deprotection strategy.[10][11][12][13]
-
tert-Butyldimethylsilyl (TBDMS or TBS): The TBDMS group has been a cornerstone of RNA synthesis for many years.[3][14][15][16][17] It is stable to the acidic conditions used for DMT removal and the basic conditions for nucleobase deprotection. However, a significant drawback of the TBDMS group is its propensity to migrate between the 2'- and 3'-hydroxyls, which can lead to the formation of unnatural 2'-5' phosphodiester linkages.[3][18]
-
Triisopropylsilyloxymethyl (TOM): The TOM protecting group was developed to overcome the limitations of TBDMS.[18][19][20][21][22][23] The acetal linkage in the TOM group prevents 2'- to 3'-silyl migration.[18] Furthermore, the reduced steric hindrance of the TOM group compared to TBDMS leads to higher coupling efficiencies and shorter reaction times during solid-phase synthesis.[18][22][23]
Orthoesters: A Strategy for Enhanced Stability and Purity
Orthoester-based protecting groups offer an alternative to silyl ethers, providing excellent stability and allowing for the synthesis of long and highly pure RNA oligonucleotides.[19][24][25][26][27]
-
2'-bis(2-Acetoxyethoxy)methyl (ACE): The ACE orthoester group is a key component of the 2'-ACE chemistry.[19][24][25][26][27] It is stable to the conditions of oligonucleotide synthesis and is removed in a two-step process. First, the acetate groups are removed during the basic deprotection step, followed by the acid-catalyzed hydrolysis of the resulting orthoester under mild conditions (pH 3.8).[24] A major advantage of the ACE strategy is that the 2'-protected RNA is water-soluble and resistant to nuclease degradation, allowing for purification and storage of the protected oligonucleotide.[19][24]
Photolabile Protecting Groups: Spatiotemporal Control of Deprotection
Photolabile protecting groups offer a unique level of control, allowing for deprotection at specific times and locations by exposure to light of a particular wavelength.[28][29][30][31][32] This is particularly useful in applications such as the synthesis of RNA microarrays.
-
2-(2-Nitrophenyl)propoxycarbonyl (NPPOC): The NPPOC group is a widely used photolabile protecting group that can be efficiently cleaved by irradiation at 365 nm.[31] Its use allows for the orthogonal deprotection of oligonucleotides, enabling spatially addressable parallel synthesis.[31]
Protection of the 3'-Hydroxyl: The Anchor Point
In standard 3'-to-5' oligonucleotide synthesis, the 3'-hydroxyl of the first nucleoside is typically attached to the solid support via a linker. However, in solution-phase synthesis or for the synthesis of specific modified nucleosides, protection of the 3'-hydroxyl may be necessary. The same protecting groups used for the 2'-hydroxyl, such as silyl ethers, can often be employed for the 3'-hydroxyl, with the choice depending on the desired orthogonality.
Comparative Analysis of 2'-Hydroxyl Protecting Group Strategies
The selection of a 2'-hydroxyl protecting group is a critical decision that significantly impacts the efficiency, purity, and length of the synthesized RNA. The following table provides a comparative summary of the most common strategies.
| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Advantages | Disadvantages |
| tert-Butyldimethylsilyl | TBDMS/TBS | TBDMS-Cl, Silver Nitrate, Pyridine | Tetrabutylammonium Fluoride (TBAF) or Triethylamine Trihydrofluoride (TEA·3HF) | Well-established, commercially available monomers | Prone to 2'- to 3'-migration, leading to 2'-5' linkages; incomplete removal can be an issue.[3][18] |
| Triisopropylsilyloxymethyl | TOM | TOM-Cl, Base | Tetrabutylammonium Fluoride (TBAF) | Prevents 2'- to 3'-migration; high coupling yields and shorter coupling times.[18][22][23] | Can be more expensive than TBDMS monomers. |
| 2'-bis(2-Acetoxyethoxy)methyl | ACE | Complex multi-step synthesis | 1. Base (e.g., ammonia/methylamine) to remove acetates. 2. Mild acid (pH 3.8) to hydrolyze the orthoester. | High coupling yields; synthesis of long RNA; protected RNA is nuclease resistant and water-soluble.[19][24][25] | Requires a different 5'-silyl protecting group and modified synthesis cycle.[19][27] |
| 2-(2-Nitrophenyl)propoxycarbonyl | NPPOC | NPPOC-Cl, Base | UV light (e.g., 365 nm) | Orthogonal deprotection; enables spatiotemporal control.[31] | Photolysis can sometimes lead to side reactions; may require specialized equipment. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the introduction and removal of key protecting groups. These protocols are intended as a starting point and may require optimization based on the specific substrate and experimental setup.
Protocol 1: 5'-O-DMT Protection of a Ribonucleoside
Objective: To selectively protect the 5'-hydroxyl group of a ribonucleoside with the dimethoxytrityl (DMT) group.
Materials:
-
Ribonucleoside (e.g., Uridine)
-
Anhydrous Pyridine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Dissolve the ribonucleoside (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add DMT-Cl (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding a few milliliters of methanol.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM) to obtain the 5'-O-DMT protected ribonucleoside.
Protocol 2: Selective 2'-O-TBDMS Protection of a 5'-O-DMT Ribonucleoside
Objective: To selectively protect the 2'-hydroxyl group of a 5'-O-DMT protected ribonucleoside with the tert-butyldimethylsilyl (TBDMS) group.
Materials:
-
5'-O-DMT protected ribonucleoside
-
Anhydrous Pyridine
-
Silver Nitrate (AgNO₃)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Co-evaporate the 5'-O-DMT protected ribonucleoside (1 equivalent) with anhydrous pyridine twice and then dissolve it in anhydrous pyridine under an inert atmosphere.
-
Add AgNO₃ (1.5 equivalents) to the solution and stir in the dark for 30 minutes.
-
Add TBDMS-Cl (1.2 equivalents) and continue stirring in the dark at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, add a small amount of water to quench the reaction.
-
Filter the reaction mixture through a pad of celite to remove the silver salts and wash the pad with DCM.
-
Combine the filtrates and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography to separate the 2'-O-TBDMS isomer from the 3'-O-TBDMS isomer and any di-silylated product.
Protocol 3: Deprotection of the 2'-O-TBDMS Group
Objective: To selectively remove the 2'-O-TBDMS protecting group from a fully protected ribonucleoside or oligonucleotide.
Materials:
-
2'-O-TBDMS protected ribonucleoside/oligonucleotide
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the 2'-O-TBDMS protected compound in anhydrous NMP or DMF.
-
Add TEA·3HF (2-3 equivalents per silyl group).
-
Stir the reaction at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50 °C) to accelerate the deprotection. Monitor the reaction by HPLC or LC-MS.
-
Once the deprotection is complete, quench the reaction by adding a suitable buffer or water.
-
The deprotected product can be purified by standard techniques such as HPLC or solid-phase extraction.
Visualization of Protecting Group Strategies
The following diagrams illustrate the core concepts of protecting group manipulation in ribonucleoside synthesis.
Caption: Workflow for the preparation of a protected ribonucleoside phosphoramidite.
Caption: Overview of the solid-phase RNA synthesis and deprotection process.
Conclusion and Future Perspectives
The development of robust and orthogonal protecting group strategies has been instrumental in advancing the field of RNA synthesis. The evolution from the problematic TBDMS group to more reliable alternatives like TOM and the innovative ACE chemistry has enabled the routine synthesis of long and complex RNA molecules that were previously inaccessible. The choice of a particular strategy is dictated by a multitude of factors, including the desired length of the RNA, the presence of modified bases, and the intended application. As the therapeutic and diagnostic potential of RNA continues to expand, the demand for even more efficient, scalable, and cost-effective synthetic methods will undoubtedly drive further innovation in the design and application of novel protecting groups. Future research will likely focus on the development of protecting groups that can be removed under even milder conditions, further minimizing the risk of RNA degradation and simplifying the purification process.
References
- 1. RNA - Wikipedia [en.wikipedia.org]
- 2. atlasofscience.org [atlasofscience.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protecting groups for RNA synthesis: an increasing need for selective preparative methods - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Protecting groups for RNA synthesis: an increasing need for selective preparative methods - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. glenresearch.com [glenresearch.com]
- 8. pubs.acs.org [pubs.acs.org]
- 10. A new type of silyl protecting groups in nucleoside chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. kulturkaufhaus.de [kulturkaufhaus.de]
- 15. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 18. glenresearch.com [glenresearch.com]
- 19. atdbio.com [atdbio.com]
- 20. glenresearch.com [glenresearch.com]
- 21. Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 23. massbio.org [massbio.org]
- 24. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 25. RNA oligonucleotide synthesis via 5'-silyl-2'-orthoester chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Our patented 2'-ACE chemistry enables advanced RNA synthesis [horizondiscovery.com]
- 27. glenresearch.com [glenresearch.com]
- 28. tandfonline.com [tandfonline.com]
- 29. tandfonline.com [tandfonline.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides [biosyn.com]
- 32. Photolabile protecting groups for nucleosides: Synthesis and photodeprotection rates | Semantic Scholar [semanticscholar.org]
Topic: Strategic Application of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-D-ribofuranose in the Synthesis of Novel Ribavirin Analogs
An Application Guide for Medicinal Chemists and Virologists
Preamble: Overcoming the Limitations of Ribavirin
Ribavirin, a guanosine analog, has been a stalwart in antiviral therapy, particularly in combination treatments for Hepatitis C virus (HCV).[1][2][3] Its broad-spectrum activity stems from multiple mechanisms, including the inhibition of inosine monophosphate dehydrogenase (IMPDH), leading to GTP pool depletion, and the induction of viral mutagenesis.[2][3][4] However, its clinical application is often hampered by significant side effects, most notably hemolytic anemia, and the emergence of resistant viral strains.[1]
This has fueled a sustained effort in medicinal chemistry to design and synthesize novel ribavirin analogs with improved therapeutic windows—enhancing efficacy while minimizing toxicity. A key strategy involves modifying the ribofuranose sugar moiety. The introduction of a methyl group at the 3'-hydroxyl position, for instance, can alter the molecule's conformation and interaction with viral polymerases or cellular kinases. This guide focuses on the practical application of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-D-ribofuranose , a pivotal, pre-modified intermediate designed for the efficient synthesis of 3'-O-methylated ribavirin analogs.
The Intermediate of Choice: A Rationale
The successful synthesis of nucleoside analogs is critically dependent on a robust protecting group strategy.[] The structure of this compound is strategically designed to facilitate high-yield synthesis with precise stereochemical control.
-
Anomeric Control and Activation : The acetyl group at the anomeric C1 position serves as an excellent leaving group. In the presence of a Lewis acid, it facilitates the crucial N-glycosylation reaction, promoting the formation of the desired β-anomer, which is essential for biological activity.[2][6][7]
-
Hydroxyl Protection : The acetyl group at C2 and the more robust benzoyl (Bz) group at C5 protect these hydroxyls from participating in unwanted side reactions during glycosylation.[8] The benzoyl group is generally more stable than the acetyl group, providing durable protection.[8]
-
Pre-installed Modification : The 3-O-methyl group is the key structural modification. Incorporating it into the sugar precursor simplifies the overall synthetic route, avoiding the need for selective methylation later in the synthesis, which could present regioselectivity challenges.
-
Solubility and Purification : The lipophilic protecting groups enhance the solubility of the sugar in common organic solvents, simplifying reaction setup and subsequent purification of the glycosylated product by standard silica gel chromatography.
General Synthetic Workflow: A Modular Approach
The synthesis of a 3'-O-methyl ribavirin analog from this intermediate follows a logical and proven two-stage pathway: N-glycosylation followed by deprotection. This modular approach allows for the coupling of various heterocyclic bases to generate a library of novel compounds for screening.
Caption: High-level workflow for analog synthesis.
Detailed Experimental Protocols
These protocols provide a validated methodology. Researchers should perform optimization based on the specific reactivity of their chosen heterocyclic base.
Protocol 1: Vorbrüggen Glycosylation
This step couples the protected sugar with a suitable triazole precursor to form the crucial C-N bond.
Rationale: The Vorbrüggen method involves activating the silylated, and thus more nucleophilic, heterocyclic base to attack the oxocarbenium ion generated from the sugar intermediate by a Lewis acid catalyst (TMSOTf).[9] This approach generally provides high yields and good stereoselectivity for the β-anomer.
Materials:
-
1,2,4-Triazole-3-carboxylic acid methyl ester
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
This compound
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc), Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Under an inert argon atmosphere, suspend 1,2,4-triazole-3-carboxylic acid methyl ester (1.2 equiv.) in anhydrous MeCN.
-
Add BSA (2.5 equiv.) and heat the mixture to 50-60 °C until a clear, homogeneous solution is formed (approx. 1 hour). This indicates the formation of the persilylated triazole.
-
Cool the solution to room temperature.
-
In a separate flask, dissolve this compound (1.0 equiv.) in anhydrous MeCN and add it to the silylated base solution via cannula.
-
Cool the combined reaction mixture to 0 °C using an ice bath.
-
Add TMSOTf (1.2 equiv.) dropwise over 5 minutes. The solution may become cloudy.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by TLC (e.g., 1:1 Hexanes:EtOAc).
-
Upon completion, carefully quench the reaction by adding it to a stirred, cold (0 °C) saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via silica gel column chromatography to yield the protected nucleoside.
Protocol 2: Deprotection and Ammonolysis
This two-step, one-pot procedure removes all protecting groups and converts the methyl ester to the primary carboxamide.
Rationale: Catalytic sodium methoxide in methanol (Zemplén conditions) efficiently cleaves the ester-based acetyl and benzoyl protecting groups via transesterification.[10] Subsequently, treatment with methanolic ammonia displaces the methoxy group from the ester to form the final carboxamide.
Materials:
-
Protected 3'-O-Methyl Nucleoside Analog (from Protocol 1)
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (0.5 M solution in MeOH)
-
Ammonia in Methanol (7 N solution)
-
Amberlite® IR120 H⁺ resin
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the purified protected nucleoside in anhydrous MeOH.
-
Add a catalytic amount of 0.5 M NaOMe in MeOH (approx. 0.1 equiv.).
-
Stir at room temperature for 2-4 hours, monitoring the removal of acetyl and benzoyl groups by TLC.
-
Once de-esterification is complete, add 7 N ammonia in methanol to the reaction mixture.
-
Seal the reaction vessel tightly (e.g., with a Teflon-lined cap) and stir at room temperature for 24-48 hours. Monitor the conversion of the ester to the amide by TLC (e.g., 9:1 DCM:MeOH).
-
Upon completion, add Amberlite® IR120 H⁺ resin to neutralize the NaOMe until the pH is ~7.
-
Filter off the resin and wash thoroughly with MeOH.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the resulting solid by recrystallization or silica gel chromatography to yield the final 3'-O-Methyl ribavirin analog.
Data and Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compounds.
| Parameter | Protected Intermediate (Post-Glycosylation) | Final Analog (Post-Deprotection) |
| Appearance | White foam or amorphous solid | White crystalline solid |
| Yield (Typical) | 65-80% | 80-90% |
| ¹H NMR (Key Signals) | Signals for benzoyl protons (~δ 8.1-7.4), acetyl protons (~δ 2.1), and methyl ester (~δ 3.9) are present. | Absence of benzoyl, acetyl, and methyl ester signals. Appearance of broad amide protons (NH₂). |
| ¹³C NMR (Key Signals) | Carbonyl signals for benzoyl and acetyl groups present (~δ 165-170). | Carbonyl signals from protecting groups are absent. |
| Mass Spec (ESI-MS) | Calculated [M+Na]⁺ for the fully protected structure. | Calculated [M+H]⁺ for the final analog. |
Troubleshooting & Expert Insights
-
Anomeric Mixture: While the β-anomer is thermodynamically favored, a small amount of the α-anomer can sometimes form. Careful column chromatography is usually sufficient to separate the isomers. The anomeric proton (H-1') of the β-isomer typically appears as a doublet at a lower field (more downfield) in the ¹H NMR spectrum compared to the α-isomer.
-
Incomplete Ammonolysis: The conversion of the methyl ester to the primary amide can be slow. If the reaction stalls, adding fresh 7 N NH₃/MeOH and stirring at a slightly elevated temperature (e.g., 40 °C in a sealed vessel) can drive the reaction to completion.
-
Purification of Final Product: The final analogs are often highly polar and water-soluble. If standard silica chromatography is ineffective, consider reverse-phase (C18) chromatography or recrystallization from a solvent system like methanol/water or ethanol.
References
- 1. Synthesis of ribavirin 2’-Me-C-nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIBAVIRIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Studies on the glycosylation of pyrrolo[2,3-d] pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: the formation of regioisomers during toyocamycin and 7-deazainosine syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-D-ribofuranose in Cancer Research
A Foreword on Innovation in Nucleoside Analog Research
The relentless pursuit of novel therapeutic agents in oncology has led researchers down many promising avenues, with nucleoside analogs representing a cornerstone of cancer chemotherapy. These molecules, by mimicking endogenous nucleosides, can disrupt critical cellular processes such as DNA replication and repair, ultimately inducing cell death in rapidly proliferating cancer cells. The compound at the heart of this guide, 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-D-ribofuranose , is a synthetic ribofuranose derivative. While direct anti-cancer activity of this specific molecule is not yet extensively documented in publicly available literature, its structure suggests its potential as a key intermediate in the synthesis of novel nucleoside analogs.[1][2] This document serves as a comprehensive guide for researchers and drug development professionals on how to approach the investigation of this and similar compounds for their potential applications in cancer research. We will explore the hypothetical framework for its mechanism of action and provide detailed protocols for its in-vitro evaluation.
Hypothesized Role and Mechanism of Action in Oncology
Ribofuranose derivatives are fundamental building blocks in the synthesis of nucleosides.[1][3] The structural modifications present in "this compound," such as the acetyl, benzoyl, and methyl groups, can influence its solubility, stability, and reactivity during the synthesis of nucleoside analogs. It is hypothesized that nucleosides derived from this intermediate could exert anti-cancer effects through several established mechanisms for this class of drugs:
-
Inhibition of DNA Synthesis: Once metabolized within the cancer cell to its triphosphate form, the nucleoside analog can be erroneously incorporated into the growing DNA chain by DNA polymerases. This often leads to chain termination and an arrest of the cell cycle.[4][5]
-
Induction of Apoptosis: The disruption of DNA replication and the accumulation of DNA damage can trigger programmed cell death, or apoptosis. This is a crucial mechanism for eliminating cancerous cells.
-
Interference with Cellular Metabolism: Some nucleoside analogs can inhibit key enzymes involved in nucleotide metabolism, leading to a depletion of the building blocks necessary for DNA and RNA synthesis.
The following protocols are designed to rigorously test these hypotheses in a laboratory setting.
Experimental Protocols for In Vitro Evaluation
A systematic in vitro evaluation is paramount to understanding the potential of a novel compound in cancer research. The following protocols provide a robust framework for the initial characterization of the biological activity of "this compound" or its derived nucleoside analogs on cancer cell lines.
Experimental Workflow Overview
Caption: A generalized workflow for the in vitro evaluation of a novel anti-cancer compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.[6][7]
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
"this compound" stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Materials:
-
Cancer cells treated with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol allows for the analysis of the cell cycle distribution of cancer cells after treatment with the test compound.
Materials:
-
Cancer cells treated with the test compound at its IC50 concentration.
-
Cold 70% ethanol.
-
PBS.
-
RNase A solution.
-
Propidium Iodide (PI) staining solution.
-
Flow cytometer.
Procedure:
-
Cell Harvesting and Fixation: Harvest the treated cells and wash them with cold PBS. Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Rehydration and Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis signaling pathways.[6]
Materials:
-
Treated and untreated cancer cell lysates.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary antibodies (e.g., against p53, Caspase-3, Bcl-2, Bax).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction and Quantification: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Data Presentation and Interpretation
The quantitative data generated from the above protocols should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Hypothetical In Vitro Activity of a Nucleoside Analog Derived from the Title Compound
| Cell Line | IC50 (µM) after 48h | % of Apoptotic Cells (Annexin V+) at IC50 | Cell Cycle Arrest at IC50 | Fold Change in Protein Expression (Treated vs. Control) |
| MCF-7 | 15.2 | 45.3% | G2/M phase | Pro-Apoptotic: Bax (↑ 2.5), Cleaved Caspase-3 (↑ 3.1) Anti-Apoptotic: Bcl-2 (↓ 0.4) |
| HeLa | 22.8 | 38.9% | S phase | Pro-Apoptotic: Bax (↑ 2.1), Cleaved Caspase-3 (↑ 2.8) Anti-Apoptotic: Bcl-2 (↓ 0.6) |
| A549 | 35.1 | 25.6% | G0/G1 phase | Pro-Apoptotic: Bax (↑ 1.8), Cleaved Caspase-3 (↑ 2.2) Anti-Apoptotic: Bcl-2 (↓ 0.7) |
Note: This table presents hypothetical data for illustrative purposes.
Hypothetical Signaling Pathway
The following diagram illustrates a potential signaling pathway through which a nucleoside analog derived from "this compound" might induce apoptosis in cancer cells.
Caption: Hypothetical apoptotic signaling pathway induced by a nucleoside analog.
Conclusion and Future Directions
The application notes and protocols outlined in this document provide a comprehensive starting point for the investigation of "this compound" and its potential derivatives in cancer research. Positive results from these in vitro studies would warrant further investigation, including in vivo studies in animal models, to fully elucidate the therapeutic potential of this class of compounds. The modular nature of these protocols allows for their adaptation to different cancer types and for the exploration of various molecular endpoints. It is through such rigorous and systematic investigation that we can hope to uncover the next generation of effective anti-cancer agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,2-Di-O-acetyl-3-deoxy-3-fluoro-5-O-(4-methyl)benzoyl-D-ribofuranose | illuminated Cell [illuminatedcell.com]
- 5. 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(4-methyl)benzoyl-D-ribofuranose | Health System Action Network Lab [health.gentaur.com]
- 6. benchchem.com [benchchem.com]
- 7. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Nucleosides from Protected Ribose: A Comprehensive Guide for Researchers
< APPLICATION NOTE & PROTOCOL
Introduction: The Strategic Advantage of One-Pot Nucleoside Synthesis
Nucleosides, the fundamental building blocks of nucleic acids, are paramount in biomedical research and drug development. Their analogs are cornerstone therapeutic agents against viral infections and cancer.[1] Traditionally, the synthesis of nucleosides is a multi-step process involving the separate preparation of protected sugar and nucleobase moieties, followed by a coupling reaction and subsequent deprotection.[1][2] This approach, while effective, can be laborious and time-consuming.[1] One-pot synthesis has emerged as a powerful strategy to streamline this process, offering significant advantages in terms of efficiency, resource management, and time savings.[3][4] This guide provides an in-depth exploration of the one-pot synthesis of nucleosides from protected ribose, focusing on the widely employed Vorbrüggen glycosylation (also known as the silyl-Hilbert-Johnson reaction), and offers detailed protocols for its successful implementation.[5]
The core principle of this one-pot approach is the in situ silylation of the nucleobase, which enhances its solubility and nucleophilicity, followed immediately by a Lewis acid-catalyzed coupling with a protected ribose derivative.[4][5] This circumvents the need to isolate the often moisture-sensitive silylated nucleobase intermediate, thereby simplifying the workflow and often improving overall yields.[5]
Theoretical Framework: Understanding the "Why" Behind the "How"
The Role of Protecting Groups: Directing Stereochemistry and Ensuring Reactivity
The choice of protecting groups on the ribose moiety is critical for the success of the glycosylation reaction. Acyl groups, such as acetyl (Ac) or benzoyl (Bz), at the C2 position of the ribose are particularly important as they direct the stereochemistry of the newly formed glycosidic bond through neighboring group participation .[6][7] This phenomenon leads to the preferential formation of the desired β-anomer, which is the stereoisomer found in naturally occurring nucleosides.
The mechanism involves the formation of a cyclic acyloxonium ion intermediate after the departure of the anomeric leaving group. This intermediate shields one face of the ribose ring, forcing the incoming silylated nucleobase to attack from the opposite face, resulting in a high degree of stereoselectivity for the β-configuration.
Silylation of Nucleobases: Enhancing Nucleophilicity and Solubility
Nucleobases, particularly purines, often exhibit poor solubility in the organic solvents typically used for glycosylation reactions. Silylation, the process of replacing an acidic proton with a trimethylsilyl (TMS) group, overcomes this limitation. This is typically achieved using reagents like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) in the presence of a catalyst such as trimethylsilyl chloride (TMSCl) or trimethylsilyl trifluoromethanesulfonate (TMSOTf). The resulting silylated nucleobase is more soluble and a more potent nucleophile for the subsequent coupling reaction.
Lewis Acid Catalysis: Activating the Ribose and Driving the Reaction
Lewis acids are essential catalysts in the Vorbrüggen glycosylation.[5] They activate the protected ribose by coordinating to the anomeric leaving group (e.g., an acetate), facilitating its departure and the formation of the key glycosyl cation intermediate.[2] Common Lewis acids for this purpose include tin(IV) chloride (SnCl₄) and trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1] The choice of Lewis acid can influence the reaction rate and, in some cases, the regioselectivity of the glycosylation, particularly with purine bases that have multiple potential sites of glycosylation.[5]
Visualizing the Workflow: A Generalized One-Pot Nucleoside Synthesis
Caption: A flowchart illustrating the key stages of a one-pot nucleoside synthesis.
Experimental Protocols: A Step-by-Step Guide
Materials and Reagents
-
Protected Ribose: 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is a commonly used starting material.
-
Nucleobases: Uracil, thymine, cytosine, adenine, guanine, and their derivatives.
-
Silylating Agents: N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS).
-
Catalysts: Trimethylsilyl chloride (TMSCl) or trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Lewis Acids: Tin(IV) chloride (SnCl₄) or trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Solvents: Anhydrous acetonitrile (MeCN) or 1,2-dichloroethane (DCE).
-
Deprotection Reagents: Methanolic ammonia or sodium methoxide in methanol.
-
General Reagents: Dichloromethane (DCM), methanol (MeOH), saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate (Na₂SO₄), silica gel for column chromatography.
Protocol 1: One-Pot Synthesis of a Pyrimidine Nucleoside (e.g., Uridine derivative)
This protocol outlines the synthesis of a protected uridine derivative.
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), suspend the pyrimidine base (e.g., uracil, 1.0 mmol) in anhydrous acetonitrile (10 mL).
-
In Situ Silylation: Add N,O-bis(trimethylsilyl)acetamide (BSA, 2.5 mmol) to the suspension. Heat the mixture to reflux (approximately 82°C) until the solution becomes clear, indicating the formation of the silylated nucleobase. This typically takes 30-60 minutes.
-
Glycosylation: Cool the reaction mixture to room temperature. In a separate flask, dissolve the protected ribose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, 1.1 mmol) in anhydrous acetonitrile (5 mL). Add this solution to the reaction mixture.
-
Lewis Acid Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add the Lewis acid (e.g., TMSOTf, 1.2 mmol) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate (20 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the protected nucleoside.
-
Deprotection: Dissolve the purified protected nucleoside in methanolic ammonia (saturated at 0°C) and stir at room temperature overnight. Concentrate the mixture under reduced pressure and purify the residue by recrystallization or silica gel chromatography to obtain the final nucleoside.
Protocol 2: One-Pot Synthesis of a Purine Nucleoside (e.g., Adenosine derivative)
The synthesis of purine nucleosides can be more challenging due to the potential for glycosylation at different nitrogen atoms (N7 vs. N9). The following protocol generally favors the desired N9 isomer.
-
Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the purine base (e.g., N⁶-benzoyladenine, 1.0 mmol) in anhydrous 1,2-dichloroethane (15 mL).
-
In Situ Silylation: Add N,O-bis(trimethylsilyl)acetamide (BSA, 3.0 mmol) and a catalytic amount of TMSOTf (0.1 mmol). Heat the mixture to reflux until a clear solution is obtained.
-
Glycosylation: Cool the reaction to room temperature. Add the protected ribose (1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, 1.1 mmol).
-
Lewis Acid Addition: Cool the mixture to 0°C and add SnCl₄ (1.2 mmol) dropwise.
-
Reaction and Isomerization: Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. This heating step helps to isomerize any kinetically formed N7-glycosylated product to the thermodynamically more stable N9 isomer. Monitor the reaction by TLC.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
-
Deprotection: The deprotection is also carried out as described in Protocol 1.
Data Presentation: Representative Reaction Conditions and Yields
| Nucleobase | Silylating Agent | Lewis Acid | Solvent | Time (h) | Yield (%) of Protected Nucleoside |
| Uracil | BSA | TMSOTf | MeCN | 3 | ~85-95 |
| Thymine | BSA | TMSOTf | MeCN | 3 | ~80-90 |
| N⁴-Benzoylcytosine | BSA | TMSOTf | MeCN | 4 | ~75-85 |
| N⁶-Benzoyladenine | BSA/TMSOTf (cat.) | SnCl₄ | DCE | 5 | ~70-80 (N9 isomer) |
| N²-Acetyl-O⁶-diphenylcarbamoylguanine | BSA/TMSOTf (cat.) | TMSOTf | MeCN | 6 | ~60-70 (N9 isomer) |
Note: Yields are approximate and can vary based on the specific substrates, reaction scale, and purification efficiency.
Troubleshooting and Key Considerations
Even with robust protocols, challenges can arise. Understanding potential pitfalls and their solutions is crucial for success.
Caption: A troubleshooting guide for one-pot nucleoside synthesis.
-
Moisture Sensitivity: Anhydrous conditions are paramount. All glassware should be flame-dried, and solvents must be rigorously dried. Moisture will quench the silylating agents and the Lewis acid, halting the reaction.
-
Purity of Starting Materials: The purity of the protected ribose and the nucleobase directly impacts the yield and purity of the final product.
-
Monitoring the Reaction: TLC is an indispensable tool for monitoring the reaction's progress. It helps determine the optimal reaction time and can indicate the formation of side products.
-
Purification: Silica gel column chromatography is generally required to separate the desired nucleoside from unreacted starting materials and byproducts. Careful selection of the eluent system is crucial for achieving good separation.
Conclusion: A Powerful Tool for Chemical Biology and Drug Discovery
The one-pot synthesis of nucleosides from protected ribose represents a significant advancement in synthetic organic chemistry. By combining the silylation and glycosylation steps, this methodology offers a more efficient and practical route to these vital biomolecules. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully synthesize a wide range of nucleoside analogs for their studies in chemical biology and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]
- 3. One-Pot Etherification of Purine Nucleosides and Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 6. Study of the stereoselectivity of 2-azido-2-deoxyglucosyl donors: protecting group effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Glycosylation with 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-D-ribofuranose
Welcome to the dedicated technical support guide for glycosylation reactions utilizing 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-D-ribofuranose. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal outcomes in your synthetic endeavors.
Section 1: Understanding Your Glycosyl Donor
Before troubleshooting, it is crucial to understand the structural nuances of your glycosyl donor, as each functional group plays a distinct role in the molecule's reactivity and stereochemical preference.
-
D-Ribofuranose Core: The five-membered furanose ring is inherently more flexible and often less thermodynamically stable than a six-membered pyranose ring. This flexibility can influence the accessibility of the anomeric center and the stereochemical outcome of the glycosylation.
-
1-O-Acetyl (Anomeric Leaving Group): The acetate at the C1 position is a moderately effective leaving group. Its departure requires activation by a Lewis acid to generate a reactive oxocarbenium ion intermediate, which is then attacked by the glycosyl acceptor.
-
2-O-Acetyl (Neighboring Participating Group): This is arguably the most critical group for controlling stereoselectivity. The 2-O-acetyl group can participate in the reaction by forming a cyclic acetoxonium ion intermediate after the departure of the anomeric leaving group. This intermediate sterically shields one face of the ribose ring, directing the incoming glycosyl acceptor to attack from the opposite face. This mechanism, known as neighboring group participation, strongly favors the formation of the 1,2-trans glycosidic bond . Given that the C2-acetate is on the β-face (based on standard D-ribose configuration), this will predominantly yield the β-glycoside.
-
5-O-Benzoyl & 3-O-Methyl (Protecting Groups): These groups serve to mask the other hydroxyls, preventing them from acting as competing nucleophiles. The bulky benzoyl group at the C5 position can also exert steric influence on the reaction. The C3-methyl ether is a stable, non-participating group.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the use of this specific ribofuranose donor.
Q1: What is the expected stereochemical outcome when using this donor?
A1: Due to the presence of the 2-O-acetyl participating group, the reaction will overwhelmingly favor the formation of the β-glycoside (the 1,2-trans product). Achieving the α-glycoside (the 1,2-cis product) is exceptionally challenging with this donor and would require a different protecting group strategy, such as using a non-participating group (e.g., a benzyl ether) at the C2 position.
Q2: Which Lewis acids are recommended for activating this donor?
A2: Common Lewis acids for activating 1-O-acetyl glycosyl donors include Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Boron trifluoride diethyl etherate (BF₃·OEt₂), and Tin(IV) chloride (SnCl₄). The choice of promoter can significantly impact reaction rate and yield, and often requires empirical optimization. TMSOTf is highly reactive and often used at catalytic amounts at low temperatures, while SnCl₄ is also effective, particularly in nucleoside synthesis.
Q3: What are typical reaction conditions?
A3: Glycosylation reactions are highly sensitive to conditions. A typical starting point would be:
-
Solvent: Anhydrous dichloromethane (DCM) or acetonitrile (MeCN) are common choices.
-
Temperature: Reactions are usually initiated at low temperatures (e.g., -78 °C or -40 °C) and may be allowed to warm slowly to 0 °C or room temperature. Precise temperature control is critical to minimize side reactions.
-
Inert Atmosphere: Reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to exclude moisture, which can hydrolyze the activated donor or the promoter.
-
Molecular Sieves: Activated 4Å molecular sieves are essential to scavenge any trace amounts of water.
Q4: How does the glycosyl acceptor's reactivity affect the reaction?
A4: The nucleophilicity of the acceptor is critical. Highly reactive primary alcohols will typically react faster and give higher yields than more sterically hindered or less nucleophilic secondary or tertiary alcohols. For challenging acceptors, you may need to increase the amount of donor, use a more potent Lewis acid, or extend the reaction time.
Section 3: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during glycosylation.
Problem 1: Low or No Yield of the Desired Glycoside
| Potential Cause | Recommended Solution & Rationale |
| Inactive Promoter | The Lewis acid (e.g., TMSOTf, BF₃·OEt₂) is highly sensitive to moisture. Use a fresh bottle or a newly distilled/purified batch. Ensure all glassware is rigorously dried. |
| Insufficient Activation | The reaction temperature may be too low for the chosen promoter/donor combination. Try slowly warming the reaction mixture. Alternatively, consider using a more powerful Lewis acid or increasing the stoichiometry of the current one. |
| Glycosyl Donor Decomposition | The donor may be unstable under the reaction conditions, especially at higher temperatures or with prolonged reaction times. Monitor the reaction by Thin-Layer Chromatography (TLC) to track the consumption of the donor. If decomposition is observed, use milder conditions (lower temperature, shorter time). |
| Poor Nucleophilicity of Acceptor | For hindered or electronically deactivated acceptors, the reaction may be sluggish. Increase the equivalents of the glycosyl donor (e.g., from 1.2 eq to 2.0 eq) and/or the reaction time. |
| Presence of Moisture | Water will compete with your acceptor, leading to hydrolysis of the donor. Ensure all reagents and solvents are anhydrous and that molecular sieves are activated and present. |
Problem 2: Poor β-Stereoselectivity / Formation of α-Anomer
| Potential Cause | Recommended Solution & Rationale |
| Reaction Mechanism Deviation | While unlikely with a 2-O-acetyl group, extremely reactive (oxophilic) Lewis acids at high concentrations could favor a more Sₙ1-like mechanism, leading to anomeric mixtures. Use a less reactive promoter or ensure it is used in catalytic amounts. |
| Anomerization of the Product | The formed β-glycoside might anomerize to the more thermodynamically stable anomer under the reaction conditions (though often the β-anomer is stable). Ensure the reaction is quenched promptly once complete and that the work-up is not overly acidic. |
| Solvent Effects | Solvents like acetonitrile can sometimes participate in the reaction, forming a nitrile-stabilized intermediate that can influence the stereochemical outcome. If unexpected results are obtained in MeCN, switch to a non-participating solvent like DCM. |
Problem 3: Formation of Significant Side Products
| Potential Cause | Recommended Solution & Rationale |
| Orthoester Formation | The participating 2-O-acetyl group can be attacked by the acceptor alcohol, leading to a stable 1,2-orthoester side product. This is more common with hindered acceptors or under certain basic/neutral conditions. Using a stronger, purely acidic promoter system can disfavor orthoester formation. |
| Elimination/Degradation Products | The furanose ring can undergo elimination or other degradation pathways if conditions are too harsh (e.g., high temperature, strong acid). Monitor the reaction closely by TLC and use the mildest conditions necessary for conversion. |
| Self-Condensation of Donor | If the donor hydrolyzes to form a hemiacetal, it can then act as an acceptor, leading to disaccharide formation. This is another consequence of moisture in the reaction. Rigorous drying is the key preventative measure. |
Section 4: Diagrams and Workflows
Visual aids to clarify the reaction mechanism and experimental process.
Mechanism: Neighboring Group Participation
The diagram below illustrates how the 2-O-acetyl group controls the stereoselective formation of the β-glycoside.
Caption: Mechanism of 1,2-trans glycosylation via an acetoxonium ion intermediate.
General Experimental Workflow
This flowchart outlines the key stages of a typical glycosylation experiment.
Caption: Standard experimental workflow for a Lewis acid-promoted glycosylation.
Section 5: Experimental Protocols
Protocol: General Procedure for β-Glycosylation
This protocol provides a starting point for optimization. Safety Note: Handle all reagents in a fume hood with appropriate personal protective equipment. Lewis acids like TMSOTf are corrosive and moisture-sensitive.
Materials:
-
This compound (Glycosyl Donor)
-
Glycosyl Acceptor (e.g., a primary alcohol)
-
Anhydrous Dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Triethylamine (Et₃N) or Pyridine
-
Activated 4Å Molecular Sieves
-
Standard laboratory glassware, rigorously dried.
Procedure:
-
To a flame-dried, round-bottom flask under an Argon atmosphere, add the glycosyl donor (1.2 equivalents) and the glycosyl acceptor (1.0 equivalent).
-
Add activated 4Å molecular sieves (a layer covering the bottom of the flask).
-
Add anhydrous DCM to achieve a suitable concentration (e.g., 0.1 M with respect to the acceptor).
-
Cool the stirred suspension to -40 °C using a dry ice/acetonitrile bath.
-
Slowly add TMSOTf (0.1 - 0.2 equivalents) dropwise via syringe.
-
Stir the reaction at -40 °C for 1 hour, monitoring its progress by TLC (stain with a p-anisaldehyde or ceric molybdate solution).
-
If the reaction is sluggish, allow the mixture to warm slowly to -20 °C over 1-2 hours.
-
Once the donor is consumed (as indicated by TLC), quench the reaction by adding triethylamine (2-3 equivalents relative to TMSOTf).
-
Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of celite to remove the molecular sieves.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired β-glycoside.
Technical Support Center: Optimizing the Vorbrüggen Reaction with Acetylated Ribose
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Vorbrüggen N-glycosylation reaction. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this powerful nucleoside synthesis method, specifically when using acetylated ribose derivatives. As Senior Application Scientists, we've compiled field-proven insights to not only guide your experimental steps but also to explain the underlying chemical principles for more intuitive and effective optimization.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries and challenges encountered when setting up a Vorbrüggen reaction.
Q1: What is the primary role of silylating the nucleobase before the reaction?
A: Silylation of the nucleobase, typically with agents like hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA), serves two critical functions.[1][2] Firstly, it significantly increases the nucleophilicity of the nucleobase. Secondly, it enhances the solubility of the nucleobase in the nonpolar aprotic solvents commonly used for the reaction, such as acetonitrile or 1,2-dichloroethane.[1] This dual effect is crucial for achieving efficient coupling with the ribose electrophile.
Q2: Why is a Lewis acid necessary, and how do I choose the right one?
A: The Lewis acid is essential for activating the acetylated ribose, making the anomeric carbon more electrophilic.[3][4] It facilitates the departure of the acetate group at the C1 position, leading to the formation of a key glycosyl cation intermediate.[4] The choice of Lewis acid can significantly impact reaction efficiency and selectivity. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a widely used and highly effective catalyst.[1][5] Other options like tin(IV) chloride (SnCl4) are also common.[6] The optimal Lewis acid and its concentration (typically 1.2-1.4 equivalents) often need to be determined empirically for a specific substrate combination.[3]
Q3: My reaction is giving me a mixture of α and β anomers. How can I improve β-selectivity?
A: Achieving high β-selectivity is a common challenge. The presence of a participating group, such as an acetyl or benzoyl group, at the C2' position of the ribose is crucial for directing the nucleobase to the β-face.[3] This occurs through the formation of a cyclic acyloxonium ion intermediate which blocks the α-face, favoring attack from the β-direction.[2][3] Ensure your starting ribose is appropriately protected at the C2' position. If you are still observing poor selectivity, consider optimizing the solvent and Lewis acid, as these can influence the stability and reactivity of the key intermediates.
Q4: I'm observing low to no product formation. What are the most likely causes?
A: Low or no yield can stem from several factors. The most common culprits are:
-
Inactive Reagents: Moisture can deactivate both the silylating agents and the Lewis acid. Ensure all reagents and solvents are strictly anhydrous. Lewis acids should be freshly distilled or from a recently opened bottle.[3]
-
Insufficient Silylation: Incomplete silylation of the nucleobase will result in a poor nucleophile and low conversion. This can be checked by techniques like ¹H NMR.
-
Poor Reactivity of the Nucleobase: Some nucleobases are inherently less reactive.[7][8] In such cases, a stronger Lewis acid, higher reaction temperatures, or longer reaction times may be necessary.
-
Incorrect Stoichiometry: Ensure the correct molar ratios of the reactants and catalyst are used. An excess of the Lewis acid is not always beneficial and can lead to side reactions.[3]
II. Troubleshooting Guide: Deeper Dives into Common Issues
This section provides more detailed, step-by-step guidance for resolving persistent experimental problems.
Issue 1: Consistently Low Yields (<30%)
Low yields are a frequent frustration. This troubleshooting workflow will help you systematically identify and address the root cause.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 4. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]
Silyl-Hilbert-Johnson Nucleoside Synthesis: A Technical Support Center
Welcome to the Technical Support Center for silyl-Hilbert-Johnson (also known as the Vorbrüggen) nucleoside synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful, yet often challenging, glycosylation reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind common side reactions and offer robust troubleshooting strategies to ensure the success of your experiments.
Introduction to the Silyl-Hilbert-Johnson Reaction
The silyl-Hilbert-Johnson reaction is a cornerstone of modern nucleoside synthesis, valued for its generally mild conditions and broad applicability. The reaction involves the coupling of a silylated heterocyclic base with a protected sugar, typically an acetate or halide, in the presence of a Lewis acid catalyst.[1][2] The in-situ silylation of the nucleobase enhances its solubility in organic solvents and increases its nucleophilicity, facilitating the crucial C-N bond formation.[3]
While elegant in principle, the reaction is often plagued by a variety of side reactions that can significantly impact yield and purity. This guide will address the most common of these issues, providing both mechanistic explanations and actionable, step-by-step protocols to overcome them.
Core Principles of the Reaction
To effectively troubleshoot, a firm grasp of the reaction's core principles is essential. The process can be broken down into three key stages:
-
Silylation of the Nucleobase: The nucleobase is treated with a silylating agent, most commonly hexamethyldisilazane (HMDS), often with a catalytic amount of an acid source like ammonium sulfate or trimethylsilyl chloride (TMSCl) to accelerate the process.[3]
-
Lewis Acid-Catalyzed Glycosylation: A Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄), activates the protected sugar, generating an electrophilic oxocarbenium ion intermediate. The silylated nucleobase then attacks this intermediate to form the glycosidic bond.[1][2]
-
Deprotection: The protecting groups on the sugar and any protecting groups on the nucleobase are removed to yield the final nucleoside.
The majority of challenges in this synthesis arise during the second stage, where the delicate interplay of reactants, catalyst, and solvent dictates the regioselectivity and stereoselectivity of the reaction.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Issue 1: Poor Regioselectivity - Formation of Undesired N-Isomers
Question: My reaction is producing a mixture of regioisomers (e.g., N1 and N3 glycosylation for pyrimidines, or N7 and N9 for purines). How can I improve the selectivity for the desired isomer?
Underlying Causality: The nucleobases used in this synthesis possess multiple nucleophilic nitrogen atoms. The site of glycosylation is determined by a combination of kinetic and thermodynamic factors, which are heavily influenced by the choice of solvent and Lewis acid.
-
For Purines (N7 vs. N9): Glycosylation at the N7 position is often the kinetically favored product, while the N9 isomer is the thermodynamically more stable product.[3] Prolonged reaction times and higher temperatures can allow for equilibration to the desired N9 isomer. The choice of Lewis acid also plays a crucial role. Stronger Lewis acids like SnCl₄ can coordinate with the nucleobase, potentially altering the most nucleophilic site and leading to mixtures of isomers.[1] Acylation of exocyclic amino groups on purine bases can also enhance N9 selectivity by sterically hindering attack at N7.[3]
-
For Pyrimidines (N1 vs. N3): For many pyrimidines, such as uracil and thymine, the desired site of glycosylation is N1. The formation of the N3 isomer is a common side reaction. The polarity of the solvent can significantly impact this selectivity.
Troubleshooting Protocol:
For Purine N9 Selectivity:
-
Solvent Selection: For purine nucleoside synthesis, less polar solvents like 1,2-dichloroethane (DCE) or toluene are generally favored over more polar options like acetonitrile.[4] Acetonitrile can compete with the nucleobase for coordination to the Lewis acid, which can disrupt the desired reaction pathway.[4]
-
Reaction Time and Temperature: If you are observing a significant amount of the N7 isomer, consider increasing the reaction time and/or temperature to allow for thermodynamic equilibration to the more stable N9 product.[3]
-
Lewis Acid Choice: TMSOTf is often a milder and more selective Lewis acid for purine glycosylation compared to SnCl₄.[1][2]
-
Protecting Groups: If applicable, ensure that exocyclic amino groups on the purine are protected (e.g., with a benzoyl group) to sterically direct glycosylation to the N9 position.[3]
For Pyrimidine N1 Selectivity:
-
Solvent Selection: In contrast to purines, the synthesis of pyrimidine nucleosides often benefits from the use of a more polar solvent like acetonitrile.[4] This is because acetonitrile can help to minimize the formation of σ-complexes between the silylated pyrimidine and the Lewis acid, which can lead to increased formation of the desired N1-nucleosides.[4]
Experimental Protocol: Solvent Screening for Improved Regioselectivity
| Parameter | Condition A (For Purines) | Condition B (For Pyrimidines) |
| Solvent | 1,2-Dichloroethane (DCE) | Acetonitrile |
| Procedure | 1. Dry the solvent over molecular sieves. 2. Perform the silylation of the purine base in DCE. 3. Add the protected sugar and Lewis acid (e.g., TMSOTf) at 0 °C and allow to warm to room temperature or heat as required. | 1. Dry the solvent over molecular sieves. 2. Perform the silylation of the pyrimidine base in acetonitrile. 3. Add the protected sugar and Lewis acid at 0 °C and allow to warm to room temperature. |
Issue 2: Poor Stereoselectivity - Formation of α-Anomers
Question: My reaction is producing a mixture of α and β anomers, with a significant amount of the undesired α-anomer. How can I increase the yield of the desired β-anomer?
Underlying Causality: The formation of the desired β-anomer in the silyl-Hilbert-Johnson reaction is typically directed by neighboring group participation from the C2'-acyl protecting group on the sugar. This participation leads to the formation of a cyclic acyloxonium ion intermediate, which sterically hinders attack from the α-face, thereby favoring β-attack by the nucleobase.[1] However, factors that disrupt this mechanism or allow for anomerization of the product can lead to the formation of the α-anomer.
The anomeric ratio can be influenced by temperature, with lower temperatures sometimes favoring the formation of the α-anomer in certain glycosylation reactions.[5][6][7]
Troubleshooting Protocol:
-
Ensure a Participating Group at C2': The presence of an acyl protecting group (e.g., benzoyl or acetyl) at the C2' position of the sugar is critical for directing β-selectivity.
-
Optimize Reaction Temperature: While counterintuitive in some glycosylation systems, for the silyl-Hilbert-Johnson reaction, ensuring the reaction has sufficient thermal energy to proceed via the desired neighboring group participation pathway is important. However, excessively high temperatures can sometimes lead to anomerization. A systematic approach to temperature optimization is recommended, starting from room temperature and gradually increasing if necessary.
-
Choice of Lewis Acid and Solvent: The combination of Lewis acid and solvent can influence the stability of the key intermediates and the overall stereochemical outcome. A common and effective combination for achieving high β-selectivity is TMSOTf in DCE or acetonitrile.[2][4]
Workflow for Optimizing β-Selectivity
Caption: A logical workflow for troubleshooting poor β-selectivity.
Issue 3: Low or No Yield
Question: My reaction is giving a very low yield, or I am only recovering starting materials. What are the likely causes and how can I fix this?
Underlying Causality: Low yields in the silyl-Hilbert-Johnson reaction can stem from several factors, including incomplete silylation of the nucleobase, poor reactivity of the nucleobase, or degradation of the starting materials or product.
-
Incomplete Silylation: The silylation step is critical for activating the nucleobase. If the nucleobase is not fully silylated, it will have poor solubility and low nucleophilicity, leading to a sluggish or incomplete reaction.[3]
-
Poorly Reactive Nucleobases: Nucleobases with electron-withdrawing groups can be less nucleophilic and therefore react more slowly.[2] Similarly, amino-substituted heterocycles like cytosine, adenine, and guanine can be problematic due to their basicity, which can lead to excessive complexation with the Lewis acid.[1]
-
Reagent Stoichiometry: Using an insufficient amount of the silylating agent or Lewis acid can result in an incomplete reaction.
Troubleshooting Protocol:
-
Ensure Complete Silylation:
-
Protocol: Reflux the nucleobase with hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate or TMSCl until the mixture becomes a clear, homogeneous solution. This indicates complete silylation. For stubborn bases, a larger excess of HMDS and longer reflux times may be necessary.
-
-
Optimize for Poorly Reactive Nucleobases:
-
Electron-Deficient Nucleobases: Increase the reaction temperature and/or use a stronger Lewis acid (e.g., SnCl₄) to drive the reaction to completion.
-
Electron-Rich/Basic Nucleobases: Protect exocyclic amino groups (e.g., as N-acetyl or N-benzoyl derivatives) to reduce their basicity and prevent unwanted side reactions with the Lewis acid.[1]
-
-
Verify Reagent Stoichiometry:
Data Table: Recommended Reagent Stoichiometry
| Reagent | Recommended Stoichiometry (relative to Nucleobase) | Rationale |
| Silylating Agent (e.g., HMDS) | Excess (used as solvent or co-solvent) | Drives the silylation equilibrium to completion. |
| Protected Sugar | 1.2 - 1.4 equivalents | Ensures complete consumption of the more valuable nucleobase. |
| Lewis Acid (e.g., TMSOTf) | 1.2 - 1.4 equivalents | Catalyzes the reaction effectively. |
Conclusion
The silyl-Hilbert-Johnson reaction, while powerful, requires careful attention to detail to achieve high yields and selectivities. By understanding the underlying mechanistic principles and systematically addressing the common side reactions of poor regioselectivity, poor stereoselectivity, and low yield, researchers can significantly improve the outcomes of their nucleoside syntheses. The troubleshooting strategies and protocols provided in this guide offer a starting point for optimizing this versatile reaction for your specific substrates and research goals.
References
- 1. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 2. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Nucleosides from 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-D-ribofuranose
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of nucleosides synthesized using "1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-D-ribofuranose" as the ribose donor. The following sections are designed to offer practical, field-proven insights to overcome common challenges encountered during this critical phase of nucleoside chemistry.
I. Overview of the Synthesis and Purification Challenge
The synthesis of nucleoside analogues, crucial for antiviral and anticancer drug development, often employs the Vorbrüggen glycosylation reaction.[1][2] In this process, a protected ribose derivative like this compound is coupled with a silylated nucleobase in the presence of a Lewis acid.[1][3] While this method is robust, the subsequent purification of the desired protected nucleoside can be challenging due to the presence of various impurities.
These impurities can range from unreacted starting materials and excess nucleobase to isomeric byproducts and partially deprotected species.[4][] The structural similarity between the target molecule and these impurities necessitates a carefully optimized purification strategy, typically involving chromatography and/or recrystallization.[6] This guide will address the common pitfalls in these purification steps and provide systematic solutions.
II. Troubleshooting Guide: Navigating Purification Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
A. Flash Column Chromatography Issues
Flash column chromatography is a primary tool for purifying protected nucleosides. However, several issues can arise, leading to poor separation and low yields.
Question 1: My compound is streaking or smearing on the TLC plate and the column, leading to poor separation. What is causing this and how can I fix it?
Answer:
Streaking is a common issue when dealing with nucleosides, which possess multiple polar functional groups capable of strong interactions with the silica gel stationary phase. This leads to a non-ideal equilibrium during chromatography.
Causality: The multiple hydrogen bond donors and acceptors in the nucleoside structure can lead to strong, and sometimes irreversible, binding to the acidic silanol groups on the silica surface. This causes the compound to "drag" along the stationary phase, resulting in streaking.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Add a Polar Modifier: Incorporate a small percentage (0.5-2%) of a polar solvent like methanol or a base like triethylamine (TEA) or pyridine to your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane). The modifier competes with your compound for binding sites on the silica, leading to sharper bands.
-
Ammonia Solution: For particularly stubborn streaking, a mobile phase containing a small amount of ammonium hydroxide can be effective, though it's crucial to use silica plates and columns compatible with aqueous and basic conditions.
-
-
Stationary Phase Deactivation:
-
Pre-treatment of Silica: Before loading your sample, flush the column with your mobile phase containing the additive (e.g., TEA). This deactivates the most acidic sites on the silica gel.
-
-
Consider an Alternative Stationary Phase:
-
If streaking persists, consider using a different stationary phase like alumina (basic or neutral) or a bonded phase (e.g., diol or cyano) which have different selectivities and may reduce the strong interactions.
-
Question 2: I am not getting good separation between my desired β-anomer and the undesired α-anomer. How can I improve the resolution?
Answer:
The separation of anomers can be challenging due to their subtle structural differences. Improving resolution requires careful optimization of the chromatographic conditions.
Causality: Anomers are diastereomers that differ only in the stereochemistry at the anomeric carbon (C1'). This small difference can result in very similar polarities and, consequently, close retention times on a chromatography column.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Solvent System Screening: Systematically screen different solvent systems. A common starting point is a gradient of ethyl acetate in hexanes or methanol in dichloromethane. Sometimes, a ternary system (e.g., hexane/ethyl acetate/methanol) can provide the necessary selectivity.
-
Fine-tune Polarity: Once a suitable solvent system is identified, perform a fine-gradient elution. A shallow gradient around the elution point of your anomers can significantly improve separation.
-
-
Column Parameters:
-
Use a High-Performance Column: Employ a column packed with smaller, more uniform silica particles (e.g., 25-40 µm) for higher efficiency and better resolution.
-
Increase Column Length: A longer column provides more theoretical plates, which can enhance the separation of closely eluting compounds.
-
-
High-Performance Liquid Chromatography (HPLC):
Question 3: My product seems to be decomposing on the silica gel column. What are the signs and how can I prevent this?
Answer:
The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds, including protected nucleosides.
Causality: The benzoyl and acetyl protecting groups on your nucleoside can be labile under acidic conditions.[10][11] The silanol groups on the silica surface can catalyze the partial or complete removal of these protecting groups, leading to a mixture of products and a lower yield of the desired compound.
Signs of Decomposition:
-
Appearance of new, more polar spots on the TLC plate after running the column.
-
A "tailing" of the main spot that, upon analysis, is a different compound.
-
Low overall recovery of material from the column.
Preventative Measures:
-
Deactivate the Silica Gel: As mentioned previously, adding a small amount of a base like triethylamine or pyridine to your eluent can neutralize the acidic sites on the silica.
-
Use Neutral or Basic Alumina: If your compound is particularly acid-sensitive, switching to a neutral or basic alumina stationary phase can prevent degradation.
-
Minimize Residence Time: Work quickly. Avoid letting your compound sit on the column for extended periods. Prepare your fractions and have your mobile phase ready before loading the sample.
-
Work at Lower Temperatures: If possible, running the column in a cold room can sometimes slow down degradation reactions.
B. Recrystallization Issues
Recrystallization is a powerful technique for obtaining highly pure crystalline solids. However, success is highly dependent on finding the right solvent system and conditions.[12]
Question 4: I am having trouble finding a suitable solvent system for recrystallization. My compound either dissolves completely or not at all.
Answer:
Finding the ideal recrystallization solvent, one in which the compound is sparingly soluble at room temperature but highly soluble when hot, is a critical step.[12][13]
Causality: The solubility of a compound is a complex interplay of its polarity and the polarity of the solvent. For protected nucleosides, their relatively large and somewhat greasy structure (due to benzoyl groups) combined with polar functionalities can make solvent selection tricky.
Troubleshooting Solvent Selection:
-
Systematic Screening:
-
Test a range of single solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, hexanes).
-
Place a small amount of your crude product in a test tube and add a few drops of the solvent. Observe the solubility at room temperature and then upon heating.
-
-
Use a Two-Solvent System: This is often the most effective approach for protected nucleosides.
-
Procedure:
-
Dissolve your crude product in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Common Solvent Pairs:
-
Dichloromethane/Hexane
-
Ethyl Acetate/Hexane
-
Acetone/Hexane[13]
-
Ethanol/Water
-
-
Table 1: Common Recrystallization Solvents for Protected Nucleosides
| Solvent System | Characteristics |
| Ethanol | A good starting point for moderately polar compounds. |
| Isopropanol/Hexane | A versatile two-solvent system. |
| Dichloromethane/Hexane | Effective for less polar protected nucleosides. |
| Ethyl Acetate/Hexane | Another common and effective two-solvent system. |
Question 5: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This often happens when the solution is cooled too quickly or is too concentrated.
Causality: If the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated to a high degree, the compound may separate as a molten oil before it has a chance to form an ordered crystal structure.
Solutions to Oiling Out:
-
Slower Cooling:
-
Allow the flask to cool to room temperature on the benchtop, undisturbed.
-
Insulate the flask (e.g., with glass wool or by placing it in a Dewar flask) to slow the cooling rate further.
-
-
Use a More Dilute Solution: Add more of the "good" solvent before cooling to reduce the level of supersaturation.
-
Lower the Saturation Temperature: Add more of the "good" solvent so that the solution becomes saturated at a lower temperature, ideally below the melting point of your compound.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled solution to induce crystallization.
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after the glycosylation reaction?
A1: Common impurities include:
-
Unreacted Nucleobase: Usually more polar than the product.
-
Excess Silylating Agent (e.g., HMDS): Volatile and typically removed during workup.
-
Unreacted Ribose Donor: this compound.
-
Anomers: The undesired α-anomer if the β-anomer is the target.[14]
-
Regioisomers: Glycosylation at different nitrogen atoms on the nucleobase.[1]
-
Partially Deprotected Products: Loss of an acetyl or benzoyl group during the reaction or workup.[10]
Q2: How can I effectively remove unreacted silylated nucleobase?
A2: The silylated nucleobase is sensitive to water. During the aqueous workup of the reaction, the trimethylsilyl groups will be hydrolyzed, regenerating the free nucleobase. The free nucleobase is often much more polar than the protected nucleoside product and can usually be separated by silica gel chromatography. For some bases, precipitation from a suitable solvent system can also be effective.
Q3: What is the best way to monitor the progress of my column chromatography?
A3: Thin-Layer Chromatography (TLC) is the best method.
-
Staining: Use a UV lamp (254 nm) to visualize UV-active compounds. Additionally, use a chemical stain to visualize non-UV-active impurities. A p-anisaldehyde or potassium permanganate stain is effective for visualizing ribose-containing compounds.
-
Co-spotting: Always run a lane with your crude starting material alongside the fractions on the same TLC plate to accurately track the separation of impurities from your product.
Q4: After purification, I need to deprotect my nucleoside. What are the standard conditions for removing acetyl and benzoyl groups?
A4: The deprotection conditions depend on the lability of your nucleoside.
-
For Benzoyl and Acetyl Groups: A common method is treatment with a solution of ammonia in methanol.[][16] This is typically done at room temperature or with gentle heating.
-
Selective Deprotection: In some cases, selective removal of acetyl groups in the presence of benzoyl groups can be achieved under milder basic conditions or with specific enzymes.[10][17] Conversely, selective deacetylation can sometimes be achieved under specific conditions.[10]
Q5: My final product is an amorphous solid or a thick oil after purification and solvent removal. How can I try to crystallize it?
A5: If your product is pure by NMR and LC-MS but fails to crystallize, it may be due to residual solvent or the inherent nature of the molecule.
-
High Vacuum Drying: Ensure all solvent is removed by drying under high vacuum, possibly with gentle heating.
-
Trituration: Add a solvent in which your product is insoluble (like hexanes or ether) and stir or sonicate the mixture. This can sometimes induce crystallization and remove minor, more soluble impurities.
-
Attempt Recrystallization Again: Try a wider range of solvent systems, including solvent pairs you may not have tried before.
IV. Visual Diagrams and Workflows
A. General Purification Workflow
Caption: General workflow for the purification of protected nucleosides.
B. Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting logic for common flash chromatography issues.
V. Detailed Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system by TLC. The ideal Rf for your product should be between 0.2 and 0.4. If streaking is observed, add 0.5% triethylamine to the mobile phase.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Ensure the silica bed is well-compacted and free of air bubbles.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimum amount of the mobile phase and carefully load it onto the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Begin elution with the initial mobile phase, applying gentle pressure (e.g., with a hand bellows or nitrogen line). Gradually increase the polarity of the mobile phase as the column runs.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your product by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: General Procedure for Two-Solvent Recrystallization
-
Dissolution: Place the crude, semi-purified solid into an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Induce Saturation: While the solution is still hot, slowly add a "poor" solvent (e.g., hexanes) dropwise until you observe persistent cloudiness.
-
Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For further crystallization, you can then place the flask in an ice bath or a refrigerator.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
VI. References
-
BOC Sciences. Protected-Nucleosides. --INVALID-LINK--
-
Di Mauro, G., et al. (2018). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. Molecules, 23(10), 2648. --INVALID-LINK--
-
Reddy, et al. (2002). Selective solvent extraction for the purification of protected nucleosides. U.S. Patent 6,414,137. --INVALID-LINK--
-
BOC Sciences. Source of Impurities in Small Nucleic Acid Drugs. --INVALID-LINK--
-
Wang, Y., et al. (2024). Regioselective Deacetylation in Nucleosides and Derivatives. Chemistry & Biodiversity, e202400360. --INVALID-LINK--
-
Mikhailov, S. N., et al. (2018). Synthesis of 2'-O-β-D-ribofuranosyl nucleosides. ResearchGate. --INVALID-LINK--
-
Kumar, S. S., & Sethuraman, V. (2018). A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine. Asian Journal of Chemistry, 30(7), 1521-1524. --INVALID-LINK--
-
Zhang, L., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(19), 7043. --INVALID-LINK--
-
Wikipedia. Synthesis of nucleosides. --INVALID-LINK--
-
Wikipedia. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. --INVALID-LINK--
-
Chromatography Forum. (2012). TLC Separation of Nucleosides. --INVALID-LINK--
-
Thermo Fisher Scientific. Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides. --INVALID-LINK--
-
Kumar, S. S., & Sethuraman, V. (2018). A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine. Asian Journal of Chemistry. --INVALID-LINK--
-
Ip, C. Y., et al. (1985). Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery. Analytical Biochemistry, 147(1), 180-185. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. --INVALID-LINK--
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. --INVALID-LINK--
-
Agilent Technologies. (2021). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. --INVALID-LINK--
-
ResearchGate. Vorbrüggen glycosylation reaction and its mechanism. --INVALID-LINK--
-
Chan, S., et al. (2024). HPLC Analysis of tRNA-Derived Nucleosides. Bio-protocol, 14(4), e4953. --INVALID-LINK--
References
- 1. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]
- 4. US6414137B1 - Selective solvent extraction for the purification of protected nucleosides - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Regioselective Deacetylation in Nucleosides and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mt.com [mt.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Yield in Nucleoside Coupling Reactions
Welcome to the Technical Support Center for nucleoside coupling reactions. This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of oligonucleotides. Here, we will dissect the common challenges that can compromise coupling efficiency and provide actionable, field-proven solutions to enhance the yield and purity of your synthetic DNA and RNA.
Our approach is rooted in a deep understanding of the underlying chemistry of the phosphoramidite method. We will not only describe what to do but also explain why specific actions are critical for success. This guide is structured to provide quick answers through our FAQs and in-depth analysis via our Troubleshooting Guides.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low coupling efficiency?
A: The most frequent culprits are reagent quality, suboptimal reaction protocols, and synthesizer performance issues. Specifically, moisture contamination in reagents and solvents is a primary cause, as water readily hydrolyzes the activated phosphoramidite, rendering it inactive for coupling.[1][][3][4] Degradation of phosphoramidites or activators and incorrect reagent concentrations are also common issues.[5]
Q2: How can I tell if my phosphoramidite or activator reagents have degraded?
A: Visual inspection can sometimes reveal issues; for instance, tetrazole may precipitate out of the solution if it's old or exposed to cold temperatures.[6] However, the most reliable method is to monitor the coupling efficiency in real-time using a trityl cation assay.[5] A consistent drop in the intensity of the orange-colored trityl cation release during the deblocking step is a strong indicator of a systemic problem with either the phosphoramidite or activator solution.[5] If the issue is specific to one base, the problem likely lies with that particular phosphoramidite.
Q3: What is the purpose of the capping step, and what happens if it fails?
A: The capping step is a critical quality control measure. Since coupling efficiency is never 100%, a small fraction of the growing oligonucleotide chains will have unreacted 5'-hydroxyl groups.[7][8][9] The capping step acetylates these unreacted groups, permanently blocking them from participating in subsequent coupling cycles.[10] If capping fails, these unreacted chains can couple with the next phosphoramidite, leading to the formation of oligonucleotides with internal base deletions, often referred to as "(n-1)" shortmers, which are difficult to purify from the full-length product.[7][10]
Q4: What is depurination, and how can I minimize it?
A: Depurination is the cleavage of the bond between a purine base (Adenine or Guanine) and the sugar backbone, creating an abasic site.[7][11][12] This side reaction is primarily caused by prolonged exposure to the acid used for detritylation (DMT group removal).[7][12] These apurinic sites are unstable and can lead to chain cleavage during the final deprotection step, reducing the yield of the full-length product.[12][13] To minimize depurination, it is advisable to use a milder deblocking acid like Dichloroacetic Acid (DCA) instead of Trichloroacetic Acid (TCA) and to keep the deblocking time to the minimum required for complete detritylation.[7][12][14]
Q5: Can the choice of activator significantly impact the synthesis of modified or RNA oligonucleotides?
A: Absolutely. Standard activators like 1H-Tetrazole may not be potent enough to overcome the steric hindrance of bulky protecting groups found in modified bases or the 2'-TBDMS group in RNA phosphoramidites.[1][15] For these challenging couplings, more powerful activators such as 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), or 4,5-Dicyanoimidazole (DCI) are often required to achieve high coupling efficiencies in reasonable timeframes.[6][15][16] DCI, for instance, is less acidic than tetrazole derivatives, which can help reduce depurination, and its high solubility in acetonitrile allows for higher effective reagent concentrations.[6][17]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Resolving Low Coupling Efficiency
Low coupling efficiency is the most common issue plaguing oligonucleotide synthesis. The impact is exponential; a drop from 99% to 98% average coupling efficiency for a 70-mer oligo can slash the theoretical yield from ~50% down to a mere 25%.[5] This guide provides a systematic approach to identifying and rectifying the root cause.
Workflow for Troubleshooting Low Coupling Efficiency
References
- 1. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Reagents and solvents for oligonucleotide synthesis - Scharlab Internacional [scharlab.com]
- 5. benchchem.com [benchchem.com]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. benchchem.com [benchchem.com]
- 8. idtdna.com [idtdna.com]
- 9. DNA寡核苷酸合成 [sigmaaldrich.com]
- 10. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 11. Depurination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. glenresearch.com [glenresearch.com]
- 14. academic.oup.com [academic.oup.com]
- 15. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
Technical Support Center: N-Glycosylation of Weakly Reactive Nucleobases
Welcome to the technical support center for navigating the complexities of N-glycosylating weakly reactive nucleobases. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in this critical synthetic step. Here, we move beyond simple protocols to provide in-depth, mechanistically grounded troubleshooting advice.
The Challenge: Understanding Weak Nucleobase Reactivity
N-glycosylation is a cornerstone of nucleoside and nucleotide synthesis. The reaction involves the formation of a bond between the anomeric carbon of a sugar and a nitrogen atom of a nucleobase.[1][2][3][4] While seemingly straightforward, the reaction's success is highly dependent on the nucleophilicity of the nucleobase. Weakly reactive nucleobases, such as certain purine and pyrimidine analogs or modified heterocycles, present significant hurdles due to their low electron density at the desired nitrogen atom. This often leads to low yields, undesired side products, and a lack of stereocontrol.[5]
The classic Vorbrüggen glycosylation, a widely used method, involves the reaction of a silylated heterocyclic base with a protected sugar in the presence of a Lewis acid.[6] However, even this robust method can falter with unreactive coupling partners.[7]
Visualizing the Core Reaction
To understand the troubleshooting steps, it's essential to visualize the general N-glycosylation process. The following diagram illustrates a typical Lewis acid-catalyzed reaction pathway.
Caption: General workflow of Lewis acid-catalyzed N-glycosylation.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the N-glycosylation of weakly reactive nucleobases in a question-and-answer format.
Q1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?
A1: Low to no yield is the most common frustration when dealing with weakly reactive nucleobases. The root cause often lies in one or a combination of the following factors: insufficient nucleobase activation, poor reactivity of the glycosyl donor, or suboptimal reaction conditions.
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low N-glycosylation yields.
In-Depth Explanation:
-
Nucleobase Activation: Silylation of the nucleobase is crucial for increasing its solubility and nucleophilicity. For weakly basic heterocycles, this step can be sluggish.
-
Protocol: Before adding the glycosyl donor and Lewis acid, ensure complete silylation. This can often be achieved by heating the nucleobase with an excess of a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) in a suitable solvent (e.g., acetonitrile or 1,2-dichloroethane) under anhydrous conditions. You can monitor the progress by IR spectroscopy (disappearance of N-H stretch) or by taking a small aliquot, quenching it, and analyzing by TLC or LC-MS.
-
-
Glycosyl Donor Reactivity: The choice of leaving group on the anomeric carbon of the sugar dramatically influences the ease of oxocarbenium ion formation.
-
Expert Insight: While glycosyl acetates are common, they may not be reactive enough. Glycosyl trichloroacetimidates are often more effective donors for challenging glycosylations due to the better leaving group ability of the trichloroacetimidate.[8]
-
-
Reaction Conditions:
-
Lewis Acid Catalysis: The strength of the Lewis acid is a critical parameter.[2][9][10] For less reactive systems, a stronger Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) is often more effective than milder ones like tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·Et₂O).[9][10] It is advisable to screen a panel of Lewis acids to find the optimal catalyst.
-
Solvent Effects: The solvent plays a multifaceted role, influencing the stability of the oxocarbenium ion intermediate and the nature of the ion pair formed.[8][11][12][13][14]
-
Non-coordinating solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) generally favor the reaction by not competing with the nucleobase for the oxocarbenium ion.[8][12][13]
-
Coordinating solvents like acetonitrile (MeCN) can sometimes participate in the reaction, forming a nitrile-stabilized intermediate. This can be beneficial for stereoselectivity but may also lead to side products if the nucleobase is very weak.[7][8] In a study on the glycosylation of a weakly reactive purine analog, switching from acetonitrile to 1,2-dichloroethane prevented the formation of a major byproduct and improved yields.[7]
-
-
Q2: I am observing a mixture of α and β anomers. How can I improve the stereoselectivity?
A2: Controlling the anomeric configuration is a common challenge, especially when a participating group at the C2 position of the sugar is absent. The stereochemical outcome is a delicate balance of several factors.
Factors Influencing Anomeric Selectivity:
| Factor | Influence on Stereoselectivity | Rationale |
| C2-Protecting Group | Participating groups (e.g., acetyl, benzoyl) favor the β-anomer (1,2-trans). | The neighboring group participates in the reaction, forming a dioxolanium ion intermediate that blocks the α-face, forcing the nucleobase to attack from the β-face. |
| Solvent | Nitrile solvents (e.g., MeCN) often favor the β-anomer. Ethereal solvents (e.g., Et₂O, THF) can favor the α-anomer. [8][12] | Nitrile solvents can form an α-nitrilium intermediate, leading to subsequent attack from the β-face.[8] Ethereal solvents can stabilize the oxocarbenium ion, and in some cases, promote SN2-like attack on the anomeric carbon.[12] |
| Lewis Acid | Strong Lewis acids (e.g., TMSOTf) can favor SN1-type reactions, potentially leading to anomeric mixtures. Weaker Lewis acids (e.g., BF₃·Et₂O) might favor SN2-type pathways. [10] | The reaction mechanism (SN1 vs. SN2) is influenced by the stability of the oxocarbenium ion, which is dictated by the Lewis acid.[10] |
| Temperature | Lower temperatures generally increase selectivity. | At lower temperatures, the energy difference between the transition states leading to the two anomers is more pronounced, favoring the formation of the thermodynamically more stable product. |
Experimental Protocols to Enhance Stereoselectivity:
-
For β-Anomer Selectivity (1,2-trans):
-
Utilize a C2-Participating Group: Ensure your glycosyl donor has a participating group at the C2 position (e.g., an acetyl or benzoyl group). This is the most reliable method for achieving 1,2-trans glycosylation.
-
Solvent Choice: Use acetonitrile as the solvent to promote the formation of the β-product through solvent participation.[8]
-
-
For α-Anomer Selectivity (1,2-cis):
Q3: My reaction is producing a significant amount of a byproduct that I suspect is from the solvent. How can I confirm and prevent this?
A3: Solvent-derived byproducts are a known issue, particularly with highly reactive intermediates and weakly nucleophilic substrates. A notable example involves the use of acetonitrile in Vorbrüggen glycosylations.[7]
Case Study: Acetonitrile-Derived Byproduct
In the synthesis of an antiviral nucleoside analog, researchers encountered a major byproduct when using acetonitrile as the solvent in a TMSOTf-catalyzed glycosylation of a weakly reactive purine.[7] Mechanistic studies suggested that the acetonitrile itself was acting as a nucleophile, reacting with the activated riboside to form an N-silyl ketene imine intermediate, which then led to the observed byproduct.[7]
Troubleshooting and Prevention:
-
Byproduct Characterization: Isolate the byproduct and characterize it using spectroscopic methods (NMR, MS) to confirm its structure and identify fragments originating from the solvent.
-
Solvent Substitution: The most effective solution is to switch to a less nucleophilic, non-participating solvent.[8][12][13]
-
Recommended Protocol: Replace acetonitrile with 1,2-dichloroethane (DCE). Perform the reaction under otherwise identical conditions. In the case study mentioned, this switch completely eliminated the byproduct and improved the yield of the desired N-glycoside.[7]
-
References
- 1. Dehydroxylative radical N-glycosylation of heterocycles with 1-hydroxycarbohydrates enabled by copper metallaphotoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. N-linked glycosylation - Wikipedia [en.wikipedia.org]
- 5. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]
- 6. Vorbrüggen Glycosylation [drugfuture.com]
- 7. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. researchgate.net [researchgate.net]
- 13. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 14. On the influence of solvent on the stereoselectivity of glycosylation reactions (2023) | Kevin M Dorst | 2 Citations [scispace.com]
Technical Support Center: Overcoming Steric Hindrance in Ribofuranosylation
Welcome to the Technical Support Center for Ribofuranosylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing ribonucleosides, particularly when faced with challenges arising from steric hindrance. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome these synthetic hurdles and achieve your desired outcomes.
Introduction to Steric Hindrance in Ribofuranosylation
Ribofuranosylation, the formation of a glycosidic bond between a ribofuranose sugar and a nucleobase or other aglycone, is a cornerstone of nucleoside chemistry. However, the spatial arrangement of atoms around the reacting centers—a phenomenon known as steric hindrance—can significantly impede this reaction.[1][2] Bulky substituents on either the ribose donor or the aglycone acceptor can prevent the necessary orbital overlap for bond formation, leading to low yields, poor stereoselectivity, or complete reaction failure.[3][4] This guide will explore the common manifestations of steric hindrance in ribofuranosylation and provide actionable strategies to mitigate its effects.
Troubleshooting Guide
This section addresses specific problems you might encounter during your ribofuranosylation experiments and offers step-by-step guidance to resolve them.
Issue 1: Low or No Product Yield
You've set up your reaction, but upon analysis, you find little to no desired product. This is a common and frustrating issue, often directly attributable to steric hindrance.
Question: My ribofuranosylation reaction is not proceeding, or the yield is disappointingly low. What are the likely causes and how can I fix this?
Answer: Low or no conversion in a sterically hindered ribofuranosylation can stem from several factors. Let's break down the potential causes and the corresponding troubleshooting steps.
Potential Causes & Solutions:
-
Insufficient Reactivity of the Glycosyl Donor: The leaving group at the anomeric position (C1) of the ribose may not be sufficiently activated to overcome the steric barrier.
-
Troubleshooting Protocol:
-
Switch to a More Reactive Donor: If you are using a less reactive donor like a glycosyl acetate, consider converting it to a more potent electrophile such as a glycosyl trichloroacetimidate or a glycosyl halide.[3] These donors are more readily activated under milder conditions.
-
Optimize the Activating System: The choice of promoter or Lewis acid is critical. For sterically demanding substrates, a stronger activating system might be necessary. For example, if a mild Lewis acid like TMSOTf is failing, a more powerful system like NIS/TfOH could be employed.[3]
-
-
-
Poor Nucleophilicity of the Acceptor: A sterically hindered hydroxyl or amine group on the aglycone will be a poor nucleophile, struggling to attack the anomeric carbon.
-
Troubleshooting Protocol:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.[3][5] Monitor the reaction closely for any signs of decomposition of starting materials or products.
-
Prolong Reaction Time: Sterically hindered reactions are often slow. Extending the reaction time can sometimes lead to a significant increase in yield.[3][5]
-
Increase Reagent Concentration: Using a higher concentration of the glycosyl donor or the acceptor can sometimes drive the equilibrium towards product formation.
-
-
-
Inappropriate Solvent Choice: The solvent can play a crucial role in stabilizing intermediates and influencing reaction rates.
Issue 2: Poor Stereoselectivity (Formation of Anomeric Mixtures)
You are getting your desired product, but it's a mixture of α and β anomers, making purification difficult and reducing the yield of the desired stereoisomer.
Question: My reaction is producing a mixture of α and β anomers. How can I improve the stereoselectivity of my ribofuranosylation?
Answer: Controlling the stereochemistry at the anomeric center is a significant challenge in nucleoside synthesis, especially with ribofuranosides which lack a participating group at the C2' position to direct the incoming nucleophile.[7][8]
Strategies for Improving Stereoselectivity:
-
Neighboring Group Participation: The most reliable method for achieving 1,2-trans glycosides is through neighboring group participation.[9]
-
Protocol:
-
Install a Participating Protecting Group at C2': An acyl group, such as a benzoyl (Bz) or acetyl (Ac) group, at the C2' position of the ribose donor can participate in the reaction.[9] The acyl group attacks the initially formed oxocarbenium ion to form a more stable dioxolenium ion intermediate, which then shields one face of the molecule, directing the incoming nucleophile to attack from the opposite face to yield the 1,2-trans product.[9]
-
-
-
Solvent Effects: The choice of solvent can significantly influence the anomeric ratio.
-
Protocol:
-
Utilize Nitrile Solvents for β-Selectivity: Solvents like acetonitrile can favor the formation of β-glycosides through the formation of an α-nitrilium ion intermediate.[3]
-
-
-
Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic product distribution.
-
Protocol:
-
Lower the Reaction Temperature: Lower temperatures often favor the kinetically controlled product, which can lead to higher stereoselectivity.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of protecting groups in overcoming steric hindrance?
A1: Protecting groups are essential tools in carbohydrate chemistry.[9][10][11] In the context of steric hindrance, they serve a dual purpose. Firstly, they mask reactive functional groups that are not intended to participate in the reaction, preventing side reactions.[12][13] Secondly, and more strategically, the choice of protecting group can influence the reactivity and stereochemical outcome of the glycosylation.[9] For instance, bulky protecting groups on the ribose donor can be used to sterically direct the incoming nucleophile to a specific face of the molecule.[1] Conversely, using smaller, less sterically demanding protecting groups can sometimes alleviate hindrance around the reaction center.[3]
Q2: Can high pressure be used to overcome steric hindrance in ribofuranosylation?
A2: Yes, high-pressure chemistry is an emerging technique for overcoming significant activation barriers, including those imposed by steric hindrance. Applying high pressure can shift the reaction equilibrium towards the formation of the more compact transition state, thereby accelerating the reaction rate.[14] While not yet a routine method in many labs, it has shown promise in facilitating challenging coupling reactions.
Q3: What are some common side reactions to watch out for in sterically hindered ribofuranosylations?
A3: Besides the formation of anomeric mixtures, several side reactions can occur:
-
Glycal Formation: Elimination of the leaving group and a proton from C2 can lead to the formation of a glycal byproduct.
-
Orthoester Formation: If a participating acyl group is present at C2', it can sometimes react with the acceptor alcohol to form a stable orthoester instead of the desired glycoside.[3]
-
Decomposition: Harsh reaction conditions (high temperatures, strong Lewis acids) required to overcome steric hindrance can lead to the degradation of the sugar donor or the aglycone.[3]
Experimental Protocols & Data
Table 1: Troubleshooting Summary for Low Yield in Ribofuranosylation
| Potential Cause | Primary Solution | Secondary Approaches |
| Insufficient Donor Reactivity | Convert to a more reactive donor (e.g., trichloroacetimidate)[3] | Use a stronger activating system (e.g., NIS/TfOH)[3] |
| Low Acceptor Nucleophilicity | Increase reaction temperature cautiously[3][5] | Prolong reaction time, increase reagent concentration |
| Suboptimal Solvent | Perform a solvent screen (e.g., test CH₃CN, CH₂Cl₂)[3] | Use of additives to enhance solubility or reactivity |
Protocol: Preparation of a Ribofuranosyl Trichloroacetimidate Donor
This protocol describes a general method for converting a 1-hydroxy ribofuranose to a more reactive trichloroacetimidate donor.
Materials:
-
1-hydroxy-2,3,5-tri-O-benzoyl-D-ribofuranose
-
Anhydrous Dichloromethane (DCM)
-
Trichloroacetonitrile
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected 1-hydroxy ribofuranose in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add trichloroacetonitrile (typically 1.5-2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of DBU (e.g., 0.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a few drops of acetic acid.
-
Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the ribofuranosyl trichloroacetimidate.
Visualizing the Workflow
Diagram 1: Decision-Making Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in ribofuranosylation.
Diagram 2: The Role of a Participating Group in Stereocontrol
Caption: Mechanism of stereocontrol via a C2'-participating group.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Nucleoside Chemistry Blog Series (I): Structures and Chemistry | Blog | Biosynth [biosynth.com]
- 8. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 9. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. catalogimages.wiley.com [catalogimages.wiley.com]
- 12. BJOC - Strategies toward protecting group-free glycosylation through selective activation of the anomeric center [beilstein-journals.org]
- 13. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
Technical Support Center: HPLC Purification of Protected Nucleoside Analogs
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) purification of protected nucleoside analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these lipophilic and often labile molecules. Here, you will find in-depth troubleshooting guides, frequently asked questions, and validated protocols to optimize your purification workflows.
Part 1: Troubleshooting Guide
This section addresses specific chromatographic issues you may encounter during the purification of protected nucleoside analogs, such as those bearing dimethoxytrityl (DMT), tert-butyldimethylsilyl (TBDMS), or other lipophilic protecting groups.
Issue 1: Poor Peak Shape (Tailing, Fronting, Splitting)
Q: Why are my protected nucleoside analog peaks showing significant tailing?
A: Peak tailing, where the latter half of the peak is broader than the front half, is a common and frustrating issue.[1][2] For protected nucleosides, this is typically rooted in unwanted secondary interactions between the analyte and the stationary phase.
Probable Causes & Solutions:
-
Secondary Silanol Interactions: The primary cause of peak tailing for molecules with basic moieties (like nucleobases) is the interaction with acidic, unreacted silanol groups (Si-OH) on the surface of silica-based columns.[3] This creates a secondary, non-hydrophobic retention mechanism that slows the elution of a portion of the analyte molecules, causing the tail.
-
Solution 1 (Column Choice): Switch to a high-purity, end-capped C18 or C8 column. End-capping "masks" most residual silanols. For particularly stubborn cases, columns with a polar-embedded group or hybrid silica particles can offer alternative selectivity and improved peak shape for basic compounds.[4]
-
Solution 2 (Mobile Phase pH): Operate at a lower mobile phase pH (e.g., pH 2.5-4.0 using a formic acid or ammonium formate buffer).[5] At low pH, the acidic silanol groups are protonated and less likely to interact with the basic sites on the nucleoside analog.[3]
-
Solution 3 (Mobile Phase Additives): Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, minimizing their availability to your compound. However, be aware that TEA can suppress ionization in mass spectrometry (MS) applications.
-
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to tailing for all peaks.[1][3] Protected nucleosides, due to their high molecular weight, can overload a column at lower molar concentrations than smaller molecules.
-
Solution: Systematically reduce the injection mass by diluting your sample. If the peak shape improves, overload was the issue. Consider moving to a preparative column with a larger diameter for higher loading capacity.[1]
-
-
Sample Solvent Mismatch: Dissolving your lipophilic analog in a solvent significantly stronger (i.e., more organic) than the initial mobile phase (e.g., dissolving in 100% acetonitrile for a run starting at 5% acetonitrile) causes poor peak shape.[6][7] The strong solvent carries the analyte down the column in a diffuse band before proper partitioning can begin.
Q: My peaks are splitting into two or more smaller peaks. What's happening?
A: Peak splitting suggests that the analyte is entering the column as a non-uniform band or that an issue has developed with the column itself.[9]
Probable Causes & Solutions:
-
Partially Blocked Frit or Column Void: Contamination from the sample or mobile phase can clog the inlet frit of the column, creating channels in the flow path.[8][10] This causes the sample to travel through the column via multiple paths at different speeds. A void at the column inlet has a similar effect.
-
Solution: First, try reversing the column (disconnect from the detector) and flushing it with a strong solvent at a low flow rate to dislodge particulates. If this fails, the column may need to be replaced. Always use guard columns and filter your samples and mobile phases to prevent this.[10]
-
-
Injector Problems: A worn or faulty injector rotor seal can cause the sample to be introduced into the flow path improperly, leading to split peaks.[9]
-
Solution: This is a hardware issue that typically requires injector maintenance, such as replacing the rotor seal.[9]
-
-
Co-elution with an Impurity: What appears to be a split peak may actually be two very closely eluting compounds.
-
Solution: Optimize your method to improve resolution. Try a shallower gradient, a lower flow rate, or a different column chemistry (e.g., a phenyl-hexyl phase) to alter selectivity.[6]
-
Issue 2: Retention & Resolution Problems
Q: My protected nucleoside analog is not retained and elutes near the void volume. How can I increase retention?
A: Poor retention of even highly protected nucleosides can occur if the mobile phase is too strong or the stationary phase is not appropriate.
Probable Causes & Solutions:
-
High Initial Organic Content: The starting percentage of your organic solvent (acetonitrile or methanol) in the mobile phase is too high.
-
Solution: Decrease the initial %B (organic solvent) in your gradient. For very lipophilic compounds, you may need to start as low as 5-10% organic.
-
-
Incorrect Column Choice: While C18 is a good starting point, some analogs may require a different stationary phase for adequate retention.
-
Solution: For extremely lipophilic analogs, consider a column with a higher carbon load or a C30 phase.[4] Conversely, if your "protected" analog still has significant polarity, a standard C18 might not be hydrophobic enough; however, this is less common for fully protected species.
-
Q: I can't separate my desired product from a closely related impurity (e.g., an n-1 failure sequence). What should I do?
A: Separating structurally similar compounds, like deletion or failure sequences from oligonucleotide synthesis, is a primary challenge that requires method optimization.[11]
Probable Causes & Solutions:
-
Suboptimal Gradient: A steep gradient may not provide enough time for closely eluting species to separate.
-
Solution: Decrease the gradient slope (%B per minute) across the elution window of your target compounds. A shallower gradient increases the time compounds spend interacting with the stationary phase, enhancing resolution.[6]
-
-
Insufficient Column Efficiency: The column may not have enough theoretical plates to resolve the compounds.
-
Solution 1: Switch to a column with a smaller particle size (e.g., 5 µm to 3.5 µm or 1.8 µm). Smaller particles provide higher efficiency and better resolution, but will also increase backpressure.[12]
-
Solution 2: Use a longer column. Doubling the column length increases resolution by a factor of ~1.4.
-
-
Poor Selectivity: The mobile phase and stationary phase combination does not sufficiently differentiate between the two compounds.
-
Solution 1: Change the organic modifier. If you are using acetonitrile, try methanol, or vice versa. These solvents have different properties and can alter elution order and selectivity.[5]
-
Solution 2: Change the stationary phase. A phenyl-hexyl or pentafluorophenyl (PFP) column can provide different selectivity based on pi-pi interactions, which can be effective for separating aromatic compounds like nucleosides.[4]
-
Issue 3: Compound Stability & Recovery
Q: I suspect my acid-labile protecting group (e.g., DMT) is cleaving on the column. How can I prevent this?
A: The acidic nature of standard silica-based columns can indeed cause the premature cleavage of acid-labile groups, especially if the mobile phase contains acidic additives like trifluoroacetic acid (TFA) or formic acid.
Probable Causes & Solutions:
-
Acidic Mobile Phase: Using strong acids like TFA can lead to on-column deprotection. The DMT group is particularly sensitive.[13]
-
Solution:
-
Raise the pH: Use a mobile phase buffered to a neutral or slightly basic pH (e.g., pH 7-8). However, be aware that standard silica columns are not stable above pH 7.5.[8] For higher pH, you must use a hybrid or polymer-based column.
-
Use a Weaker Acid: If an acidic modifier is necessary, switch from TFA to formic acid, which is less aggressive.
-
Add a Buffer: Utilize a buffer like ammonium acetate or ammonium formate to maintain a consistent pH throughout the run.[5]
-
-
-
Prolonged Run Time: Long exposure to even mildly acidic conditions can cause slow degradation.
-
Solution: Optimize your method for a shorter run time by using a faster flow rate or a steeper gradient, provided resolution is maintained.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do common protecting groups like DMT and TBDMS affect HPLC purification?
A: Protecting groups dramatically alter the lipophilicity (hydrophobicity) of nucleoside analogs, which is the primary driver of retention in reversed-phase HPLC.
-
Dimethoxytrityl (DMT): This is a very large, non-polar group. Adding a DMT group to the 5'-hydroxyl position significantly increases the lipophilicity and, therefore, the retention time on a reversed-phase column.[14][15] This property is often exploited for "DMT-on" purification, where the desired full-length oligonucleotide (with the DMT group still attached) is strongly retained and separated from shorter "DMT-off" failure sequences.[16][17]
-
tert-Butyldimethylsilyl (TBDMS): This group is also non-polar and increases lipophilicity, though less dramatically than the DMT group.[18] It is commonly used to protect the 2'-hydroxyl in RNA synthesis. Its presence will increase retention time compared to the unprotected nucleoside.[19] The fluoride-lability of the TBDMS group means it is generally stable under typical reversed-phase HPLC conditions.[13]
Q2: What is the best starting point for developing a purification method for a novel protected nucleoside analog?
A: A "scouting gradient" is the most efficient way to start. This involves running a broad, fast gradient to quickly determine the approximate elution time of your compound.
-
Column: A standard, high-quality end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 or 5 µm) is a reliable first choice.[6][20]
-
Mobile Phase A: Water with 0.1% Formic Acid (for LC-MS compatibility) or a 20-50 mM buffer like ammonium acetate.[6][21]
-
Mobile Phase B: Acetonitrile or Methanol. Acetonitrile is often preferred for its lower viscosity and UV cutoff.[22]
-
Gradient: A fast, linear gradient from 5% to 95% B over 15-20 minutes.[6]
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Detection: UV detection at 254 or 260 nm is standard for nucleobases.[21]
From this initial run, you can design a shallower, optimized gradient focused on the region where your compound elutes to improve resolution.
Q3: Should I use acetonitrile or methanol as the organic modifier?
A: The choice can significantly impact selectivity. Acetonitrile is generally a stronger eluting solvent than methanol for reversed-phase chromatography and often provides sharper peaks due to its lower viscosity.[22] However, methanol can offer different selectivity due to its hydrogen-bonding capabilities. If you are struggling to resolve impurities with acetonitrile, switching to methanol (or using a mixture of both) is a powerful tool to change the separation profile.[5]
Part 3: Key Protocols & Methodologies
Protocol 1: Generic Scouting Gradient for Protected Nucleoside Analogs
This protocol is designed to quickly establish the retention behavior of a new protected nucleoside analog on a standard reversed-phase system.
-
Column Installation & Equilibration:
-
Install a C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 10 column volumes.
-
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Dissolve the crude sample in a solvent as close to the initial mobile phase conditions as possible (e.g., 50:50 Acetonitrile:Water). If solubility is poor, use a minimal amount of a stronger solvent like DMSO or DMF, then dilute with the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 30 °C
-
UV Detection: 260 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
-
Analysis:
-
Identify the retention time of the peak of interest.
-
Use this information to build an optimized method with a shallower gradient around the target elution time.
-
Part 4: Visualizations & Data
Troubleshooting Workflow for Poor Resolution
This diagram outlines a logical workflow for diagnosing and solving poor peak resolution issues.
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Effect of Protecting Groups on Lipophilicity and Retention
This diagram illustrates the relationship between adding lipophilic protecting groups and the resulting increase in retention time in reversed-phase HPLC.
Caption: Impact of protecting groups on analyte lipophilicity and HPLC retention.
Table 1: Common Protecting Groups in Nucleoside Chemistry
| Protecting Group | Abbreviation | Common Use | Lability | Effect on Lipophilicity & RP-HPLC Retention |
| Dimethoxytrityl | DMT | 5'-Hydroxyl protection | Acid-labile | Very High Increase |
| tert-Butyldimethylsilyl | TBDMS | 2'-Hydroxyl protection | Fluoride-labile | Moderate Increase |
| Benzoyl | Bz | Exocyclic amine (A, C, G) | Base-labile (Ammonia) | Moderate Increase |
| Isobutyryl | iBu | Exocyclic amine (G) | Base-labile (Ammonia) | Moderate Increase |
Part 5: References
-
The Pharma Innovation Journal. (2023). Identification of modified nucleoside and nucleosides over high performance liquid chromatography. --INVALID-LINK--
-
TriLink BioTechnologies. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing HPLC Peak Resolution for Nucleoside Analogs. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: HPLC Purification of Phosphorothioate Oligonucleotides. --INVALID-LINK--
-
National Institutes of Health (NIH). (n.d.). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. --INVALID-LINK--
-
Biocompare. (2017). Tackling Problems with HPLC Purification of Oligonucleotides. --INVALID-LINK--
-
ResearchGate. (n.d.). Lipophilicity Measurement by Reversed‐Phase High Performance Liquid Chromatography (RP‐HPLC). --INVALID-LINK--
-
Agilent. (n.d.). Preparative HPLC Troubleshooting Guide. --INVALID-LINK--
-
National Institutes of Health (NIH). (n.d.). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. --INVALID-LINK--
-
Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. --INVALID-LINK--
-
CHIMIA. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. --INVALID-LINK--
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Nucleosides and Nucleoside Derivatives on Amaze HD Column. --INVALID-LINK--
-
LCGC International. (2026). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. --INVALID-LINK--
-
LabRulez LCMS. (2023). Oligonucleotide Analysis: Practical Techniques and Method Development Optimization for HPLC. --INVALID-LINK--
-
YouTube. (2024). Oligonucleotide Analysis. Practical Implementation Approaches for HPLC and LC-MS Analyses. --INVALID-LINK--
-
Phenomenex. (2022). Choosing the Right UHPLC Column for Analyzing Highly Lipophilic (Non-Polar) Molecules. --INVALID-LINK--
-
ResearchGate. (2022). Optimization of High-Performance Liquid Chromatography Parameters for Purification of Oligonucleotide-A. --INVALID-LINK--
-
National Institutes of Health (NIH). (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. --INVALID-LINK--
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. --INVALID-LINK--
-
alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. --INVALID-LINK--
-
Linklab. (n.d.). HPLC Column Selection Guide. --INVALID-LINK--
-
WuXi AppTec. (2023). Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). --INVALID-LINK--
-
YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). --INVALID-LINK--
-
Chromatography Today. (2014). What is Peak Tailing?. --INVALID-LINK--
-
ResearchGate. (n.d.). HPLC nucleoside composition analysis following enzymatic digestion. --INVALID-LINK--
-
ResearchGate. (n.d.). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. --INVALID-LINK--
-
Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. --INVALID-LINK--
-
ResearchGate. (n.d.). HPLC profiles recorded for MGS during DMT-ON (the upper panel) and DMT-OFF (the lower panel) purification steps. --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide. --INVALID-LINK--
-
Element Lab Solutions. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). HPLC Troubleshooting Guide. --INVALID-LINK--
-
alwsci. (2025). Common Causes Of Peak Tailing in Chromatography. --INVALID-LINK--
-
ResearchGate. (n.d.). HPLC profiles of the DMT-protected oligonucleotide treated by two different deprotection protocols. --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for the Deprotection of DMT and TBDMS Protecting Groups in RNA Synthesis. --INVALID-LINK--
-
PubMed. (n.d.). Analysis and purification of synthetic nucleic acids using HPLC. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. --INVALID-LINK--
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. --INVALID-LINK--
-
Agilent. (n.d.). HPLC Column Selection guide - SOLUTIONS FOR SMALL MOLECULE SEPARATIONS. --INVALID-LINK--
-
Merck Millipore. (n.d.). HPLC and UHPLC Column Selection Guide. --INVALID-LINK--
-
Welch Materials, Inc. (2025). HPLC Column Selection: Core to Method Development (Part II). --INVALID-LINK--
-
ResearchGate. (2024). I would like to know why dmt protection is 5'OH specific?. --INVALID-LINK--
References
- 1. acdlabs.com [acdlabs.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. welch-us.com [welch-us.com]
- 5. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. linklab.gr [linklab.gr]
- 13. benchchem.com [benchchem.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. agilent.com [agilent.com]
- 21. thepharmajournal.com [thepharmajournal.com]
- 22. welch-us.com [welch-us.com]
- 23. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
Technical Support Center: Separation of α and β Anomers in Nucleoside Synthesis
Welcome to the technical support center for nucleoside synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the critical step of separating α and β anomers. The chemical synthesis of nucleosides often results in a mixture of these diastereomers, and their efficient separation is paramount for downstream applications, particularly in drug discovery where stereochemistry dictates biological activity.[1] This guide provides field-proven insights and practical protocols to navigate the challenges of anomer separation.
Troubleshooting Guide
This section addresses common issues encountered during the separation of α and β nucleoside anomers. Each problem is followed by a detailed explanation of potential causes and actionable solutions.
Question: My primary challenge is the poor separation of α and β anomers using silica gel column chromatography. What factors can I adjust to improve resolution?
Answer:
Poor resolution in silica gel chromatography is a frequent hurdle. The subtle structural differences between α and β anomers necessitate a carefully optimized approach.[2][3] Here’s a systematic guide to enhancing separation:
-
Underlying Principle: The separation of anomers on silica gel, a polar stationary phase, relies on differential interactions based on the orientation of the nucleobase and hydroxyl groups.[4] The β-anomer, often with the nucleobase in an equatorial-like position, may present a different polarity profile compared to the α-anomer, where the base is axial-like. These subtle differences in steric hindrance and hydrogen bonding potential are what we aim to exploit.
-
Troubleshooting Steps:
-
Solvent System Optimization (The Eluent): This is the most critical parameter. A single solvent is rarely effective. A gradient elution is typically required, starting with a non-polar solvent and gradually increasing the polarity.
-
Initial Screening: Begin with a non-polar solvent like hexane or dichloromethane (DCM) and a moderately polar solvent like ethyl acetate or acetone. Run thin-layer chromatography (TLC) with various ratios to find a system that shows some separation (even a slight elongation of the spot is a good sign). The ideal Rf value for the target compounds should be around 0.2-0.4 for good column separation.[4]
-
Fine-Tuning: If initial screening is unsuccessful, introduce a third solvent. A small amount of a highly polar solvent like methanol or isopropanol can significantly impact selectivity. For instance, a DCM:Methanol system is very common. Start with a high ratio of DCM (e.g., 98:2) and gradually increase the methanol concentration.
-
Consider Additives: For nucleosides with basic heterocycles (like cytosine or adenine), peak tailing can be an issue. Adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent can neutralize acidic sites on the silica gel, leading to sharper peaks and better separation.
-
-
Stationary Phase Considerations:
-
Particle Size and Pore Size: For difficult separations, using silica gel with a smaller particle size (e.g., 40-63 µm) and a uniform pore size can increase the surface area and improve resolution.
-
Bonded Phases: If standard silica fails, consider using modified silica gels. Diol-bonded or amino-bonded phases can offer different selectivities due to altered hydrogen bonding and dipole-dipole interactions.
-
-
Column Packing and Loading:
-
Proper Packing: A poorly packed column with channels or cracks will lead to band broadening and poor separation. Ensure the silica gel is packed uniformly as a slurry.[5]
-
Sample Loading: Dissolve the anomeric mixture in a minimal amount of the initial mobile phase or a slightly more polar solvent. For larger quantities, it's often better to pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then carefully load the dry powder onto the top of the column.[5] This "dry loading" technique prevents band spreading at the origin.
-
-
-
Illustrative Protocol: Column Chromatography for Anomer Separation
Caption: Workflow for Anomer Separation by Column Chromatography.
Question: I have a significant amount of an anomeric mixture. Is there an alternative to preparative HPLC that is more scalable?
Answer:
For large-scale separations, fractional crystallization is often a more practical and economical alternative to chromatography.
-
Principle of Fractional Crystallization: This technique relies on the slight differences in the solubility of the α and β anomers in a particular solvent or solvent mixture.[6] By carefully controlling the temperature and solvent composition, one anomer can be induced to crystallize out of the solution while the other remains dissolved.[7]
-
Troubleshooting and Optimization:
-
Solvent Selection is Key: The ideal solvent is one in which the compound has high solubility at an elevated temperature and low solubility at room temperature or below.[6]
-
Screening: Test a range of solvents of varying polarities (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, water, or mixtures thereof). Dissolve a small amount of the anomeric mixture in a heated solvent until a clear solution is obtained, then allow it to cool slowly. Observe if crystals form and analyze the composition of the crystals and the remaining solution (mother liquor) by NMR or HPLC.
-
-
Control the Cooling Rate: Slow cooling is crucial for the formation of large, pure crystals.[6][8] Rapid cooling can trap impurities and the other anomer within the crystal lattice. Insulating the crystallization vessel can promote slow cooling.[6]
-
Seeding: If crystallization is slow to initiate, adding a "seed crystal" of the desired pure anomer can induce crystallization.[6]
-
Iterative Process: It's often necessary to perform multiple recrystallizations to achieve high purity. The mother liquor from the first crystallization, which is enriched in the more soluble anomer, can be concentrated and subjected to a separate crystallization process.
-
-
Step-by-Step Protocol for Fractional Crystallization:
-
Dissolution: In an Erlenmeyer flask, dissolve the anomeric mixture in the minimum amount of the chosen hot solvent.[9]
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To further decrease solubility, the flask can then be placed in an ice bath or refrigerator.[8]
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Analysis: Analyze the purity of the crystals and the mother liquor to determine the efficiency of the separation.
-
Question: How can I reliably determine the α/β ratio of my samples?
Answer:
Accurate determination of the anomeric ratio is essential for monitoring the success of your separation. ¹H NMR spectroscopy is the most common and powerful technique for this purpose.
-
The Power of ¹H NMR: The anomeric protons (H-1') of the α and β anomers typically have distinct chemical shifts and coupling constants (J-values) in the ¹H NMR spectrum.[10][11]
-
Chemical Shift: The anomeric proton of the α-anomer is usually found at a different chemical shift compared to the β-anomer.[11]
-
Coupling Constants: The magnitude of the coupling constant between the anomeric proton (H-1') and the adjacent proton (H-2') is highly dependent on their dihedral angle, which is different for the two anomers. For many ribofuranosides, the JH1'-H2' coupling constant for the β-anomer is typically larger than that for the α-anomer.[10]
-
-
Procedure for Ratio Determination:
-
Acquire a high-resolution ¹H NMR spectrum of the anomeric mixture.
-
Identify the distinct signals corresponding to the anomeric protons of the α and β forms. These are often well-separated from other signals in the spectrum.[12]
-
Integrate the area under each of these anomeric proton signals.
-
The ratio of the integrals directly corresponds to the molar ratio of the α and β anomers in the sample.
-
-
Data Interpretation Example:
| Anomer | Typical Anomeric Proton (H-1') Chemical Shift (ppm) | Typical JH1'-H2' (Hz) |
| α-anomer | 5.9 - 6.3 | 1 - 4 |
| β-anomer | 5.8 - 6.2 | 4 - 8 |
Note: These are general ranges and can vary depending on the specific nucleoside and solvent.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors that influence the anomeric ratio during the glycosylation reaction itself?
The anomeric outcome of a glycosylation reaction is influenced by several factors, including the nature of the sugar donor, the protecting groups, the nucleobase, the Lewis acid catalyst, and the reaction conditions.[13][14] The Vorbrüggen glycosylation, a common method, often proceeds through an SN2-like mechanism, where the stereochemistry at the anomeric center is inverted.[15] However, competing SN1-like pathways can lead to anomerization and mixtures of products. The presence of a participating protecting group at the C2' position of the sugar can favor the formation of the 1,2-trans product (typically the β-anomer for ribose derivatives) through the formation of a cyclic intermediate.[13]
Q2: Are there enzymatic methods for separating α and β anomers?
Yes, enzymatic methods can be highly selective and offer a green chemistry approach to anomer separation.[16] Certain lipases and proteases can selectively acylate or deacylate one anomer over the other.[17] For example, Pseudomonas cepacia lipase (PSL-C) has been shown to be highly regioselective for the 3'-position of β-2'-deoxynucleosides, while exhibiting selectivity for the 5'-position of the corresponding α-anomer.[17] This differential reactivity allows for the chemical modification of one anomer, which can then be easily separated from the unmodified anomer by standard techniques like column chromatography.[16][18]
Caption: General Workflow for Enzymatic Anomer Separation.
Q3: Can High-Performance Liquid Chromatography (HPLC) be used for both analytical and preparative separation of anomers?
Absolutely. HPLC is a powerful tool for both the analysis and purification of nucleoside anomers.
-
Analytical HPLC: Reversed-phase HPLC (RP-HPLC) using a C18 column is commonly used to determine the α/β ratio with high accuracy.[19] The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[19]
-
Preparative HPLC: For purification, preparative HPLC can provide high-purity anomers, although it is generally less scalable than crystallization.
-
Chiral HPLC: For particularly challenging separations, chiral stationary phases (CSPs) can be employed.[20][21][22] These columns contain a chiral selector that interacts diastereomerically with the enantiomeric anomers, leading to differential retention times and effective separation.[23][24]
Q4: What is the influence of the Lewis acid in controlling anomeric selectivity during synthesis?
In reactions like the Vorbrüggen glycosylation, the Lewis acid (e.g., TMSOTf, SnCl₄) plays a crucial role in activating the sugar donor to facilitate the coupling with the silylated nucleobase.[14][25] The choice and stoichiometry of the Lewis acid can influence the reaction mechanism and, consequently, the anomeric ratio.[26][27] Stronger Lewis acids may favor an SN1-like mechanism, leading to an equilibrium mixture of anomers, while milder conditions might favor an SN2-like inversion of stereochemistry.[13]
References
- 1. emerypharma.com [emerypharma.com]
- 2. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 8. depts.washington.edu [depts.washington.edu]
- 9. youtube.com [youtube.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 14. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. New concept for the separation of an anomeric mixture of alpha/beta-D-nucleosides through regioselective enzymatic acylation or hydrolysis processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. phx.phenomenex.com [phx.phenomenex.com]
- 23. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. researchgate.net [researchgate.net]
- 26. Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Nucleoside Synthesis: Acetylated Ribose vs. Thioglycosides
Authored for Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of nucleosides, the fundamental building blocks of DNA and RNA, is a cornerstone of medicinal chemistry and molecular biology. The creation of the N-glycosidic bond that links a sugar moiety to a nucleobase is the critical step, and the choice of the glycosyl donor is paramount to the success of the synthesis, dictating yield, stereoselectivity, and overall strategy. This guide provides an in-depth comparison of two of the most prevalent classes of glycosyl donors: the classical per-O-acetylated sugars and the versatile thioglycosides.
The Classical Approach: Acetylated Ribose and the Vorbrüggen Glycosylation
The use of acylated sugars, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, is the foundation of the most widely used method for nucleoside synthesis: the Silyl-Hilbert-Johnson or Vorbrüggen glycosylation.[1][2] This reaction involves the coupling of a per-acylated sugar with a silylated nucleobase in the presence of a Lewis acid catalyst.[3]
Mechanism and Stereochemical Control
The success of the Vorbrüggen reaction hinges on a key mechanistic feature: neighboring group participation .
-
Activation: A Lewis acid, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄), activates the sugar by coordinating to the anomeric acetyl group.[1][4]
-
Intermediate Formation: The acyl group at the C2 position of the ribose ring attacks the anomeric carbon, displacing the activated acetyl group. This forms a stable, cyclic acyloxonium ion intermediate.[5][6]
-
Nucleophilic Attack: The silylated nucleobase, which offers enhanced solubility and nucleophilicity, then attacks the anomeric carbon.[5] Critically, this attack must occur from the face opposite the bulky acyloxonium ring.
-
Stereochemical Outcome: This anti-attack mechanism exclusively yields the 1,2-trans product . For D-ribose, where the C2-substituent is in the α-configuration in the intermediate, the nucleobase adds from the top face, resulting in the formation of the desired β-anomer, which is the configuration found in natural nucleic acids.[1][7]
Caption: Mechanism of the Vorbrüggen glycosylation.
Advantages and Limitations
The primary advantage of this method is its high stereoselectivity for β-ribonucleosides, which is reliably enforced by the C2-acyl protecting group.[7] However, the methodology has limitations:
-
Harsh Conditions: It requires strong Lewis acids, which can be incompatible with sensitive functional groups.[8]
-
Substrate Scope: Weakly nucleophilic or sterically hindered nucleobases can lead to low yields or require more forcing conditions.[9][10]
-
2-Deoxyribosides: The absence of a C2-acyl group in 2-deoxyribose donors prevents neighboring group participation. This leads to the formation of a less stable oxocarbenium ion, resulting in poor stereoselectivity and mixtures of α and β anomers.[1]
The Versatile Alternative: Thioglycoside Donors
Thioglycosides are glycosyl donors where the anomeric hydroxyl group is replaced by a thiol. They have emerged as highly versatile building blocks in modern carbohydrate chemistry, including nucleoside synthesis.[11][12]
Stability and Activation
The defining feature of thioglycosides is the stability of the anomeric carbon-sulfur (C-S) bond. This bond is robust and can withstand a wide array of reaction conditions used for protecting group manipulations, allowing for the synthesis of complex, heavily functionalized sugar moieties before the crucial glycosylation step.[12][13]
Activation of the "disarmed" C-S bond requires a specific class of "thiophilic" promoters. This targeted activation provides a layer of chemical orthogonality, a significant advantage in multi-step syntheses.[14] Common activation systems include:
-
Halonium-based Promoters: A combination of N-iodosuccinimide (NIS) and a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) is widely used.[14][15]
-
Metal Salt Promoters: Thiophilic metal salts such as AuCl₃, CuBr₂, and others can effectively activate the C-S bond.[13][16]
-
Hypervalent Iodine Reagents: These reagents offer mild and efficient activation conditions.[15]
The mechanism typically involves the promoter coordinating to the anomeric sulfur atom, turning it into a good leaving group and facilitating its departure to generate an electrophilic glycosyl cation intermediate, which is then trapped by the nucleobase.
Caption: General activation pathway for thioglycoside donors.
Stereochemical Considerations
Stereocontrol with thioglycoside donors is highly dependent on the reaction conditions and the protecting groups on the sugar.
-
With Neighboring Group Participation: If a C2-acyl group is present, the reaction proceeds similarly to the Vorbrüggen method, yielding the 1,2-trans (β) product with high fidelity.[12]
-
Without Neighboring Group Participation: In the absence of a C2-participating group (e.g., in 2-deoxy sugars or with C2-ether protecting groups), stereoselectivity is governed by other factors, including the choice of solvent, promoter, and temperature, and may result in anomeric mixtures.
Head-to-Head Comparison: Acetylated Ribose vs. Thioglycosides
| Feature | Acetylated Ribose (Vorbrüggen) | Thioglycosides |
| Donor Stability | Moderately stable; can be sensitive to strong bases. | Highly stable to a wide range of acidic and basic conditions.[13] |
| Activation | Strong Lewis acids (TMSOTf, SnCl₄).[3] | Specific thiophilic promoters (NIS/TfOH, metal salts, etc.).[14][16] |
| Stereoselectivity | Excellent β-selectivity for ribosides due to robust neighboring group participation.[1] | High β-selectivity with C2-acyl groups. Can be variable otherwise, depending on conditions.[12] |
| Substrate Scope | Excellent for standard pyrimidine and purine ribonucleosides. Less effective for weak nucleobases or 2-deoxy sugars.[1][9] | Broader scope. Stability allows for pre-synthesis of complex sugar backbones. Can be used for 2-deoxy nucleosides, though stereocontrol is a challenge.[17] |
| Versatility | Primarily a one-pot glycosylation method. | Highly versatile; enables orthogonal and iterative glycosylation strategies due to specific activation.[14] |
| Key Limitation | Reliance on C2-acyl group for stereocontrol; harsh activation conditions. | Requires specific, often stoichiometric, and sometimes expensive promoters.[18] |
Experimental Protocols & Workflows
Protocol 1: Vorbrüggen Glycosylation of Thymine
This protocol describes a typical synthesis of a protected thymidine analogue using 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.
Materials:
-
Thymine
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Anhydrous 1,2-dichloroethane (DCE)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine, Anhydrous sodium sulfate (Na₂SO₄), Silica gel
Procedure:
-
Silylation of Nucleobase: In a flame-dried flask under argon, suspend thymine (1.0 eq) in anhydrous DCE. Add a catalytic amount of ammonium sulfate followed by HMDS (2.0 eq). Reflux the mixture until the solution becomes clear (approx. 2-4 hours). Cool to room temperature.
-
Glycosylation: To the solution of the now silylated thymine, add the acetylated ribose donor (1.1 eq). Cool the mixture to 0 °C.
-
Activation: Add TMSOTf (1.2 eq) dropwise via syringe. The reaction is often exothermic. Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench by carefully pouring the mixture into a stirred solution of saturated aqueous NaHCO₃.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the protected β-nucleoside.
Caption: Experimental workflow for Vorbrüggen glycosylation.
Protocol 2: Nucleoside Synthesis via a Thioglycoside Donor
This protocol describes a synthesis using a phenyl thioglycoside donor activated by NIS/TfOH.
Materials:
-
Glycosyl acceptor (e.g., silylated uracil, 1.0 eq)
-
Phenyl 2,3,5-tri-O-benzoyl-1-thio-β-D-ribofuranoside (1.2 eq)
-
Activated 4Å molecular sieves
-
Anhydrous dichloromethane (DCM)
-
N-Iodosuccinimide (NIS, 1.5 eq)
-
Trifluoromethanesulfonic acid (TfOH, 0.2 eq)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Preparation: To a flame-dried flask under argon containing activated 4Å molecular sieves, add the silylated uracil and the thioglycoside donor. Dissolve in anhydrous DCM.
-
Pre-cooling: Stir the mixture at room temperature for 30 minutes, then cool to the desired temperature (e.g., -40 °C or 0 °C).
-
Activation: Add NIS to the suspension. Stir for 15 minutes. Then, add TfOH dropwise. The solution typically changes color. Monitor the reaction by TLC.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃, followed by saturated aqueous Na₂S₂O₃ to consume excess iodine.
-
Workup: Allow the mixture to warm to room temperature. Filter through a pad of Celite®, washing with DCM.
-
Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Caption: Experimental workflow for thioglycoside-based nucleoside synthesis.
Conclusion and Strategic Recommendations
The choice between acetylated ribose and thioglycosides is a strategic one, dictated by the synthetic target and overall research goals.
-
Choose Acetylated Ribose (Vorbrüggen Glycosylation) for:
-
Rapid and reliable synthesis of standard β-ribonucleosides.
-
Projects where high β-stereoselectivity is the primary concern and the nucleobase is sufficiently reactive.
-
Large-scale syntheses where the cost of reagents is a factor, as the components are generally less expensive than many thiophilic promoters.
-
-
Choose Thioglycosides for:
-
Complex, multi-step syntheses where the sugar moiety requires extensive modification prior to glycosylation. The stability of the thioglycoside is a major asset here.[11]
-
Syntheses requiring orthogonal strategies, where the anomeric position must remain protected through various steps before a final, targeted activation.[14]
-
Cases where the harsh Lewis acidic conditions of the Vorbrüggen reaction are incompatible with other functional groups in the molecule.
-
Ultimately, both methods are powerful tools in the arsenal of the synthetic chemist. A thorough understanding of their respective mechanisms, advantages, and limitations allows for the rational design of efficient and successful pathways to novel nucleoside analogues for drug discovery and biological investigation.
References
- 1. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Vorbrüggen Glycosylation [drugfuture.com]
- 4. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]
- 10. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Activation of Thioglycosides with Copper(II) Bromide [mdpi.com]
- 17. Direct and efficient synthesis of nucleosides through the ortho-(tert-butylethynyl)phenyl thioglycosides (BEPTs) protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. irl.umsl.edu [irl.umsl.edu]
A Senior Application Scientist's Comparative Guide to Glycosyl Donors: 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-D-ribofuranose vs. Trichloroacetimidate Donors
For: Researchers, scientists, and drug development professionals engaged in complex carbohydrate and nucleoside synthesis.
Executive Summary: Choosing the Right Tool for Glycosidic Bond Formation
The strategic construction of glycosidic linkages is a cornerstone of modern chemical biology and drug discovery. The choice of the glycosyl donor is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of a synthetic campaign. This guide provides an in-depth, objective comparison between a classical acetylated ribofuranose donor, 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-D-ribofuranose , and the powerful, modern class of O-Glycosyl Trichloroacetimidate (TCA) donors .
While both are capable of forming essential glycosidic bonds, they operate via distinct mechanisms and offer different strategic advantages. Acetylated donors are workhorses in specific applications like nucleoside synthesis, prized for their stability and predictable stereochemical outcomes governed by neighboring group participation. In contrast, TCA donors, central to the Schmidt glycosylation methodology, represent a more versatile and highly reactive option, often providing superior yields under milder, catalytic conditions.[1][2] This guide will dissect the fundamental principles, compare performance metrics with supporting data, and provide detailed experimental frameworks to empower researchers to make the most informed decision for their specific synthetic challenge.
Head-to-Head Comparison: Performance and Practicality
The selection of a glycosyl donor is often a trade-off between reactivity, stability, cost, and ease of handling. The following table summarizes the key operational differences between our two subjects of focus.
| Feature | This compound | O-Glycosyl Trichloroacetimidate Donors |
| Donor Class | Acetylated Carbohydrate | O-Glycosyl Imidate |
| Leaving Group | Acetoxy (-OAc) | Trichloroacetimidate (-OC(CCl₃)=NH) |
| Typical Activator(s) | Stoichiometric or catalytic Lewis acids (e.g., SnCl₄, TMSOTf)[3] | Catalytic Brønsted or Lewis acids (e.g., TMSOTf, BF₃·OEt₂)[4][5] |
| General Reactivity | Moderate to Good | High to Excellent |
| Typical Yields | Good (can be substrate-dependent) | Generally higher, Excellent (often 80-95%)[2] |
| Stereoselectivity | Predominantly 1,2-trans due to C-2 acetyl neighboring group participation[2][6] | Tunable: 1,2-trans with C-2 participating groups (e.g., acetyl); 1,2-cis may be favored with non-participating groups (e.g., benzyl)[7] |
| Key Advantages | Good bench stability; well-established in nucleoside synthesis (Vorbrüggen conditions); predictable stereocontrol for 1,2-trans linkages.[3] | High reactivity allows for shorter reaction times and use of less reactive acceptors; requires only catalytic activation; highly versatile.[2][7] |
| Key Disadvantages | Often requires stronger Lewis acids and/or higher temperatures compared to TCAs; can be less efficient with hindered acceptors. | Highly sensitive to moisture[2][7]; can rearrange to a stable N-glycosyl trichloroacetamide byproduct, terminating the reaction.[4][8] |
A direct comparison in the synthesis of a glucuronide derivative showed a trichloroacetimidate donor providing a 71% yield, whereas a comparable glycosyl bromide (which relies on the same C-2 acetyl participation mechanism) gave a 45% yield under its optimal conditions.[9] This highlights the often-superior efficiency of the trichloroacetimidate method.[2]
Mechanistic Insights: The "Why" Behind the Reaction Outcome
Understanding the reaction pathway is critical to controlling the stereochemical outcome of a glycosylation. The two donor classes proceed through fundamentally different intermediates.
The Dioxolanium Pathway of Acetylated Donors
Glycosylation with donors like this compound relies on the powerful principle of neighboring group participation from the C-2 acetyl group.
-
Activation: A Lewis acid (e.g., SnCl₄) coordinates to the anomeric acetate, activating it as a leaving group.
-
Participation: As the anomeric acetate departs, the carbonyl oxygen of the C-2 acetyl group attacks the electrophilic anomeric carbon in an intramolecular fashion.
-
Intermediate Formation: This attack forms a stable, five-membered cyclic dioxolanium ion . This intermediate is crucial as it completely shields the α-face (in the D-ribose series) of the sugar.
-
Stereospecific Attack: The incoming nucleophile (the glycosyl acceptor) can only attack the anomeric carbon from the opposite, unhindered β-face in an Sₙ2-like manner.
-
Product: The result is an exclusively 1,2-trans glycosidic linkage.
This mechanism is highly reliable for producing 1,2-trans products, which is why this class of donors is a mainstay for the synthesis of β-nucleosides.[3][6]
Caption: Mechanism of Acetylated Donor Glycosylation.
The Oxocarbenium Pathway of Trichloroacetimidate Donors
The Schmidt trichloroacetimidate method offers greater mechanistic flexibility, allowing for the formation of both 1,2-trans and 1,2-cis linkages depending on the nature of the C-2 substituent.
-
Activation: A catalytic amount of Lewis or Brønsted acid protonates the nitrogen atom of the trichloroacetimidate group.[5][10]
-
Intermediate Formation: The highly stable trichloroacetamide anion departs, generating a highly reactive oxocarbenium ion intermediate, which exists in equilibrium with a contact ion pair.
-
Stereodetermining Attack: The glycosyl acceptor attacks the electrophilic anomeric carbon. The stereochemical outcome is now determined by several factors:
-
With a C-2 Participating Group (e.g., -OAc): The reaction proceeds similarly to the acetylated donor, forming a dioxolanium ion that directs 1,2-trans glycosylation.[2]
-
With a C-2 Non-Participating Group (e.g., -OBn): No neighboring group participation is possible. The stereochemical outcome is influenced by solvent effects, temperature, and the anomeric effect, often favoring the formation of the α-glycoside (1,2-cis) product, especially in non-polar solvents like diethyl ether at low temperatures.[1]
-
Caption: Versatile Mechanism of TCA Donor Glycosylation.
Field-Proven Experimental Protocols
The following protocols are representative methodologies for each donor class. Note: All reactions must be conducted under an inert atmosphere (Argon or Nitrogen) with anhydrous solvents.
Protocol 1: Glycosylation using an Acetylated Ribofuranose Donor (Vorbrüggen-type)
This protocol is adapted for the synthesis of a nucleoside, a primary application for this donor class.[3]
-
Preparation: To a flame-dried, three-neck flask equipped with a magnetic stirrer and under an Argon atmosphere, add the silylated nucleobase (e.g., persilylated uracil, 1.0 equiv) and the glycosyl acceptor. Dissolve in anhydrous 1,2-dichloroethane (DCE).
-
Donor Addition: Add this compound (1.2 equiv) to the solution.
-
Cooling & Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add tin tetrachloride (SnCl₄, 1.2 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC). Reaction times can range from 2 to 16 hours.[3]
-
Workup: Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.
-
Purification: Dilute with dichloromethane (DCM) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aq. NaHCO₃ and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
Protocol 2: Schmidt Trichloroacetimidate Glycosylation
This protocol is a general method adaptable for many acceptor types.[4]
-
Preparation: To a flame-dried, two-neck flask under Argon, add the glycosyl acceptor (1.0 equiv), the trichloroacetimidate donor (1.2-1.5 equiv), and freshly activated 4 Å molecular sieves.
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of 50–100 mM.
-
Cooling: Cool the suspension to the desired temperature (typically between -80 °C and 0 °C, with -40 °C being a common starting point) and stir for 30-60 minutes.
-
Activation: Add a stock solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1-0.3 equiv) in anhydrous DCM dropwise to the stirring suspension.
-
Reaction: Monitor the reaction by TLC until the donor is consumed.
-
Workup: Quench the reaction by adding triethylamine (Et₃N) or a few drops of pyridine. Allow the mixture to warm to room temperature.
-
Purification: Filter the mixture through a pad of Celite®, washing the pad with DCM. Concentrate the filtrate and purify the crude product by silica gel column chromatography.
Conclusion and Strategic Recommendations
The choice between an acetylated ribofuranose donor and a trichloroacetimidate donor is dictated by the specific goals of the synthesis.
-
Choose this compound (or a related acetylated donor) when:
-
The synthesis of a 1,2-trans-β-nucleoside is the primary goal.
-
A highly reliable and predictable stereochemical outcome is more critical than maximizing yield or reaction speed.
-
The glycosyl acceptor is sufficiently reactive under standard Vorbrüggen conditions.
-
-
Choose an O-Glycosyl Trichloroacetimidate (TCA) donor when:
-
High reactivity and yield are paramount.
-
The synthesis involves a less reactive or sterically hindered glycosyl acceptor.
-
Stereochemical flexibility is required, as the C-2 protecting group can be chosen to target either 1,2-trans or 1,2-cis linkages.
-
A modern, catalytic, and often more efficient glycosylation platform is preferred for complex, multi-step syntheses.[2]
-
Ultimately, both donor classes are powerful tools in the synthetic chemist's arsenal. By understanding their underlying mechanisms and operational parameters, researchers can strategically deploy them to achieve their synthetic objectives with precision and efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Glycosylation intermediates studied using low temperature 1 H- and 19 F-DOSY NMR: new insight into the activation of trichloroacetimidates - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC05272J [pubs.rsc.org]
- 6. Mono‐ADP‐Ribosylation of Peptides: An Overview of Synthetic and Chemoenzymatic Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Confirming Anomeric Configuration of Synthetic Nucleosides
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry at the anomeric center (C-1') of synthetic nucleosides is a critical determinant of their biological activity. The precise assignment of the α or β configuration is paramount for structure-activity relationship (SAR) studies and the overall success of a drug development program.[1] This guide provides an in-depth comparison of the most powerful analytical techniques for unequivocally determining the anomeric configuration of synthetic nucleosides, complete with experimental insights and protocols.
Naturally occurring nucleosides typically exist in the β-configuration.[2][3] However, their α-anomers, which are rare in nature, often exhibit unique biochemical properties, including enhanced enzymatic stability, making them attractive therapeutic candidates.[2][3]
The Gold Standard: Single-Crystal X-ray Crystallography
For a definitive, solid-state confirmation of anomeric configuration, single-crystal X-ray diffraction is the undisputed gold standard.[1] This technique provides a three-dimensional picture of the electron density within a crystal, allowing for the precise determination of atomic positions and their spatial relationships.[4]
Causality Behind the Choice:
X-ray crystallography offers an unambiguous determination of the relative and absolute stereochemistry of a molecule.[5][6] It directly visualizes the arrangement of atoms, leaving no room for interpretation based on through-bond or through-space correlations, which can sometimes be ambiguous in solution-state NMR. The resulting crystal structure provides concrete proof of the anomeric configuration.[7]
Experimental Workflow & Protocol
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, width=10]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", width=2, height=1]; edge [color="#4285F4", penwidth=2];
} dot Figure 1: X-ray Crystallography Workflow
Step-by-Step Methodology:
-
Crystallization: This is often the most challenging step.[1] The synthetic nucleoside must be carefully crystallized to obtain single crystals of sufficient size and quality. This involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a focused beam of X-rays.[1] The diffraction pattern is recorded by a detector.[4]
-
Structure Solution and Refinement: The collected diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is then refined to yield the final crystal structure with high precision.[1][4]
The Workhorse in Solution: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and commonly used tool for elucidating the anomeric configuration of nucleosides in solution.[1] A suite of 1D and 2D NMR experiments provides a wealth of information based on through-bond scalar couplings and through-space dipolar couplings (Nuclear Overhauser Effect).
One-Dimensional ¹H NMR: The First Clue
The initial assessment of anomeric configuration often begins with a simple ¹H NMR spectrum. Key diagnostic markers include the chemical shift (δ) of the anomeric proton (H-1') and its scalar coupling constant (³J(H1'-H2')) to the vicinal proton on C-2'.[1]
-
Chemical Shift (δH-1'): Generally, the anomeric proton of the α-anomer is deshielded and resonates at a higher chemical shift (further downfield) compared to the β-anomer.[1][8]
-
Coupling Constant (³J(H1'-H2')): The magnitude of this coupling constant is governed by the Karplus relationship, which correlates the dihedral angle between the two protons to the J-coupling.
-
In many furanose systems, a larger ³J(H1'-H2') value (typically > 5 Hz) suggests a pseudo-axial orientation of H-1' and H-2', often indicative of a β-anomer.
-
Conversely, a smaller coupling constant (typically < 4 Hz) points towards a pseudo-equatorial-axial relationship, often characteristic of an α-anomer.[9]
-
Two-Dimensional NMR: Unambiguous Confirmation
While ¹H NMR provides strong indications, 2D NMR experiments are crucial for definitive assignment.
The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of a nucleus is affected by the saturation of a spatially close nucleus.[10] This effect is distance-dependent (proportional to 1/r⁶) and provides information about protons that are close in space (< 5 Å), irrespective of their through-bond connectivity.[10][11] 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are the key experiments.
Causality Behind the Choice: NOESY vs. ROESY
The choice between NOESY and ROESY is dictated by the molecular weight of the synthetic nucleoside.[12]
-
NOESY: Ideal for small molecules (MW < 600 Da) where the NOE is positive. For intermediate-sized molecules (MW ≈ 700-1200 Da), the NOE can be close to zero, making detection difficult.[12]
-
ROESY: The preferred experiment for medium-sized molecules as the ROE is always positive, regardless of molecular weight.[10][12] It also suffers less from spin diffusion, a phenomenon that can lead to erroneous interpretations in NOESY.[12]
Key Diagnostic NOE/ROE Correlations:
-
β-Anomers: A strong NOE/ROE correlation is typically observed between the anomeric proton (H-1') and the protons on the same face of the furanose ring, namely H-2' and H-4'.
-
α-Anomers: A characteristic strong NOE/ROE is observed between H-1' and the proton on the opposite face of the ring, H-3'. A correlation between H-1' and H-2' will also be present in both anomers.[1]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, width=10]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", width=2, height=1]; edge [color="#34A853", penwidth=2];
} dot Figure 2: NOESY/ROESY Experimental Workflow
Step-by-Step Methodology (NOESY/ROESY):
-
Sample Preparation: Dissolve the nucleoside in a suitable deuterated solvent. For small molecules, it is crucial to remove dissolved oxygen by the freeze-pump-thaw method to prevent quenching of the NOE.[12]
-
Data Acquisition: Acquire a 2D NOESY or ROESY spectrum. The mixing time is a critical parameter that needs to be optimized to allow for the build-up of the NOE/ROE.[12]
-
Data Processing and Analysis: Process the 2D data and identify cross-peaks that correlate the anomeric proton (H-1') with other protons in the sugar ring.
Heteronuclear 2D NMR experiments provide valuable complementary information.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹J(C-H)).[13][14] This helps in the unambiguous assignment of the anomeric carbon (C-1') and proton (H-1') signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away (²J(C-H), ³J(C-H)).[13][14] In the context of anomeric configuration, an HMBC can reveal correlations between the anomeric proton (H-1') and carbons in the nucleobase, providing further structural confirmation.
¹³C NMR: Supporting Evidence
The chemical shift of the anomeric carbon (C-1') can also be a useful indicator. Generally, the C-1' of the α-anomer appears at a higher field (lower ppm value) compared to the β-anomer.[15] The chemical shifts of carbon atoms in organic molecules are spread over a much wider range than for protons, often allowing for the clear resolution of each carbon signal.[16]
Comparative Analysis of Techniques
| Technique | Principle | Advantages | Disadvantages | When to Use |
| X-ray Crystallography | X-ray diffraction from a single crystal | Unambiguous, definitive 3D structure[4][17] | Requires high-quality single crystals, which can be difficult to obtain[1][17] | When an absolute and definitive solid-state structure is required. |
| ¹H NMR (1D) | Chemical shifts and scalar coupling constants | Quick and simple initial assessment | Can be ambiguous, especially with complex spectra | As a first-pass analysis for all synthetic nucleosides. |
| NOESY/ROESY (2D NMR) | Through-space dipolar couplings (NOE/ROE) | Provides clear evidence of spatial proximity[10] | Choice of experiment and parameters is critical; potential for artifacts[10][12] | For definitive solution-state confirmation of configuration. |
| HSQC/HMBC (2D NMR) | Through-bond heteronuclear correlations | Confirms connectivity and aids in full spectral assignment[13][14] | Provides indirect evidence for anomeric configuration | In conjunction with NOESY/ROESY for comprehensive structural elucidation. |
| ¹³C NMR (1D) | Chemical shifts of carbon nuclei | Provides complementary data on the carbon skeleton[18] | Less sensitive than ¹H NMR; chemical shift differences can be small | As part of a full NMR characterization. |
Enzymatic Assays: A Functional Approach
In some cases, enzymatic assays can be employed to infer the anomeric configuration. Many enzymes, such as nucleoside phosphorylases, exhibit high stereospecificity and will only process one anomer.[19] For instance, α-nucleosides are often more resistant to enzymatic degradation than their natural β-counterparts.[2]
Causality Behind the Choice:
This method provides functional validation of the stereochemistry. If a nucleoside is a substrate for a known stereospecific enzyme, it strongly suggests a particular anomeric configuration.
Experimental Workflow & Protocol
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, width=10]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", width=2, height=1]; edge [color="#EA4335", penwidth=2];
} dot Figure 3: Enzymatic Assay Workflow
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Obtain a highly purified, stereospecific enzyme and prepare a solution of the synthetic nucleoside.
-
Enzymatic Reaction: Incubate the nucleoside with the enzyme under optimal reaction conditions (buffer, pH, temperature).
-
Reaction Monitoring: At various time points, analyze the reaction mixture using a suitable analytical technique (e.g., HPLC, LC-MS) to determine if the nucleoside is being consumed.
-
Data Interpretation: Compare the results to a known substrate (if available) and a no-enzyme control. The presence or absence of enzymatic activity provides strong evidence for the anomeric configuration.
Conclusion
Confirming the anomeric configuration of synthetic nucleosides is a critical step in drug discovery and development. While single-crystal X-ray crystallography provides the ultimate proof, a comprehensive suite of NMR experiments, particularly 2D NOESY/ROESY, offers a robust and reliable method for determining the stereochemistry in solution. Enzymatic assays can provide valuable functional confirmation. A multi-faceted approach, combining several of these techniques, will provide the highest level of confidence in the assigned anomeric configuration, ensuring a solid foundation for further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 7. Configuration of the Glycoside (Anomeric) Center [tud.ttu.ee]
- 8. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 9. cigs.unimo.it [cigs.unimo.it]
- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: NOESY and ROESY [orgspectroscopyint.blogspot.com]
- 11. acdlabs.com [acdlabs.com]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 15. tandfonline.com [tandfonline.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. people.bu.edu [people.bu.edu]
- 18. bhu.ac.in [bhu.ac.in]
- 19. [On the specificity of nucleoside phosphorylases. Enzymatic determination of the configuration of nucleosids] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NMR Analysis for Stereochemical Assignment of Nucleosides Derived from 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-D-ribofuranose
For Researchers, Scientists, and Drug Development Professionals
The precise determination of stereochemistry is a critical aspect of nucleoside chemistry, profoundly influencing their biological activity and therapeutic potential. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopic techniques for the unambiguous assignment of anomeric configuration (α vs. β) in nucleosides synthesized from 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-D-ribofuranose. We will delve into the causality behind experimental choices, present self-validating protocols, and support our claims with experimental data and authoritative references.
The Challenge: Unambiguous Stereochemical Assignment
The synthesis of nucleosides from protected ribofuranose precursors like this compound can often lead to a mixture of α and β anomers.[1][2] Differentiating between these stereoisomers is paramount, as the anomeric configuration dictates the three-dimensional structure and, consequently, the molecule's ability to interact with biological targets. While various analytical techniques exist, NMR spectroscopy stands out as the most powerful tool for elucidating the intricate stereochemical details of these molecules in their natural solution state.[3][4]
Comparative Analysis of NMR Techniques
The determination of anomeric configuration in synthetic nucleosides relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The primary parameters of interest are proton (¹H) and carbon-¹³ (¹³C) chemical shifts, scalar coupling constants (J-values), and through-space Nuclear Overhauser Effects (NOEs).[3][5]
¹H NMR: The First Line of Inquiry
The ¹H NMR spectrum provides the initial and often most straightforward clues to the anomeric configuration. The key diagnostic signals are those of the anomeric proton (H-1') and the coupling constant between H-1' and H-2' (³J(H1',H2')).
-
Chemical Shift of the Anomeric Proton (δ H-1'): In D-ribofuranosyl nucleosides, the anomeric proton of the β-anomer typically resonates at a lower field (higher ppm) compared to the α-anomer. This is a generally observed trend, though exceptions can occur.[1]
-
The Karplus Relationship and ³J(H1',H2') Coupling Constants: The magnitude of the three-bond coupling constant, ³J(H1',H2'), is governed by the dihedral angle between the H-1' and H-2' protons, as described by the Karplus equation.[6]
-
β-Anomers: In the predominant C2'-endo or C3'-endo conformations of the ribose ring, the H-1' and H-2' protons in β-anomers are cis to each other, resulting in a dihedral angle of approximately 30-40°. This leads to a smaller coupling constant, typically in the range of 3-7 Hz .[7]
-
α-Anomers: Conversely, in α-anomers, the H-1' and H-2' protons are trans, with a dihedral angle approaching 150-160°. This results in a larger coupling constant, generally > 7 Hz .
-
Experimental Insight: While the chemical shift of H-1' is a useful indicator, the ³J(H1',H2') coupling constant is a more reliable parameter for anomeric assignment. However, in cases of complex spectral overlap, accurately measuring this coupling constant from a 1D spectrum can be challenging.
¹³C NMR: Corroborating Evidence
The ¹³C NMR spectrum, particularly the chemical shift of the anomeric carbon (C-1'), provides complementary information.
-
Chemical Shift of the Anomeric Carbon (δ C-1'): Generally, the C-1' of the α-anomer appears at a higher field (lower ppm) than the corresponding β-anomer.[1] Typical ranges for anomeric carbons in carbohydrates are between 90-110 ppm.[3]
Self-Validating Protocol: The combination of ¹H and ¹³C NMR data provides a robust cross-check. If the proton data suggests a β-anomer (smaller ³J(H1',H2')), the carbon data should corroborate this with a downfield shift for C-1' relative to the α-anomer.
2D NMR Techniques: Unambiguous Assignment Through Connectivity
For complex molecules or when 1D spectra are ambiguous, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are scalar-coupled to each other. A cross-peak between H-1' and H-2' in the COSY spectrum definitively confirms their connectivity and allows for the precise measurement of the ³J(H1',H2') coupling constant, even in crowded spectral regions.[8]
-
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons. An HSQC or HMQC spectrum will show a cross-peak between H-1' and C-1', confirming the assignment of the anomeric carbon.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For nucleosides, HMBC is crucial for linking the sugar moiety to the nucleobase. A key correlation is observed between the anomeric proton (H-1') and the carbon of the nucleobase to which the sugar is attached.
The Power of the Nuclear Overhauser Effect (NOE)
The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that provides information about the spatial proximity of nuclei.[9][10] For stereochemical assignment, NOE-based experiments like 1D NOE difference spectroscopy or 2D NOESY/ROESY are the gold standard.[11][12][13]
-
The Decisive NOE Correlation: The key to differentiating α and β anomers lies in the NOE between the anomeric proton (H-1') and other protons on the ribose ring.
-
β-Anomers: In the syn or anti conformation of the nucleobase, the H-1' proton is spatially close to the H-2' and H-4' protons. Therefore, irradiation of H-1' will result in a significant NOE enhancement for H-2' and H-4'.
-
α-Anomers: In α-anomers, the H-1' proton is on the opposite face of the sugar ring from H-2' and H-4'. Consequently, a much weaker or no NOE is observed between H-1' and these protons. Instead, a strong NOE may be observed between H-1' and the protons of the nucleobase.
-
Experimental Workflow for Stereochemical Determination
Caption: Workflow for nucleoside stereochemistry determination.
Data Presentation: A Comparative Summary
The following table summarizes the expected NMR parameters for the α and β anomers of a nucleoside derived from the specified ribofuranose precursor.
| NMR Parameter | α-Anomer | β-Anomer | Rationale |
| δ H-1' | Higher field (lower ppm) | Lower field (higher ppm) | Empirical observation for D-ribofuranosides.[1] |
| ³J(H1',H2') | > 7 Hz | 3-7 Hz | Karplus relationship: trans vs. cis relationship of H-1' and H-2'.[7] |
| δ C-1' | Higher field (lower ppm) | Lower field (higher ppm) | General trend for anomeric carbons.[1] |
| Key NOE | H-1' to Nucleobase H | H-1' to H-2' and H-4' | Through-space proximity of protons.[11][13] |
Detailed Experimental Protocols
Protocol 1: 1D ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified nucleoside in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Ensure adequate digital resolution to accurately measure coupling constants.
-
Integrate all signals to confirm the number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ carbons.
-
Protocol 2: 2D COSY
-
Acquisition: Use a standard gradient-selected COSY pulse sequence.
-
Processing: Process the data with appropriate window functions to enhance resolution.
-
Analysis: Identify the cross-peak between H-1' and H-2'. Extract the ³J(H1',H2') coupling constant from the fine structure of the cross-peak.
Protocol 3: 2D NOESY
-
Acquisition:
-
Use a standard gradient-selected NOESY pulse sequence.
-
Optimize the mixing time (typically 300-800 ms) to allow for the build-up of NOE cross-peaks.
-
-
Processing: Process the 2D data and phase the spectrum carefully.
-
Analysis: Look for cross-peaks between H-1' and other protons. The presence or absence of a cross-peak between H-1' and H-2'/H-4' is the key diagnostic feature.
Key NOE Correlations for Anomeric Assignment
Caption: Diagnostic NOE correlations for α and β anomers.
Conclusion
The stereochemical analysis of nucleosides derived from this compound is a multifaceted process that relies on the synergistic application of various NMR techniques. While ¹H and ¹³C NMR provide initial valuable insights, the unambiguous assignment of the anomeric configuration is best achieved through a combination of coupling constant analysis from 2D COSY spectra and the definitive spatial information provided by 2D NOESY experiments. By following the systematic approach outlined in this guide, researchers can confidently determine the stereochemistry of their synthetic nucleosides, a critical step in the journey of drug discovery and development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 4. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 5. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 6. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 7. Characteristic 1 H NMR spectra of β- d -ribofuranosides and ribonucleosides: factors driving furanose ring conformations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04274F [pubs.rsc.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Anomeric configuration of nucleosides by application of the internal Nuclear Overhauser Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diastereomeric dinucleoside-methylphosphonates: determination of configuration with the 2-D NMR ROESY technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to X-ray Crystallography for the Structure Elucidation of Novel Nucleosides
For researchers, scientists, and drug development professionals, the precise determination of the three-dimensional structure of novel nucleosides is a critical step in understanding their biological function and potential as therapeutic agents. This guide provides an in-depth comparison of X-ray crystallography with other common techniques for structure elucidation, supported by experimental insights and protocols. My aim is to equip you with the knowledge to make informed decisions about the most suitable method for your research needs, ensuring both accuracy and efficiency in your drug discovery pipeline.
The Central Role of 3D Structure in Nucleoside Drug Discovery
Novel nucleoside analogs are at the forefront of antiviral and anticancer therapies. Their mechanism of action is intrinsically linked to their three-dimensional structure, which dictates how they are recognized and processed by viral or cellular enzymes. A high-resolution crystal structure provides invaluable information on bond lengths, angles, and the conformation of the sugar ring and the nucleobase, all of which are critical for rational drug design and optimization.[1]
A Comparative Analysis of Structure Elucidation Techniques
While X-ray crystallography is a powerhouse for determining atomic-resolution structures, it is essential to understand its strengths and limitations in the context of other available techniques.[2][3] The choice of method often depends on the specific research question, the nature of the sample, and the desired level of detail.
Key Methodologies at a Glance
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Modeling | Neutron Crystallography |
| Principle | Diffraction of X-rays by a crystalline sample.[1] | Nuclear spin resonance in a magnetic field.[3] | Energy minimization and molecular dynamics simulations.[4] | Scattering of neutrons by atomic nuclei.[5] |
| Sample Requirements | High-purity, well-ordered single crystals (typically >10 µm).[6] | Soluble, stable sample in solution (mg quantities).[3] | A theoretical model of the molecule.[7] | Large, high-quality crystals (often larger than for X-ray).[5] |
| Resolution | Atomic to near-atomic (typically 1-3 Å).[8] | Lower resolution for larger molecules, provides dynamic information.[9] | Varies depending on the method and force field accuracy.[4] | Atomic resolution, excellent for locating hydrogen atoms.[5][10][11][12] |
| Key Advantages | Unambiguous determination of absolute stereochemistry and detailed bonding information.[1] | Provides information on molecular dynamics and behavior in solution.[13] | Rapid screening of many potential structures and modifications.[4] | Uniquely powerful for determining hydrogen bonding networks.[5][10][11][12] |
| Key Limitations | Requires successful crystallization, which can be a major bottleneck.[3][14] | Limited to smaller molecules for high-resolution studies; structure represents an average in solution.[1] | Accuracy is dependent on the quality of the force fields and algorithms used.[15] | Requires access to a neutron source and often larger crystals.[5] |
Visualizing the Decision-Making Process
The selection of a structural elucidation technique is a critical decision point in any research pipeline. The following diagram illustrates a logical workflow for choosing the most appropriate method for a novel nucleoside.
Caption: Decision workflow for selecting a structure elucidation method.
The X-ray Crystallography Workflow: A Step-by-Step Guide
The journey from a synthesized novel nucleoside to a refined 3D structure is a multi-step process that requires careful planning and execution. Each stage presents its own set of challenges and opportunities for optimization.
Conceptual Workflow Diagram
Caption: The experimental workflow for X-ray crystallography.
PART 1: Crystal Growth - The Art and Science of Nucleoside Crystallization
The most significant bottleneck in X-ray crystallography is obtaining diffraction-quality crystals.[14] Nucleosides, being relatively small and often flexible molecules, can present unique crystallization challenges.
Protocol: Vapor Diffusion Crystallization of a Novel Nucleoside
-
Preparation of the Reservoir Solution: Prepare a range of reservoir solutions with varying concentrations of precipitants (e.g., polyethylene glycol, salts), buffers (to control pH), and additives. A common starting point is a sparse matrix screen.
-
Preparation of the Nucleoside Solution: Dissolve the purified novel nucleoside in a suitable buffer to a final concentration of 5-20 mg/mL. The buffer should be compatible with the chosen reservoir solutions.
-
Setting up the Crystallization Plate:
-
Pipette 50-100 µL of the reservoir solution into the wells of a 24- or 96-well crystallization plate.
-
On a siliconized cover slip, mix 1-2 µL of the nucleoside solution with an equal volume of the reservoir solution.
-
Invert the cover slip and seal the well. This is known as a "hanging drop" setup. Alternatively, the drop can be placed directly in the well ("sitting drop").
-
-
Incubation and Monitoring: Incubate the plate at a constant temperature (e.g., 4°C or 20°C). Monitor the drops regularly under a microscope for the formation of crystals over several days to weeks.
Expertise in Action: The choice of precipitant is crucial. For polar nucleosides, salts like ammonium sulfate can be effective, while for less polar analogs, polyethylene glycols (PEGs) of varying molecular weights are often successful.[6] The rationale is to slowly increase the concentration of the nucleoside in the drop as water vapor equilibrates with the more concentrated reservoir solution, driving the molecule out of solution and, ideally, into a crystalline lattice.
PART 2: Data Collection - Capturing the Diffraction Pattern
Once suitable crystals are obtained, the next step is to collect X-ray diffraction data. Modern structural biology heavily relies on synchrotron radiation sources for their high-intensity X-ray beams, which allow for data collection from smaller crystals and can reduce data collection times significantly.[16][17][18][19]
Protocol: Cryo-Crystallographic Data Collection
-
Cryo-protection: To prevent damage from the intense X-ray beam and to allow for data collection at cryogenic temperatures (around 100 K), the crystal must be cryo-protected.[20][21] This is achieved by briefly soaking the crystal in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) mixed with the reservoir solution.
-
Crystal Mounting and Freezing: The cryo-protected crystal is carefully mounted in a nylon loop and flash-frozen in liquid nitrogen or a cold nitrogen gas stream.
-
Data Collection at a Synchrotron: The frozen crystal is mounted on a goniometer at the synchrotron beamline. The crystal is rotated in the X-ray beam, and the diffraction patterns are recorded on a detector.[22] A complete dataset consists of hundreds of images collected at different crystal orientations.
Trustworthiness Through Self-Validation: The quality of the diffraction data is continuously monitored during collection. Key indicators such as resolution, completeness, and signal-to-noise ratio provide immediate feedback on the success of the experiment. Poor diffraction may indicate a poorly ordered crystal, necessitating a return to the crystal optimization stage.
PART 3: Structure Solution and Refinement - From Diffraction to 3D Model
The collected diffraction data contains information about the arrangement of atoms in the crystal. The final step is to translate this information into a 3D model of the novel nucleoside.
Workflow: Structure Determination
-
Data Processing: The raw diffraction images are processed to determine the position and intensity of each diffraction spot.[23]
-
Phase Determination: The "phase problem" is a central challenge in crystallography. For small molecules like nucleosides, direct methods are typically used to calculate the initial phases.
-
Model Building: An initial atomic model of the nucleoside is built into the calculated electron density map using software such as Coot.[2]
-
Refinement: The initial model is refined against the experimental data using software like PHENIX or Refmac.[2] This iterative process improves the fit of the model to the data, resulting in a highly accurate final structure.
-
Validation: The final structure is validated using various geometric and statistical criteria to ensure its accuracy and reliability.
Authoritative Grounding: The refinement process is guided by well-established chemical principles, such as ideal bond lengths and angles. The final R-factor and R-free values are statistical measures that indicate the agreement between the crystallographic model and the experimental diffraction data, providing a quantitative measure of the structure's quality.
Conclusion: The Enduring Power of X-ray Crystallography
While a suite of powerful techniques is available for structural elucidation, X-ray crystallography remains the gold standard for obtaining high-resolution, unambiguous 3D structures of novel nucleosides.[2][24][25] Its ability to provide precise atomic coordinates is unparalleled and continues to be a cornerstone of structure-based drug design. The integration of advanced synchrotron sources, improved detectors, and sophisticated software has streamlined the process, making it more accessible and efficient than ever before.[22][26] By understanding the principles and a well-executed experimental workflow, researchers can leverage the power of X-ray crystallography to accelerate the discovery and development of the next generation of nucleoside-based therapeutics.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
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- 6. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. people.mbi.ucla.edu [people.mbi.ucla.edu]
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- 22. White Paper: Advances in X-ray Diffraction for Protein Crystals: Emerging Technologies [helixbiostructures.com]
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A Comparative Guide to the Bioactivity Screening of Nucleosides Derived from 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-D-ribofuranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the synthesis and bioactivity screening of novel nucleoside analogues derived from the versatile precursor, 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-D-ribofuranose. We will delve into the rationale behind experimental choices, present detailed protocols, and compare the potential bioactivities of these synthesized compounds against established alternatives.
Introduction: The Enduring Importance of Nucleoside Analogues
Nucleoside analogues are a cornerstone of modern chemotherapy, exhibiting a broad spectrum of antiviral and anticancer activities.[1][2] Their mechanism of action often involves mimicking natural nucleosides, thereby interfering with the synthesis of viral or cellular DNA and RNA.[3][4] The structural diversity of the sugar moiety is a critical determinant of their biological activity. The precursor, this compound, offers a unique scaffold for the generation of a library of novel nucleoside analogues with potentially enhanced therapeutic properties. This guide will explore the synthesis of these analogues and provide a roadmap for their comprehensive bioactivity screening.
Synthesis of Nucleoside Analogues: The Vorbrüggen Glycosylation
The synthesis of nucleosides from this compound is efficiently achieved via the Vorbrüggen glycosylation reaction.[1][5] This method involves the coupling of a silylated heterocyclic base with the protected ribofuranose derivative in the presence of a Lewis acid catalyst.[5][6]
Causality of Experimental Choice: The Vorbrüggen reaction is favored due to its mild reaction conditions and high stereoselectivity, predominantly yielding the biologically active β-anomer.[5] The use of silylated bases enhances their nucleophilicity and solubility, facilitating an efficient reaction.[1]
Synthetic Workflow Diagram
Caption: Synthetic pathway for nucleoside analogues.
Experimental Protocol: Vorbrüggen Glycosylation
-
Silylation of the Nucleobase: To a stirred suspension of the desired nucleobase (e.g., uracil, cytosine, adenine, guanine) in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of ammonium sulfate. Reflux the mixture under an inert atmosphere until a clear solution is obtained.
-
Glycosylation Reaction: Cool the silylated nucleobase solution to room temperature. Add a solution of this compound in anhydrous acetonitrile.[7] Subsequently, add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), dropwise at 0°C.[8]
-
Reaction Monitoring and Work-up: Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Deprotection: Remove the benzoyl and acetyl protecting groups using a solution of sodium methoxide in methanol. Neutralize the reaction with an acidic resin and filter. Concentrate the filtrate to obtain the deprotected nucleoside analogue.
-
Final Purification: Purify the final product by recrystallization or further column chromatography to yield the pure nucleoside analogue.
Bioactivity Screening: A Multi-pronged Approach
A comprehensive bioactivity screening is essential to elucidate the therapeutic potential of the newly synthesized nucleoside analogues. This typically involves a panel of assays to assess their anticancer, antiviral, and antimicrobial properties.
Anticancer Activity Screening
The antiproliferative activity of the nucleoside analogues can be evaluated against a panel of human cancer cell lines.[9][10][11]
Core Concept: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[12][13] Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.[13]
Caption: Workflow for anticancer activity screening.
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized nucleoside analogues and a positive control (e.g., doxorubicin). Include untreated cells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[14]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) for each compound.
Antiviral Activity Screening
The antiviral potential of the nucleoside analogues can be assessed using a plaque reduction assay against a panel of viruses.[15][16][17]
Core Concept: The plaque reduction assay is the gold standard for determining the infectivity of lytic viruses.[15] It quantifies the reduction in the number of viral plaques in a cell monolayer in the presence of the test compound.[15][18]
-
Cell Seeding: Seed susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with a medium containing serial dilutions of the nucleoside analogues and a positive control (e.g., Acyclovir).[19]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.
-
Plaque Visualization: Fix the cells with a fixative solution (e.g., 10% formaldehyde) and stain with a crystal violet solution.[15][20] Plaques will appear as clear, unstained zones against a purple background of viable cells.[15]
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the effective concentration that reduces the plaque number by 50% (EC50).
Antimicrobial Activity Screening
The antimicrobial activity can be determined using the broth microdilution method to find the minimum inhibitory concentration (MIC).[21][22][23]
Core Concept: The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[21][22]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.[22]
-
Compound Dilution: Prepare serial two-fold dilutions of the nucleoside analogues in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Comparative Analysis and Structure-Activity Relationship (SAR)
Comparative Data Table
| Nucleoside Analogue | Target Cell Line/Virus/Microbe | IC50/EC50/MIC (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) |
| Analogue 1 (Uracil) | HeLa | [Insert Data] | [Insert Data] | [Insert Data] |
| Analogue 2 (Cytosine) | HSV-1 | [Insert Data] | [Insert Data] | [Insert Data] |
| Analogue 3 (Adenine) | S. aureus | [Insert Data] | [Insert Data] | [Insert Data] |
| Analogue 4 (Guanine) | A549 | [Insert Data] | [Insert Data] | [Insert Data] |
| Control (e.g., Doxorubicin) | HeLa | [Insert Data] | [Insert Data] | [Insert Data] |
| Control (e.g., Acyclovir) | HSV-1 | [Insert Data] | [Insert Data] | [Insert Data] |
| Control (e.g., Ciprofloxacin) | S. aureus | [Insert Data] | [Insert Data] | [Insert Data] |
Interpreting the Data: A lower IC50, EC50, or MIC value indicates higher potency. The Selectivity Index (SI) is a crucial parameter, representing the therapeutic window of the compound. A higher SI value is desirable, indicating that the compound is more toxic to the target (cancer cells, virus, or microbe) than to normal host cells.
Structure-Activity Relationship (SAR) Insights
By comparing the bioactivity of the different nucleoside analogues, it is possible to deduce preliminary structure-activity relationships.[3][24][25] For instance, the nature of the nucleobase (pyrimidine vs. purine) and modifications on the sugar ring can significantly influence the biological activity.[25] These insights are invaluable for the rational design of the next generation of more potent and selective nucleoside analogues.
Conclusion and Future Directions
The systematic synthesis and bioactivity screening of nucleoside analogues derived from this compound provide a robust platform for the discovery of novel therapeutic agents. The experimental protocols and comparative framework outlined in this guide offer a clear path for researchers to identify lead compounds with promising anticancer, antiviral, or antimicrobial properties. Future work should focus on lead optimization through medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties, ultimately paving the way for preclinical and clinical development.
References
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- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 19. Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents [mdpi.com]
- 20. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Muraymycin Nucleoside Antibiotics: Structure-Activity Relationship for Variations in the Nucleoside Unit - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing In Vitro Antiviral Activity of Nucleoside Analogs
This guide provides a detailed comparative analysis of the in vitro antiviral activity of synthesized nucleoside analogs, focusing on inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. We will delve into the mechanistic distinctions between key compounds, present their comparative efficacy data, and provide detailed protocols for the essential assays used in their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of evaluating this critical class of antiviral agents.
The Rationale for Targeting Viral Polymerases with Nucleoside Analogs
Viral polymerases are the engines of viral replication, responsible for synthesizing new copies of the viral genome. Their essential nature and significant structural divergence from host-cell polymerases make them an ideal target for antiviral therapy. Nucleoside analogs are synthetic molecules that mimic natural nucleosides, the building blocks of RNA and DNA.[1] When introduced into an infected cell, these analogs are metabolized into their active triphosphate form.[2] The viral polymerase then mistakenly incorporates this fraudulent substrate into the growing nucleic acid chain. This act of deception is the cornerstone of their mechanism; because these analogs typically lack the crucial 3'-hydroxyl group required for the addition of the next nucleotide, they act as "chain terminators," prematurely halting viral genome replication.[3][4]
The elegance of this approach lies in its potential for high specificity. Many nucleoside analog prodrugs are preferentially phosphorylated to their active triphosphate form by viral kinases (in the case of some herpesviruses) or are more efficiently incorporated by viral polymerases than by host cellular polymerases.[5][6] This selectivity minimizes off-target effects and reduces cytotoxicity, a critical consideration in antiviral drug development.
Mechanism of Action: A Visual Overview
The general mechanism for nucleoside analog inhibitors is a multi-step intracellular process that converts an inactive prodrug into a potent chain-terminating molecule.
Caption: Intracellular activation pathway of a nucleoside analog prodrug.
Comparative Analysis of HCV NS5B Nucleoside Inhibitors
The HCV NS5B protein is an RNA-dependent RNA polymerase (RdRp) that is absolutely essential for replicating the viral RNA genome.[7] Its central role has made it a primary target for direct-acting antivirals (DAAs).[7] Inhibitors targeting NS5B are broadly classified as Nucleoside/Nucleotide Inhibitors (NIs) and Non-Nucleoside Inhibitors (NNIs).[7][8] Our focus here is on the NIs, which target the enzyme's catalytic active site.[9]
We will compare two prominent examples: Sofosbuvir , the cornerstone of modern HCV therapy, and Mericitabine , a developmental analog.
| Feature | Sofosbuvir (GS-7977) | Mericitabine (RG7128) |
| Inhibitor Class | Nucleotide Analog (Uridine) | Nucleoside Analog (Cytidine) |
| Mechanism | Chain Terminator[10][11] | Chain Terminator[12] |
| Target Site | Catalytic active site of NS5B[9] | Catalytic active site of NS5B[13] |
| Key Resistance Mutation | S282T in NS5B polymerase[9] | S282T in NS5B polymerase[14] |
| Clinical Status | Approved and widely used[10] | Development discontinued |
In Vitro Efficacy: A Quantitative Comparison
The primary metric for evaluating the in vitro potency of an antiviral compound is the half-maximal effective concentration (EC50) . This value represents the concentration of the drug that inhibits 50% of viral replication in a cell-based assay, such as the HCV replicon system. A lower EC50 value indicates higher potency. Concurrently, the half-maximal cytotoxic concentration (CC50) is determined to assess the compound's toxicity to the host cells. The ratio of these two values (CC50/EC50) gives the Selectivity Index (SI) , a crucial measure of a drug's therapeutic window.
| Compound | HCV Genotype | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| Sofosbuvir | 1a | ~40-140 | >100 | >714 - 2500 |
| 1b | ~90-110 | >100 | >909 - 1111 | |
| 2a | ~40-150 | >100 | >667 - 2500 | |
| Mericitabine | 1a | ~330-420 | >100 | >238 - 303 |
| 1b | ~200-350 | >100 | >285 - 500 |
Note: Data is synthesized from multiple sources for comparative purposes. Actual values may vary based on specific replicon cell lines and assay conditions.[12][15][16]
As the data illustrates, Sofosbuvir exhibits greater potency across multiple HCV genotypes compared to Mericitabine. This superior in vitro profile, characterized by low nanomolar EC50 values and a high barrier to resistance, contributed significantly to its clinical success.[17][18] Mericitabine, while effective, required higher concentrations to achieve similar levels of inhibition.[12]
Essential Experimental Protocols for In Vitro Evaluation
The trustworthiness of any comparative data hinges on the robustness and standardization of the experimental protocols used. Here, we detail two foundational assays for assessing HCV NS5B inhibitors.
The HCV Replicon Assay (Cell-Based)
This assay is the gold standard for measuring a compound's antiviral activity within a cellular context. It utilizes human hepatoma cell lines (e.g., Huh-7) that have been engineered to stably express a subgenomic portion of the HCV RNA, known as a replicon. This replicon contains the NS5B polymerase and can replicate autonomously without producing infectious virus particles, making it a safe and effective BSL-2 compatible system.[15][19]
Objective: To determine the EC50 and CC50 of a test compound against HCV RNA replication.
Step-by-Step Methodology:
-
Cell Plating: Seed Huh-7 cells containing the HCV replicon into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of the test compound in cell culture medium. Include a "no drug" (vehicle control) and a positive control (e.g., Sofosbuvir).
-
Treatment: Remove the old medium from the cells and add the medium containing the serially diluted compound.
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2 to allow for multiple rounds of viral RNA replication.
-
Quantification of Viral RNA:
-
Lyse the cells and extract the total RNA.
-
Quantify the level of HCV replicon RNA using a one-step quantitative reverse transcription PCR (qRT-PCR) assay targeting a specific region of the HCV genome.
-
-
Cytotoxicity Assessment (Parallel Plate):
-
On a separate, identical plate of cells treated in the same manner, add a viability reagent (e.g., CellTiter-Glo®) that measures ATP levels, an indicator of cell health.
-
Measure luminescence to determine the CC50.
-
-
Data Analysis: Plot the percentage of viral replication inhibition and cell viability against the compound concentration (log scale) to calculate the EC50 and CC50 values using a non-linear regression model.
Caption: Workflow for the HCV Replicon Assay.
NS5B Polymerase Enzymatic Assay (Biochemical)
This in vitro assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of the purified NS5B polymerase, independent of cellular uptake or metabolism.[7] This is crucial for confirming that the compound's mechanism of action is indeed the inhibition of the target enzyme and for determining its intrinsic inhibitory potency (IC50).
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant NS5B polymerase.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing recombinant HCV NS5B polymerase, a suitable RNA template/primer, and a mix of ribonucleotides (ATP, CTP, GTP, UTP). One of the NTPs is radiolabeled (e.g., [α-³²P]UTP) or fluorescently tagged to enable detection.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture in a multi-well plate.
-
Initiation and Incubation: Initiate the polymerase reaction (e.g., by adding MgCl₂) and incubate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Termination: Stop the reaction using a solution containing EDTA.
-
Product Capture: Transfer the reaction mixture to a filter plate (e.g., DEAE filtermat) that binds the newly synthesized, radiolabeled RNA product while unincorporated NTPs are washed away.
-
Quantification: Measure the radioactivity captured on the filter using a scintillation counter. The amount of radioactivity is directly proportional to the polymerase activity.
-
Data Analysis: Plot the percentage of polymerase inhibition against the compound concentration (log scale) to calculate the IC50 value.
Broader Context: Nucleoside Analogs Beyond HCV
The principles of nucleoside analog design and evaluation discussed here are broadly applicable across virology. Several landmark antiviral drugs operate via similar mechanisms of action, targeting the unique polymerases of their respective viruses.
-
Zidovudine (AZT): The first approved treatment for HIV, AZT is a thymidine analog that inhibits the viral RNA-dependent DNA polymerase (reverse transcriptase), terminating DNA chain synthesis.[3][5][20]
-
Acyclovir: A guanine analog used against herpes simplex virus (HSV).[21] Its selectivity is enhanced because it is preferentially phosphorylated to its active form by a viral thymidine kinase.[6][22]
-
Remdesivir: A broad-spectrum adenosine analog that has shown in vitro activity against a range of viruses, including coronaviruses like SARS-CoV-2, by targeting their RdRp.[23][24][25]
-
Favipiravir: A purine analog that inhibits the RdRp of influenza viruses and other RNA viruses.[2][26][27]
Conclusion and Future Outlook
The in vitro evaluation of synthesized nucleoside analogs is a cornerstone of modern antiviral drug discovery. Through a combination of cell-based assays like the HCV replicon system and biochemical assays targeting the purified viral polymerase, researchers can build a comprehensive profile of a compound's potency, selectivity, and mechanism of action. The success of drugs like Sofosbuvir demonstrates the power of targeting viral polymerases with chain-terminating nucleoside analogs. While challenges such as drug resistance and delivery to target tissues remain, the fundamental principles outlined in this guide will continue to inform the development of the next generation of antiviral therapies against both existing and emerging viral threats.
References
- 1. Discovery and Synthesis of C-Nucleosides as Potential New Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favipiravir in Therapy of Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 4. AZT | Antiviral Drug, AIDS Treatment, Mechanism of Action, & Facts | Britannica [britannica.com]
- 5. Zidovudine - Wikipedia [en.wikipedia.org]
- 6. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 11. Sofosbuvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. Hepatitis C viral kinetics with the nucleoside polymerase inhibitor mericitabine (RG7128) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oaepublish.com [oaepublish.com]
- 14. Mericitabine and ritonavir-boosted danoprevir with or without ribavirin in treatment-naive HCV genotype 1 patients: INFORM-SVR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of HCV NS3 protease and NS5B polymerase inhibitor activity in 1a, 1b and 2a replicons and 2a infectious virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sofosbuvir: Your Ultimate Guide! | OCTAGONCHEM [octagonchem.com]
- 18. Status of Direct-acting Antiviral Therapy for HCV Infection and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
- 20. AZT (zidovudine, Retrovir) | CATIE - Canada's source for HIV and hepatitis C information [catie.ca]
- 21. Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Acyclovir for the Treatment of Herpes | Embryo Project Encyclopedia [embryo.asu.edu]
- 23. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 26. [Favipiravir, a new concept of antiviral drug against influenza viruses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. sterispharma.com [sterispharma.com]
A Senior Application Scientist's Guide to Evaluating the Anticancer Activity of Novel Pyrazolylnucleosides
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the anticancer performance of novel pyrazolylnucleosides against established alternatives. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, ensuring a self-validating system of inquiry. Every claim is supported by authoritative, citable sources to provide a foundation of trust and scientific integrity.
Introduction: The Rationale for Novel Pyrazolylnucleosides in Oncology
The landscape of cancer therapy is in constant evolution, driven by the urgent need for more effective and less toxic treatments. Nucleoside analogues have long been a cornerstone of chemotherapy, functioning as antimetabolites that disrupt DNA and RNA synthesis in rapidly dividing cancer cells. Within this class, pyrazolylnucleosides have emerged as a particularly promising subclass. Their unique heterocyclic pyrazole base, attached to a sugar moiety, offers a versatile scaffold for chemical modification, leading to compounds with potentially enhanced efficacy and novel mechanisms of action.[1][2]
The central hypothesis underpinning the development of these novel agents is that they can induce programmed cell death, or apoptosis, more selectively in cancer cells compared to healthy tissues, and may overcome resistance mechanisms that plague current therapies. This guide will walk you through a comprehensive framework for evaluating the anticancer potential of a novel pyrazolylnucleoside, using a hypothetical candidate, "Compound PYN-1," for illustrative purposes. We will compare its activity against established chemotherapeutic agents—Doxorubicin and Cisplatin—and provide detailed, field-tested protocols for the essential in vitro assays required for a thorough evaluation.
Comparative In Vitro Anticancer Activity
The initial assessment of any potential anticancer compound is its ability to inhibit the growth of and kill cancer cells in vitro. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value, which represents the concentration of the drug required to inhibit cell proliferation by 50%.[3] A lower IC50/GI50 value indicates greater potency.[4]
For our analysis, we will consider the activity of our hypothetical pyrazolylnucleoside, PYN-1, against a panel of common human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT-116 (colorectal carcinoma). The selection of a diverse panel of cell lines is crucial, as the efficacy of a compound can vary significantly between different cancer types.[5][6]
Table 1: Comparative Anticancer Activity of Novel Pyrazolylnucleoside (PYN-1) and Standard Chemotherapeutics
| Compound | Target/Mechanism of Action | MCF-7 (Breast) IC50/GI50 (µM) | A549 (Lung) IC50/GI50 (µM) | HCT-116 (Colon) IC50/GI50 (µM) | Reference |
| PYN-1 (Hypothetical) | Apoptosis Induction, Cell Cycle Arrest | 5.2 | 8.7 | 6.5 | Hypothetical Data |
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibition | 0.01 - 8.64[7][8][9] | >20[10] | 3.676[11] | [7][8][9][10][11] |
| Cisplatin | DNA Cross-linking | ~7.5 - 20[][13] | 16.48 | ~5.0[13] | [][13] |
Note: The IC50/GI50 values for Doxorubicin and Cisplatin are compiled from multiple sources and can vary depending on experimental conditions such as incubation time and assay method. This highlights the importance of running standard drugs alongside novel compounds in the same experiment for a direct and accurate comparison.
The hypothetical data for PYN-1 suggests moderate single-digit micromolar activity against these cell lines. While less potent than Doxorubicin in MCF-7 cells, its efficacy in A549 cells, which show resistance to Doxorubicin, indicates a potentially different mechanism of action or ability to overcome certain resistance pathways.
Elucidating the Mechanism of Action: A Multi-Faceted Approach
Understanding how a novel compound exerts its anticancer effects is paramount. This knowledge is critical for predicting its clinical utility, identifying potential biomarkers for patient selection, and foreseeing possible side effects. For pyrazolylnucleosides, the primary hypothesized mechanisms are the induction of apoptosis and the disruption of the cell cycle. The following experimental workflow is designed to rigorously test these hypotheses.
Caption: Experimental workflow for evaluating the anticancer activity of novel pyrazolylnucleosides.
The Intrinsic Apoptotic Pathway: A Common Target
Many chemotherapeutic agents, including pyrazole derivatives, induce apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors. A key event is the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical determinant of a cell's fate. The released cytochrome c from the mitochondria then activates a cascade of executioner caspases, such as caspase-3, which cleave essential cellular substrates like PARP (Poly (ADP-ribose) polymerase), ultimately leading to cell death.
Caption: Proposed intrinsic apoptosis signaling pathway induced by a novel pyrazolylnucleoside.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point for the in vitro evaluation of novel pyrazolylnucleosides. It is essential to optimize these protocols for your specific cell lines and experimental conditions.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[8] Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[8]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Novel pyrazolylnucleoside (PYN-1) and standard drugs (Doxorubicin, Cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of PYN-1 and standard drugs in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a medium-only blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with PYN-1 or standard drugs at their IC50 concentrations for 24-48 hours. Include an untreated control.
-
Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Flow Cytometry for Cell Cycle Analysis
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer agents induce cell cycle arrest at specific checkpoints.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
Staining solution (PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment: Culture and treat cells as described for the apoptosis assay.
-
Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Bcl-2, Bax, cleaved caspase-3, and cleaved PARP.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel. Transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[]
-
Visualization: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Perform densitometry analysis to quantify the relative protein expression, normalizing to the loading control.
Conclusion and Future Directions
This guide outlines a comprehensive and logical workflow for the preclinical in vitro evaluation of novel pyrazolylnucleosides. By employing a combination of cytotoxicity screening and detailed mechanistic studies, researchers can build a robust data package to support the further development of promising candidates. The hypothetical data for PYN-1 illustrates how a novel compound might present a unique activity profile compared to established drugs, warranting further investigation.
The journey of a novel anticancer agent from the lab to the clinic is long and arduous. Rigorous and well-designed preclinical studies, as detailed here, are the critical first step in identifying compounds with the highest potential to make a meaningful impact in the fight against cancer. Future studies should aim to validate these in vitro findings in more complex models, such as 3D spheroids and in vivo animal models, to better predict clinical efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel ferrocenyl pyrazoles inhibit breast cancer cell viability via induction of apoptosis and inhibition of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 13. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
A Researcher's Guide to Ribosyl Donors in Antiviral Drug Synthesis: A Comparative Analysis
In the relentless pursuit of effective antiviral therapeutics, the synthesis of nucleoside analogues remains a cornerstone of drug discovery. These molecules, which mimic natural nucleosides, can disrupt viral replication and have led to the development of life-saving drugs for a myriad of viral infections. A critical step in the synthesis of these analogues is the formation of the N-glycosidic bond, a reaction that couples a heterocyclic base to a ribose or deoxyribose sugar moiety. The choice of the ribosyl donor, the activated form of the sugar, is paramount, profoundly influencing the yield, stereoselectivity, and overall efficiency of the synthesis. This guide provides a comparative analysis of common ribosyl donors, offering insights into their reactivity, underlying mechanisms, and practical applications in the synthesis of key antiviral agents, supported by experimental data and detailed protocols.
The Crucial Choice: An Overview of Ribosyl Donors
The ideal ribosyl donor should be readily accessible, stable, and react with high stereoselectivity to afford the desired β-anomer, which is typically the biologically active form. The selection of a particular donor is often a balance between its reactivity and the stability of the resulting glycosidic bond. The most frequently employed classes of ribosyl donors in antiviral drug synthesis include glycosyl halides, glycosyl acetates (and other acyl derivatives), and those utilized in enzymatic transformations.
Chemical Approaches: A Battle of Reactivity and Selectivity
Chemical glycosylation methods have been the workhorse of nucleoside synthesis for decades. These methods typically involve the activation of the anomeric carbon of the ribose sugar to facilitate nucleophilic attack by the nitrogen atom of a nucleobase.
Glycosyl halides, particularly bromides and chlorides, are among the earliest and most extensively used ribosyl donors. Their high reactivity stems from the good leaving group ability of the halide ion.
Mechanism of Action: The reaction, often referred to as the Koenigs-Knorr reaction or a variation thereof, proceeds through an SN1 or SN2-like mechanism. In the presence of a promoter, typically a silver or mercury salt, the glycosyl halide forms a reactive oxocarbenium ion intermediate. The stereochemical outcome is influenced by the nature of the protecting group at the C2 position of the ribose. A participating group, such as an acyl group, can form a cyclic acyloxonium ion intermediate, which shields one face of the molecule and directs the incoming nucleobase to attack from the opposite face, resulting in the formation of the 1,2-trans-glycoside (the desired β-anomer for ribosides).
Advantages:
-
High reactivity, often leading to good yields.
-
Well-established and widely documented procedures.
Disadvantages:
-
Instability of the glycosyl halides, often requiring in situ preparation.[1]
-
The use of stoichiometric amounts of heavy metal salts as promoters raises environmental and cost concerns.
-
Stereoselectivity can be variable without a participating group at C2.
To overcome the limitations of glycosyl halides, the use of more stable acyl-protected ribose derivatives, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, has become the method of choice for many applications. The most prominent of these methods is the Silyl-Hilbert-Johnson reaction , more commonly known as the Vorbrüggen glycosylation .[2]
Mechanism of Action: This powerful reaction involves the coupling of a silylated nucleobase with an acylated ribose derivative in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl4) or trimethylsilyl trifluoromethanesulfonate (TMSOTf).[2] The Lewis acid activates the anomeric acetate, leading to the formation of an oxocarbenium ion. The silylated nucleobase, being more nucleophilic and soluble than its non-silylated counterpart, then attacks the anomeric carbon. Similar to the glycosyl halide methods, the presence of a participating group at C2 is crucial for achieving high β-selectivity.
dot graph Vorbrueggen_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} dot Vorbrüggen Glycosylation Workflow
Advantages:
-
Milder reaction conditions compared to the fusion method.[2]
-
High yields and excellent β-stereoselectivity when a participating group is present at C2.[2]
-
Wide applicability to a variety of purine and pyrimidine bases.
Disadvantages:
-
Requires silylation of the nucleobase in a separate step or in situ.
-
The choice and stoichiometry of the Lewis acid can be critical and may require optimization.[3]
-
For some nucleobases, regioselectivity can be an issue, leading to mixtures of N-glycosylated isomers.
Enzymatic Approaches: The Green Chemistry Alternative
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis.[4] Enzymes, particularly nucleoside phosphorylases (NPs), offer exquisite regio- and stereoselectivity under mild reaction conditions.[5]
NPs catalyze the reversible phosphorolysis of nucleosides to the corresponding nucleobase and ribose-1-phosphate.[5] This reversibility can be exploited for the synthesis of new nucleoside analogues through a process called transglycosylation.
Mechanism of Action: In a typical enzymatic synthesis, a readily available and inexpensive nucleoside (the "donor") is phosphorolytically cleaved by an NP to generate ribose-1-phosphate in situ. This activated ribosyl donor is then coupled to a different nucleobase (the "acceptor") by the same or a different NP to form the desired nucleoside analogue. The equilibrium of the reaction can be shifted towards product formation by using a large excess of the acceptor base or by removing one of the byproducts.
dot graph Enzymatic_Transglycosylation { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} dot Enzymatic Transglycosylation Workflow
Advantages:
-
Exceptional β-stereoselectivity and regioselectivity, often yielding a single isomer.[5]
-
Mild reaction conditions (aqueous media, neutral pH, room temperature), reducing the need for protecting groups and minimizing waste.
-
Environmentally friendly ("green") approach.
Disadvantages:
-
Enzyme stability and substrate specificity can be limiting factors.
-
The equilibrium nature of the reaction can lead to lower yields if not properly managed.
-
The cost and availability of enzymes can be a consideration for large-scale synthesis.
Comparative Performance: A Data-Driven Analysis
To provide a clearer picture of the relative merits of these ribosyl donors, the following table summarizes key performance indicators for the synthesis of representative antiviral nucleosides. It is important to note that direct, side-by-side comparisons under identical conditions are rare in the literature. The data presented here is compiled from various sources and aims to provide a general overview.
| Antiviral Drug | Ribosyl Donor/Method | Yield (%) | Stereoselectivity (β:α) | Key Reaction Conditions | Reference(s) |
| Ribavirin | 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose (Fusion Method) | 54-83 | Highly β-selective | High temperature (135–170 °C), vacuum | [6] |
| Ribavirin | 7-Methylguanosine Iodide (Enzymatic Transglycosylation with A. hydrophila PNP) | 67 | Exclusively β | 50 mM KH2PO4 buffer (pH 7.5), 20% glycerol | [6] |
| Molnupiravir | Ribose (Chemo-enzymatic cascade) | 69 (overall) | Not explicitly stated, but enzymatic step is highly selective | Multi-enzyme cascade including engineered ribosyl-1-kinase and uridine phosphorylase | [7][8] |
| Molnupiravir | Uridine (Chemo-enzymatic) | 73 (overall) | Not explicitly stated, but enzymatic step is highly selective | Lipase-catalyzed regioselective esterification followed by chemical steps | [9][10] |
| Remdesivir Intermediate | Tribenzyl-protected ribolactone (Organometallic C-glycosylation) | 75 | Not applicable (C-glycoside) | Diisopropylamine as additive | [11][12] |
| Sofosbuvir Intermediate | 3-β-C-ethynyl glycosyl donor with isobutyryloxy leaving group (Vorbrüggen glycosylation) | 39 (overall) | Not explicitly stated, but generally β-selective | Vorbrüggen conditions | [13] |
Analysis of the Data:
The data highlights a clear trend towards the adoption of enzymatic and chemo-enzymatic methods for the synthesis of modern antiviral drugs like Molnupiravir. These approaches often offer higher overall yields and are more sustainable. For instance, the chemo-enzymatic synthesis of Molnupiravir boasts a high overall yield of 69-73%.[7][8][9][10]
Traditional chemical methods, such as the fusion method for Ribavirin synthesis, can provide good yields but often require harsh reaction conditions.[6] The Vorbrüggen glycosylation remains a powerful tool, particularly for complex nucleosides, as seen in the synthesis of a Sofosbuvir intermediate.[13] However, yields can be moderate, and optimization is often necessary.
The enzymatic synthesis of Ribavirin using transglycosylation demonstrates the potential of biocatalysis to achieve high conversion rates under mild conditions.[6] The 67% yield is competitive with chemical methods, with the added benefits of perfect stereoselectivity and a greener process.
Experimental Protocols: A Practical Guide
To further aid researchers in the field, detailed step-by-step methodologies for key glycosylation reactions are provided below.
Protocol 1: Vorbrüggen Glycosylation for the Synthesis of a Protected Pyrimidine Nucleoside
Materials:
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 equiv)
-
Silylated pyrimidine base (e.g., bis(trimethylsilyl)uracil) (1.2 equiv)
-
Anhydrous acetonitrile
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equiv)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add the silylated pyrimidine base and anhydrous acetonitrile.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TMSOTf to the solution via syringe.
-
In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous acetonitrile.
-
Add the solution of the protected ribose to the reaction mixture dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into a rapidly stirred, ice-cold saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired protected β-nucleoside.
Protocol 2: Enzymatic Transglycosylation for the Synthesis of Ribavirin
Materials:
-
7-Methylguanosine iodide (sugar donor) (1 mM)
-
1,2,4-Triazole-3-carboxamide (acceptor base) (1 mM)
-
Purine nucleoside phosphorylase (PNP) from Aeromonas hydrophila (1.15 IU)
-
50 mM Potassium phosphate buffer (pH 7.5)
-
Glycerol
-
Dimethyl sulfoxide (DMSO) if solubility is an issue
Procedure:
-
In a microcentrifuge tube, prepare a solution of 50 mM potassium phosphate buffer (pH 7.5) containing 20% (v/v) glycerol.
-
Add 7-methylguanosine iodide and 1,2,4-triazole-3-carboxamide to the buffer solution to achieve a final concentration of 1 mM for each. If necessary, use a small amount of DMSO to aid dissolution.
-
Initiate the reaction by adding the purine nucleoside phosphorylase (1.15 IU).
-
Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) with gentle agitation.
-
Monitor the progress of the reaction by high-performance liquid chromatography (HPLC) analysis of aliquots taken at various time points.
-
Upon reaching the desired conversion, terminate the reaction by heat inactivation of the enzyme (e.g., heating at 95 °C for 5 minutes) or by adding a protein precipitating agent.
-
Centrifuge the mixture to remove the denatured enzyme.
-
Purify the supernatant containing Ribavirin by a suitable method, such as preparative HPLC or crystallization.
Conclusion and Future Outlook
The synthesis of antiviral nucleoside analogues is a dynamic field where the choice of the ribosyl donor plays a pivotal role. While traditional chemical methods like the Vorbrüggen glycosylation remain indispensable for their versatility, the tide is turning towards more sustainable and highly selective enzymatic and chemo-enzymatic strategies. The data clearly indicates that for many modern antiviral targets, biocatalysis offers a superior path in terms of efficiency and environmental impact.
Future advancements will likely focus on the discovery and engineering of novel enzymes with broader substrate scopes and enhanced stability, further expanding the utility of enzymatic glycosylation. The development of one-pot, multi-enzyme cascade reactions will continue to streamline synthetic routes, reducing the number of steps and improving overall yields. For chemical methods, the development of more efficient and environmentally benign catalysts and activating agents will be crucial. Ultimately, a synergistic approach, combining the strengths of both chemical and enzymatic methods, will be key to accelerating the discovery and development of the next generation of antiviral drugs.
References
- 1. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Streamlined Chemo-Enzymatic Synthesis of Molnupiravir via Lipase Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Improvement of the C-glycosylation Step for the Synthesis of Remdesivir | Semantic Scholar [semanticscholar.org]
- 12. Item - Improvement of the Câglycosylation Step for the Synthesis of Remdesivir - figshare - Figshare [figshare.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Guide to the Proper Disposal of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-D-ribofuranose
As a Senior Application Scientist, it is understood that excellence in research extends to the entire lifecycle of a chemical, including its responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-D-ribofuranose, a carbohydrate derivative often used in complex organic synthesis. The procedures outlined here are grounded in established safety principles to ensure the protection of laboratory personnel and the environment.
Hazard Assessment and Waste Classification
The foundational step in any disposal procedure is a thorough hazard assessment. This compound is a complex, modified sugar molecule. A review of its constituent functional groups (acetyl esters, a benzoyl ester, a methyl ether, and a ribofuranose core) suggests it does not inherently possess characteristics of hazardous waste as defined by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[1] These characteristics are:
-
Ignitability: The compound is a stable solid powder at room temperature and does not have a low flash point.[2]
-
Corrosivity: It is not an acid or a base and is not expected to have a pH that would classify it as corrosive.
-
Reactivity: The molecule is not known to be unstable, react violently with water, or generate toxic fumes under normal conditions.
-
Toxicity: While specific toxicity data is limited, it is not listed as an acute hazardous waste (P-list) or a toxic waste (U-list).[3]
Personal Protective Equipment (PPE) and Safety Precautions
Even when handling non-hazardous materials, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure personal safety.
Required PPE:
-
Eye Protection: ANSI-approved safety glasses or goggles.
-
Hand Protection: Nitrile or latex gloves, ensuring they are compatible with any solvents used during cleanup.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: A dust mask or N95 respirator is recommended if handling large quantities of the powder to prevent inhalation.
Work should be performed in a well-ventilated area, and a fume hood should be used if there is a risk of generating airborne dust.[5]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for disposing of solid this compound and associated contaminated materials.
Step 1: Waste Segregation
-
Proper segregation is the cornerstone of a safe waste management system.[5]
-
Do NOT mix this compound with other waste streams, such as solvents, acids, bases, or reactive chemicals.[7]
-
Keep it in a dedicated container for non-hazardous solid chemical waste.
Step 2: Containerization
-
Select a container that is chemically compatible, durable, and has a secure, leak-proof lid. A high-density polyethylene (HDPE) or glass wide-mouth bottle is ideal.
-
The container must be in good condition, free from cracks or deterioration.[8]
-
Ensure the container is clearly and accurately labeled.
Step 3: Labeling the Waste Container
-
The label must be unambiguous to prevent accidental mixing of incompatible wastes.[9] The label should include:
-
The words "Non-Hazardous Waste"
-
The full chemical name: "this compound"
-
CAS Number: 10300-21-7[10]
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
-
Step 4: Waste Accumulation and Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[7][9]
-
The SAA should be at or near the point of generation and away from drains, heat sources, and high-traffic areas.
-
Do not overfill the container; leave at least one inch of headspace to prevent spills.[7]
Step 5: Disposal of Contaminated Materials
-
Any materials used to handle the compound (e.g., weighing paper, contaminated gloves, paper towels) should be placed in the same solid waste container.
-
Empty containers that held the pure compound should be managed as waste. Alternatively, they can be triple-rinsed with a suitable solvent (like ethanol or acetone), the rinsate collected as hazardous liquid waste, and the defaced container disposed of as regular trash, if permitted by your institution.[11]
Step 6: Arranging for Final Disposal
-
Once the waste container is full or has been in storage for an extended period (typically no more than 12 months), arrange for its collection.[9]
-
Contact your institution's EHS department or follow their established procedure for requesting a chemical waste pickup.[11]
-
Never dispose of this chemical down the drain or in the regular trash.[6][9]
Quick Reference Disposal Table
| Parameter | Guideline | Rationale |
| Waste Classification | Non-Hazardous Solid Chemical Waste | Lacks characteristics of ignitability, corrosivity, reactivity, or specific toxicity. |
| Primary Container | Wide-mouth, sealed HDPE or glass bottle | Prevents leaks and is chemically compatible. |
| Labeling | "Non-Hazardous Waste", Full Chemical Name, CAS #, Date | Ensures clear identification and proper handling. |
| PPE | Lab Coat, Gloves, Safety Glasses | Standard laboratory practice to prevent contact and exposure. |
| Storage Location | Designated Satellite Accumulation Area (SAA) | Complies with regulations and ensures safe, localized storage. |
| Disposal Route | Institutional EHS Chemical Waste Pickup | Ensures final disposal (typically incineration) is handled in a compliant and environmentally sound manner. |
| Forbidden Routes | Drain, Regular Trash | Prevents environmental contamination and non-compliance with regulations. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for laboratory chemical waste.
References
- 1. Hazardous vs. Non-Hazardous Waste | VLS Environmental Services [vlses.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. This compound CAS#: 10300-21-7 [m.chemicalbook.com]
- 11. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
Navigating the Unseen: A Guide to Personal Protective Equipment for 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-D-ribofuranose
In the landscape of drug development and chemical research, the synthesis and handling of novel carbohydrate derivatives are paramount. 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-D-ribofuranose, a modified ribofuranose, represents a class of molecules with significant potential in nucleoside synthesis. However, as with many specialized laboratory reagents, comprehensive hazard data may not be readily available. The Chemical Safety Data Sheet for this specific compound indicates "no data available" for formal hazard classifications[1]. This guide, therefore, adopts a precautionary principle, extrapolating safety protocols from the known hazards of structurally analogous compounds to ensure the highest level of protection for laboratory personnel.
Hazard Assessment by Analogy: A Data-Driven Approach
Given the absence of specific toxicological data for this compound, a prudent risk assessment necessitates examining closely related structures. A key analogue is 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, which shares the core acetylated and benzoylated ribofuranose structure. The documented hazards for this compound provide a reliable basis for our safety protocols[2].
| Compound | CAS Number | Molecular Formula | Documented Hazards |
| This compound | 10300-21-7 | C17H20O8 | Data not available[1] |
| 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | 14215-97-5 | C28H24O9 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[2] |
Based on this analogy, it is reasonable to assume that this compound may present similar risks. Therefore, the following personal protective equipment (PPE) recommendations are grounded in mitigating these potential hazards.
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize all potential routes of exposure—dermal, ocular, and inhalation.
Eye and Face Protection: The First Line of Defense
Rationale: The potential for serious eye irritation, as indicated by the analogue compound, necessitates robust eye protection[2]. Solid particulates or accidental splashes can cause significant damage to the eyes.
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Mandatory: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for any work in the laboratory.
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Recommended for Splash Hazard: When handling solutions of the compound or during procedures with a risk of splashing, chemical splash goggles should be worn.
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Full-Face Protection: For larger quantities or when there is a significant risk of splashing, a face shield worn over safety goggles provides an additional layer of protection for the entire face.
Hand Protection: Preventing Dermal Absorption
Rationale: The likelihood of skin irritation necessitates the use of appropriate chemical-resistant gloves[2]. It is crucial to select a glove material that provides an effective barrier to the compound and any solvents used in the procedure.
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Glove Selection: Nitrile gloves are a suitable choice for general handling of this compound, offering good resistance to a range of chemicals and adequate dexterity.
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Best Practices:
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Always inspect gloves for any signs of degradation or puncture before use.
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Double-gloving can be employed when handling higher concentrations or for prolonged procedures.
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Remove gloves using the proper technique to avoid contaminating the skin.
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Wash hands thoroughly after removing gloves.
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Body Protection: Shielding Against Contamination
Rationale: To protect against skin contact from spills or splashes, appropriate laboratory attire and a protective outer layer are necessary.
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Laboratory Coat: A clean, buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) must be worn at all times in the laboratory.
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Personal Clothing: Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.
Respiratory Protection: A Precautionary Measure
Rationale: The potential for respiratory tract irritation, particularly when handling the compound as a powder, warrants consideration of respiratory protection[2].
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Engineering Controls: The primary method for controlling airborne contaminants is the use of a certified chemical fume hood. All weighing and handling of the solid compound should be performed within a fume hood.
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When to Use a Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill cleanup, respiratory protection may be required. A NIOSH-approved N95 or higher-rated respirator can be used for particulates.
Safe Handling and Disposal Workflow
Adherence to a systematic workflow is critical for minimizing risk. The following steps integrate the use of PPE into the operational and disposal plan.
Step-by-Step Handling Protocol
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Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Don all required PPE: safety goggles, nitrile gloves, and a lab coat.
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Weighing: Conduct all weighing of the solid this compound within the fume hood to prevent inhalation of any airborne powder.
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Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep the container within the fume hood.
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Reaction and Work-up: Perform all subsequent reaction and work-up steps within the fume hood.
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Decontamination: After the procedure, decontaminate the work area with an appropriate solvent and cleaning agent.
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Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat, and finally eye protection.
References
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